molecular formula C43H58N4O7S2 B15552809 Sulfo-Cy7 amine

Sulfo-Cy7 amine

Número de catálogo: B15552809
Peso molecular: 807.1 g/mol
Clave InChI: KMPXHFWUNXBKET-UHFFFAOYSA-N
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Descripción

Sulfo-Cy7 amine is a useful research compound. Its molecular formula is C43H58N4O7S2 and its molecular weight is 807.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H58N4O7S2

Peso molecular

807.1 g/mol

Nombre IUPAC

(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54)

Clave InChI

KMPXHFWUNXBKET-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy7 Amine

This technical guide provides a comprehensive overview of the spectral properties of this compound, a near-infrared (NIR) fluorescent dye. Due to its high water solubility, photostability, and strong fluorescence, this compound is a valuable tool in various biological and biomedical research fields, including deep tissue imaging, bioconjugation, and fluorescence microscopy.[1] This document details the dye's spectral characteristics, provides a standard protocol for spectral measurement, and illustrates a common experimental workflow.

Core Spectral Properties

This compound is a sulfonated cyanine (B1664457) dye designed for robust performance in aqueous environments.[1] Its sulfonate groups enhance water solubility, making it ideal for labeling biomolecules like proteins and nucleic acids.[1] The dye exhibits a strong absorption peak in the near-infrared region, which is advantageous for deep tissue imaging applications due to minimal background autofluorescence from biological samples.[1]

Quantitative Spectral Data

The key spectral properties of this compound and the structurally similar Sulfo-Cy7.5 amine are summarized below. This data is crucial for designing experiments, selecting appropriate filter sets for imaging, and performing quantitative analysis.

PropertyThis compoundSulfo-Cy7.5 AmineReference(s)
Excitation Maximum (λex) ~750 nm778 nm[1][2][3][4]
Emission Maximum (λem) ~773 nm797 nm[1][2][3][4]
Molar Extinction Coeff. (ε) 240,600 M⁻¹cm⁻¹222,000 M⁻¹cm⁻¹[2][3][4][5]
Fluorescence Quantum Yield 0.24Not specified[2]
Stokes Shift ~23 nm19 nm[1]
Solubility Good in Water, DMF, DMSOGood in Water, DMF, DMSO[3][4][5][6]

Experimental Protocol: Determination of Excitation and Emission Spectra

This section outlines a generalized protocol for measuring the absorption, excitation, and emission spectra of cyanine dyes such as this compound. Accurate spectral characterization is fundamental for quantitative fluorescence measurements.[7]

I. Materials and Reagents
  • This compound: Lyophilized powder

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate aqueous buffer for final dilutions

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorescence Spectrophotometer (Spectrofluorometer)

    • Quartz cuvettes (1 cm path length)

II. Methodology

1. Preparation of Stock Solution:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving the dye in anhydrous DMSO. Mix thoroughly by vortexing.

  • Note: This stock solution should be stored at -20°C, protected from light and moisture.[8]

2. Preparation of Working Solution:

  • Dilute the DMSO stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration suitable for spectroscopic analysis. A typical starting concentration for absorbance measurements is 1-10 µM.

  • The final concentration should result in an absorbance maximum between 0.05 and 0.1 AU to avoid inner filter effects during fluorescence measurements.

3. Measurement of Absorption Spectrum:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Use the aqueous buffer as a blank to zero the instrument.

  • Fill a quartz cuvette with the dye working solution and record the absorption spectrum across a relevant wavelength range (e.g., 600-850 nm).

  • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs or λex).

4. Measurement of Fluorescence Emission Spectrum:

  • Turn on the spectrofluorometer and allow it to stabilize.

  • Set the excitation wavelength to the determined absorption maximum (e.g., ~750 nm).

  • Set the emission detector to scan across a wavelength range starting approximately 10-20 nm above the excitation wavelength (e.g., 760-850 nm).

  • Use a cuvette containing only the aqueous buffer to measure and subtract any background signal.

  • Measure the fluorescence spectrum of the dye working solution. The wavelength at the peak of this spectrum is the emission maximum (λem).

5. Measurement of Fluorescence Excitation Spectrum:

  • Set the emission monochromator to the determined emission maximum (e.g., ~773 nm).

  • Set the excitation monochromator to scan across a range of wavelengths below the emission maximum (e.g., 650-770 nm).

  • As before, use a blank to correct for background.

  • The resulting spectrum should resemble the absorption spectrum, and its peak confirms the optimal excitation wavelength.

Experimental Workflow and Visualization

This compound possesses a primary amine group, making it suitable for conjugation with molecules containing electrophilic groups like activated NHS esters or carbonyls.[3][6] This functionality is key to its role in creating fluorescent probes for various applications. The following diagram illustrates a common workflow for labeling a target protein with an amine-reactive fluorescent dye.

AntibodyLabelingWorkflow cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_final 4. Final Product Prot_Prep Protein Preparation (e.g., Antibody in Amine-Free Buffer, pH 8.5) Reaction Labeling Reaction (Mix Protein and Activated Dye, Incubate at RT in Dark) Prot_Prep->Reaction Dye_Prep Dye Activation (Prepare Amine-Reactive Dye Stock in DMSO) Dye_Prep->Reaction Purification Purification (e.g., Size Exclusion Chromatography to Remove Unbound Dye) Reaction->Purification Final Labeled Protein Conjugate Purification->Final

Caption: Workflow for protein bioconjugation with an amine-reactive dye.

References

Sulfo-Cy7 Amine: A Technical Guide to Quantum Yield and Photostability for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core photophysical properties of Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye. Tailored for researchers, scientists, and drug development professionals, this document details the quantum yield and photostability of this compound, offering a critical resource for its application in advanced imaging and molecular tracking.

This compound is a sulfonated cyanine (B1664457) dye recognized for its utility in the NIR spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence and light scattering.[1][2] Its amine-reactive nature facilitates conjugation to a variety of biomolecules, including proteins and antibodies, making it a versatile tool for targeted studies.[3]

Core Photophysical Properties of this compound

The performance of a fluorophore is fundamentally defined by its quantum yield and photostability. These parameters dictate the brightness of the fluorescent signal and its persistence under illumination, respectively.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent probe. This compound exhibits a quantum yield of 0.24 . This value indicates a respectable efficiency for a NIR dye, contributing to its strong fluorescent signal in various applications. It has been reported that the rigidized trimethylene chain in the structure of similar dyes, like Sulfo-Cy7.5 amine, contributes to an improved quantum yield.[4] Furthermore, Sulfo-Cyanine7 is described as an improved analog of the Cy7® fluorophore with a 20% higher quantum yield.[5][6]

Photostability

Quantitative Data Summary

For ease of comparison, the key quantitative parameters of this compound and related compounds are summarized in the table below.

PropertyThis compoundSulfo-Cy7 NHS EsterSulfo-Cy7.5 amine
Excitation Maximum (nm) ~740 - 750750778[4]
Emission Maximum (nm) 773773797[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 240,600240,600222,000[4]
Quantum Yield (Φ) 0.24Stated as 20% > Cy7Improved over ICG[4]
Solubility Water, DMSO, DMFGood in Water, DMF, DMSOWater, DMF, DMSO[4]

Experimental Protocols

Accurate characterization of quantum yield and photostability is essential for the reliable application of fluorescent probes. Detailed methodologies for these measurements are provided below.

Relative Quantum Yield Measurement

The relative method is a widely used technique to determine the fluorescence quantum yield of a compound by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution of unknown concentration

  • Standard dye solution with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO, Φ = 0.13)

  • Solvent (e.g., phosphate-buffered saline (PBS), DMSO)

Procedure:

  • Prepare a series of dilutions for both the this compound and the standard dye in the chosen solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectra of each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of the this compound (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different).

G Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_sample Prepare serial dilutions of this compound abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare serial dilutions of standard dye prep_std->abs_measure fluo_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate emission spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for Relative Quantum Yield Measurement.
Photostability Measurement

Photostability is assessed by quantifying the rate of photobleaching under controlled illumination.

Materials:

  • Fluorescence microscope equipped with a suitable laser line (e.g., 750 nm) and a sensitive detector (e.g., PMT or sCMOS camera).

  • This compound solution or labeled sample.

  • Microscope slides and coverslips.

Procedure:

  • Prepare the sample for microscopy. This could be the dye in solution, or conjugated to cells or tissues.

  • Acquire an initial image (t=0) using a low laser power to minimize photobleaching during this step.

  • Continuously illuminate a defined region of the sample with a constant, higher laser power.

  • Acquire a time-lapse series of images at regular intervals.

  • Measure the mean fluorescence intensity of the illuminated region in each image of the time-lapse series.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This value provides a quantitative measure of photostability under the specific experimental conditions.

G Experimental Workflow for Photostability Assessment cluster_setup Microscopy Setup cluster_bleaching Photobleaching cluster_quantification Data Quantification sample_prep Prepare Sample initial_image Acquire Initial Image (t=0) sample_prep->initial_image illuminate Continuous Illumination initial_image->illuminate time_lapse Acquire Time-Lapse Images illuminate->time_lapse measure_intensity Measure Fluorescence Intensity time_lapse->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay calc_half_life Determine Photobleaching Half-Life (t1/2) plot_decay->calc_half_life

Experimental Workflow for Photostability Assessment.

Application in Probing Signaling Pathways: EGFR Signaling

The high quantum yield and photostability of this compound make it an excellent candidate for labeling antibodies to track their interaction with cell surface receptors and visualize downstream signaling events. A prominent example is the labeling of Cetuximab, a monoclonal antibody that targets the Epidermal Growth factor Receptor (EGFR), with a Cy7 dye.

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating intracellular signaling cascades that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed, leading to uncontrolled cell growth. A Sulfo-Cy7-labeled anti-EGFR antibody can be used to visualize EGFR expression on cancer cells and to study the effects of antibody binding on receptor trafficking and signaling.

G Probing EGFR Signaling with Sulfo-Cy7 Labeled Antibody cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras Activates pi3k PI3K egfr->pi3k Activates egf EGF egf->egfr Binds ab Sulfo-Cy7-Antibody ab->egfr Binds & Blocks raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation

Probing EGFR Signaling with Sulfo-Cy7 Labeled Antibody.

This guide provides a comprehensive overview of the key photophysical properties of this compound, along with detailed protocols for their measurement. The combination of a good quantum yield and high photostability makes this compound a powerful tool for a wide range of applications in biomedical research and drug development, particularly in the field of in vivo imaging and the study of cellular signaling pathways.

References

The Role of Sulfo-Cy7 Amine in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye that has become an invaluable tool in a multitude of research applications. Its primary amine group allows for covalent conjugation to a variety of biomolecules, enabling the tracking and visualization of these molecules in complex biological systems. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, designed to empower researchers in their scientific endeavors.

Core Properties and Quantitative Data

This compound's utility is rooted in its favorable photophysical properties. Operating in the NIR spectrum (typically with excitation around 750 nm and emission around 773 nm), it benefits from reduced autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio in imaging applications. The sulfonate groups confer water solubility, which is advantageous for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents that could compromise their biological activity.

Below is a summary of the key quantitative data for this compound and its commonly used derivative, Sulfo-Cy7 NHS ester, compiled from various suppliers. These values can be used as a reference for experimental planning.

PropertyThis compoundSulfo-Cy7 NHS Ester
Maximum Excitation (λex) ~750 nm~750 nm
Maximum Emission (λem) ~773 nm~773 nm
Molar Extinction Coeff. (ε) ~240,600 cm⁻¹M⁻¹~240,600 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.24Not consistently reported
Molecular Weight ~807 g/mol ~904 g/mol
Solubility Good in water, DMSO, DMFGood in water, DMSO, DMF
Storage -20°C, protected from light and moisture-20°C, protected from light and moisture, desiccated

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for common bioconjugation techniques and subsequent applications.

Protocol 1: Conjugation of this compound to a Protein via EDC Coupling

This protocol describes the covalent attachment of this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES buffer, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Add Sulfo-NHS to the protein solution to a final concentration of 5-25 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Equilibrate a desalting column with Coupling Buffer.

    • Apply the activated protein solution to the column to remove excess EDC and Sulfo-NHS. Collect the protein fraction.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Immediately add the this compound solution to the activated protein fraction. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Equilibrate a desalting column with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column to separate the labeled protein from unreacted dye and quenching reagents.

    • Collect the first colored fraction, which contains the Sulfo-Cy7-labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

Protocol 2: Staining Cells with a Sulfo-Cy7 Labeled Antibody for Flow Cytometry

This protocol provides a general guideline for cell surface staining. Optimization of antibody concentration and incubation times is recommended for each specific cell type and antibody.

Materials:

  • Cells in suspension (e.g., from culture or peripheral blood)

  • Sulfo-Cy7 labeled primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (optional)

  • Viability dye (optional, with a different emission spectrum)

  • Compensation beads (single-stained with the Sulfo-Cy7 antibody)

  • Unstained cells (for control)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

  • Fc Receptor Blocking (Optional): If your cells express Fc receptors, incubate them with an Fc blocking solution for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cy7 labeled antibody to the cells.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Viability Staining (Optional): If using a viability dye, add it to the cells according to the manufacturer's protocol.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with a laser and detector suitable for Sulfo-Cy7 (e.g., a red laser for excitation and a detector with a filter around 780 nm).

    • First, run the unstained cells to set the baseline fluorescence.

    • Run the single-stained compensation beads to set the compensation for the Sulfo-Cy7 channel to correct for any spectral overlap into other detectors.

    • Acquire data from your stained samples.

  • Data Analysis: Gate on the cell population of interest based on forward and side scatter, and then analyze the fluorescence intensity in the Sulfo-Cy7 channel.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Conjugation of this compound via EDC Coupling

EDC_Coupling cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) Protein_COOH Protein-COOH Activated_Intermediate O-acylisourea intermediate Protein_COOH->Activated_Intermediate + EDC EDC EDC Sulfo_NHS Sulfo-NHS Stable_Ester Protein-Sulfo-NHS ester Activated_Intermediate->Stable_Ester + Sulfo-NHS Sulfo_Cy7_Amine Sulfo-Cy7-NH2 Stable_Ester->Sulfo_Cy7_Amine + Conjugated_Protein Protein-CO-NH-Sulfo-Cy7 Sulfo_Cy7_Amine->Conjugated_Protein

Caption: EDC coupling workflow for labeling protein carboxyl groups with this compound.

Experimental Workflow: From Antibody to In Vivo Imaging

Experimental_Workflow cluster_conjugation Bioconjugation cluster_invivo In Vivo Application Antibody Targeting Antibody Conjugation Conjugation Reaction (pH 8.5-9.0) Antibody->Conjugation Sulfo_Cy7_NHS Sulfo-Cy7 NHS Ester Sulfo_Cy7_NHS->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Labeled_Ab Sulfo-Cy7-Antibody Conjugate Purification->Labeled_Ab Injection Systemic Injection Labeled_Ab->Injection Administer Conjugate Animal_Model Tumor-Bearing Animal Model Animal_Model->Injection Imaging NIR Fluorescence Imaging Injection->Imaging Analysis Image Analysis & Biodistribution Imaging->Analysis

Caption: Workflow for creating and using a Sulfo-Cy7 labeled antibody for in vivo imaging.

Simplified EGFR Signaling Pathway and Antibody Targeting

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[1][2] Fluorescently labeled antibodies targeting EGFR, such as Cetuximab, are used to visualize and quantify receptor expression and localization.[3]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Labeled_Ab Sulfo-Cy7-Antibody Labeled_Ab->EGFR Targets Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway showing antibody-based targeting for imaging.

Conclusion

This compound and its derivatives are powerful reagents for researchers across various disciplines. Their favorable spectral properties and versatile conjugation chemistry enable the sensitive and specific labeling of biomolecules for a wide range of applications, from fundamental cell biology to preclinical drug development. By understanding the core principles and employing robust experimental protocols, scientists can effectively leverage this compound to gain deeper insights into complex biological processes.

References

Sulfo-Cy7 amine bioconjugation chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfo-Cy7 Amine Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioconjugation chemistry of this compound, a near-infrared (NIR) fluorescent dye. Its applications, core reaction mechanisms, experimental protocols, and key quantitative data are detailed for professionals in research and drug development. The inherent water solubility and reactive primary amine make Sulfo-Cy7 a versatile tool for labeling biomolecules.

Introduction to this compound

This compound is a water-soluble, near-infrared fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] The defining features of this molecule are the sulfonate groups (–SO₃⁻), which confer high water solubility, and a terminal primary amine group (-NH₂), which serves as a reactive handle for covalent attachment to various biomolecules.[1][3] This combination makes it particularly suitable for labeling delicate proteins that might be sensitive to organic solvents.[4]

The dye's spectral properties, with excitation and emission in the near-infrared range (~750 nm and ~773 nm, respectively), are highly advantageous for biological applications, especially in vivo imaging.[1][5] This region of the electromagnetic spectrum offers minimal background autofluorescence from biological tissues, allowing for deep tissue penetration and high signal-to-noise ratios.[5][6] Consequently, Sulfo-Cy7 and its derivatives are widely used for labeling proteins, antibodies, and nucleic acids for applications such as fluorescence microscopy, flow cytometry, and molecular probe development.[5][6]

Core Bioconjugation Chemistries

The primary amine group of Sulfo-Cy7 is a versatile nucleophile that can react with several functional groups to form stable covalent bonds. The most common bioconjugation strategies are detailed below.

Reaction with Activated Esters (e.g., N-Hydroxysuccinimide Esters)

The most prevalent method for labeling biomolecules with Sulfo-Cy7 involves its amine-reactive counterpart, Sulfo-Cy7 NHS ester.[4][7][8] However, the chemistry is fundamentally the reaction of an amine with an NHS ester. In this reaction, the primary amine on a biomolecule (such as the ε-amino group of a lysine (B10760008) residue) attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond.[7][9] The reaction releases N-hydroxysuccinimide (NHS) as a byproduct.[9] This reaction is highly efficient at a slightly alkaline pH of 7.2 to 9.[9] The sulfonate groups on Sulfo-NHS esters increase the reagent's water solubility and prevent it from crossing cell membranes, making it ideal for cell surface labeling.[9]

Reaction with Carboxylic Acids via Carbodiimide (B86325) Chemistry

This compound can be conjugated to biomolecules containing carboxylic acid groups (e.g., aspartic acid, glutamic acid, or the C-terminus of proteins). This reaction requires an activating agent, most commonly a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[10] EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of this compound, which results in a stable amide bond.[11] The efficiency of this two-step reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12] This forms a more stable intermediate ester, which then reacts with the amine, improving yields and reducing side reactions.[12] The activation step is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is best performed at a pH of 7-8.[12]

Reaction with Aldehydes and Ketones (Reductive Amination)

The primary amine of Sulfo-Cy7 can also react with carbonyl compounds (aldehydes and ketones) present on a biomolecule. This reaction, known as reductive amination, proceeds in two steps. First, the amine attacks the carbonyl carbon to form an unstable intermediate called a carbinolamine, which then dehydrates to form an imine (or Schiff base).[13][14][15] Due to the instability of the imine, it is immediately reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[16] This reducing agent is particularly useful because it is stable at the slightly acidic to neutral pH required for imine formation and is selective for the imine over the carbonyl group.[16] The optimal pH for imine formation is carefully controlled, typically around 5, as lower pH values will protonate the amine reactant, rendering it non-nucleophilic, while higher pH values will not sufficiently catalyze the dehydration step.[13][15]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Sulfo-Cy7 derivatives and the recommended conditions for bioconjugation reactions.

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cy7 Derivatives

ParameterThis compoundSulfo-Cy7.5 AmineSulfo-Cy7 NHS EsterSulfo-Cy7 Carboxylic Acid
Excitation Max (nm) 740[1]778[17]750[18]~750[5]
Emission Max (nm) 773[1]797[17]773[18]~773[5]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 240,600[1]222,000[17]240,600[18]Not specified
Molecular Weight ( g/mol ) 807.1[1]1143.5[17]844.05[18]746.97[19]
Solubility Water, DMSO, DMF[1]Water, DMF, DMSO[17]Good in water, DMF, DMSO[18]Soluble in water, DMF, DMSO[20]

Table 2: Recommended Reaction Conditions for Protein Labeling with NHS Esters

ParameterRecommended ValueNotes
Protein Concentration 2-10 mg/mLLabeling efficiency is significantly reduced at concentrations below 2 mg/mL.[10][21]
Reaction Buffer Amine-free (e.g., PBS)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the dye.[10][21]
pH 8.5 ± 0.5If the pH is below 8.0, it should be adjusted with 1 M sodium bicarbonate.[10][21]
Dye-to-Protein Molar Ratio ~10:1This is an optimal starting point; the ratio may need to be adjusted depending on the protein and desired degree of labeling.[10][21]
Reaction Time 60 minutesThe reaction should be carried out with gentle shaking or mixing.[10][21]
Temperature Room TemperatureIncubation should occur in the dark to prevent photobleaching of the dye.[10][21]
Dye Solvent Anhydrous DMSO or DMFThe dye stock solution is typically prepared at 10 mM.[10][21]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Prot_Prep Biomolecule Preparation (e.g., Antibody in Amine-Free Buffer, pH 8.5) Conjugation Conjugation Reaction (Mix Dye and Biomolecule, Incubate 1 hr at RT) Prot_Prep->Conjugation Dye_Prep Dye Preparation (e.g., Sulfo-Cy7 NHS Ester in DMSO) Dye_Prep->Conjugation Purification Purification of Conjugate (e.g., Size Exclusion Chromatography, Dialysis) Conjugation->Purification Analysis Characterization (Spectrophotometry, Calculate Degree of Labeling) Purification->Analysis

Caption: General workflow for bioconjugation using an amine-reactive dye.

G cluster_reaction Nucleophilic Acyl Substitution SulfoCy7 Sulfo-Cy7-NH₂ (this compound) Product Biomolecule-CO-NH-Sulfo-Cy7 (Stable Amide Bond) SulfoCy7->Product pH 7.2-9.0 Biomolecule Biomolecule-NHS Ester Plus + Biomolecule->Plus Plus->SulfoCy7 Plus2 + Product->Plus2 Byproduct NHS (N-Hydroxysuccinimide) Plus2->Byproduct

Caption: Reaction of this compound with an NHS-activated biomolecule.

G Carboxyl Biomolecule-COOH (Carboxylic Acid) Activated_Ester Biomolecule-COO-Sulfo-NHS (Activated Ester Intermediate) Carboxyl->Activated_Ester Step 1: Activation pH 4.5-7.2 EDC EDC EDC->Activated_Ester SulfoNHS Sulfo-NHS SulfoNHS->Activated_Ester Product Biomolecule-CO-NH-Sulfo-Cy7 (Stable Amide Bond) Activated_Ester->Product Step 2: Coupling pH 7.0-8.0 SulfoCy7_Amine Sulfo-Cy7-NH₂ SulfoCy7_Amine->Product

Caption: Carbodiimide-mediated coupling of this compound to a carboxyl group.

G Carbonyl Biomolecule-CHO (Aldehyde) Schiff_Base Biomolecule-CH=N-Sulfo-Cy7 (Unstable Schiff Base) Carbonyl->Schiff_Base Step 1: Imine Formation pH ~5 SulfoCy7_Amine Sulfo-Cy7-NH₂ SulfoCy7_Amine->Schiff_Base Product Biomolecule-CH₂-NH-Sulfo-Cy7 (Stable Amine Linkage) Schiff_Base->Product Step 2: Reduction Reducer NaBH₃CN Reducer->Product

Caption: Reductive amination pathway for conjugating this compound.

Experimental Protocols

This section provides a generalized protocol for a common application: the labeling of an antibody (IgG) with a Sulfo-Cy7 derivative, in this case, an NHS ester.

Protocol: Antibody Labeling with Sulfo-Cy7 NHS Ester

1. Preparation of Solutions

  • Antibody Solution:

    • Prepare the antibody (e.g., IgG) at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[10][21]

    • If the antibody solution contains primary amines (like Tris or glycine), it must be dialyzed against PBS before labeling.[21][22]

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[10][21] This is crucial for efficient conjugation.

  • Dye Stock Solution:

    • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO).[10][21] Mix thoroughly by vortexing. This stock solution should be stored at -20°C, protected from light and moisture.[10][21]

2. Conjugation Reaction

  • Calculate the required volume of the dye stock solution. A 10:1 molar ratio of dye to antibody is a common starting point.[21]

    • Calculation Example: For 0.5 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ):

      • Moles of IgG = (0.002 g/mL * 0.5 mL) / 150,000 g/mol = 6.67 x 10⁻⁹ mol

      • Moles of Dye = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol

      • Volume of 10 mM Dye = (6.67 x 10⁻⁸ mol) / (0.010 mol/L) = 6.67 µL

  • Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the antibody solution while gently vortexing.[10][21] Avoid vigorous mixing that could denature the protein.[21]

  • Incubate the reaction mixture for 60 minutes at room temperature in the dark.[10][21] Gently invert the tube every 15 minutes to ensure thorough mixing.[10]

3. Purification of the Conjugate

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[10] Equilibrate the column with PBS (pH 7.2-7.4).[10]

  • Load the reaction mixture onto the top of the column.[10]

  • Elute the column with PBS. The labeled antibody conjugate, being larger, will elute first and can often be identified as the first colored band.[22] The smaller, unreacted dye molecules will elute later.

  • Collect the fractions containing the purified conjugate.

4. Characterization: Degree of Labeling (DOL)

  • Measure the absorbance of the purified conjugate solution using a spectrophotometer at 280 nm (for protein) and at the absorbance maximum of Sulfo-Cy7 (~750 nm).[22]

  • Calculate the DOL using the following formula:[22]

    DOL = (A_max × ε_protein) / ((A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye)

    Where:

    • A_max = Absorbance of the conjugate at ~750 nm.

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (e.g., 240,600 M⁻¹cm⁻¹).[18]

    • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye, e.g., 0.04 for Sulfo-Cy7).[18]

Troubleshooting Common Issues

  • Low Labeling Efficiency:

    • Cause: Protein concentration is too low.[23]

      • Solution: Concentrate the protein to at least 2 mg/mL.[23]

    • Cause: Presence of amine-containing compounds in the buffer (e.g., Tris, glycine).[10][23]

      • Solution: Desalt or dialyze the protein into an amine-free buffer like PBS.[23]

    • Cause: Incorrect pH.

      • Solution: Ensure the reaction pH is between 8.0 and 9.0 for NHS ester reactions.[10]

    • Cause: Hydrolyzed NHS ester.

      • Solution: Use high-quality anhydrous DMSO or DMF to prepare the dye stock solution and use it promptly.[23]

  • Precipitation of Protein:

    • Cause: High concentration of organic solvent from the dye stock.

      • Solution: Ensure the volume of DMSO/DMF added is less than 10% of the total reaction volume.[24]

    • Cause: Protein denaturation.

      • Solution: Avoid vigorous vortexing during the reaction. Use gentle mixing or inversion.[21]

References

Sulfo-Cy7 amine for in vivo imaging fundamentals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Sulfo-Cy7 Amine for In Vivo Imaging

For researchers, scientists, and drug development professionals, the ability to non-invasively visualize molecular processes within a living organism is paramount. Near-infrared (NIR) fluorescence imaging offers a powerful modality for this purpose, primarily due to the minimal autofluorescence and deep tissue penetration of light in the NIR window (700-900 nm).[1][2] this compound is a water-soluble, near-infrared fluorescent dye that has emerged as a valuable tool for these applications.[3][4] Its excellent photophysical properties and biocompatibility make it a preferred choice for labeling a wide range of biomolecules for in vivo tracking.[3][5]

This guide provides a comprehensive overview of the fundamental properties, experimental protocols, and applications of this compound in the context of in vivo imaging.

Core Properties of this compound

Sulfo-Cy7 is a heptamethine cyanine (B1664457) dye characterized by its robust fluorescence in the near-infrared spectrum.[2] The inclusion of sulfonate groups significantly enhances its water solubility, which is a critical feature for biological applications, as it allows for the labeling of delicate proteins without the need for organic co-solvents that could cause denaturation.[5][6][7] The primary amine group on the molecule provides a reactive handle for conjugation to various biomolecules.[8][9]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight ~807.1 g/mol [3][8]
Excitation Maximum (λex) ~750 nm[3][9]
Emission Maximum (λem) ~773 nm[3][8][9]
Stokes Shift ~23 nm[3]
Molar Extinction Coeff. ~240,600 cm⁻¹M⁻¹[9][10]
Fluorescence Quantum Yield 0.24 - 0.36[5][9]
Solubility Water, DMSO, DMF[8][10]
Purity ≥ 95%[3]

Bioconjugation Strategy

The utility of this compound as an imaging agent is realized through its covalent attachment to a targeting molecule, such as an antibody, peptide, or small molecule drug. The free primary amine group of Sulfo-Cy7 is nucleophilic and can be readily coupled to biomolecules containing electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters.[8][11] The reaction between an amine and an NHS ester forms a stable amide bond.[6]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Target_Molecule Target Molecule (e.g., Antibody) with NHS Ester Group Reaction_Conditions Aqueous Buffer pH 8.5 - 9.5 Room Temperature Target_Molecule->Reaction_Conditions SulfoCy7_Amine This compound (H₂N-Dye) SulfoCy7_Amine->Reaction_Conditions Conjugate Sulfo-Cy7 Labeled Target Molecule (Stable Amide Bond) Reaction_Conditions->Conjugate

Diagram 1: Conjugation of this compound to an NHS ester-activated molecule.

Experimental Protocols

Detailed and reproducible protocols are essential for successful in vivo imaging studies. The following sections outline the key methodologies for conjugating this compound and performing subsequent in vivo experiments.

Protocol 1: Labeling an Antibody with Sulfo-Cy7

This protocol describes a general procedure for labeling an antibody using a Sulfo-Cy7 derivative that has been activated with an NHS ester. The principle involves the reaction of the amine on the dye with lysine (B10760008) residues on the antibody.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation:

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[12] The recommended buffer is Phosphate-Buffered Saline (PBS).

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using the 1 M sodium bicarbonate solution. This is crucial for ensuring the lysine residues are deprotonated and reactive.[13]

    • The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[12][13]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to create a 10 mg/mL stock solution.[12][14] Reactive dyes are not stable for long periods in solution.[14]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein is typically around 10:1, but this may require optimization.[12]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[13] Gently mix the solution every 10-15 minutes to ensure homogeneity.[13]

  • Purification:

    • Remove the unconjugated, free dye from the labeled antibody using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25).[13]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, free dye molecules.

    • Collect the colored fractions containing the purified conjugate.

G A Prepare Antibody (Amine-free buffer, pH 8.5) C Mix Dye and Antibody (Molar Ratio 10:1) A->C B Prepare Sulfo-Cy7 NHS Ester (10 mg/mL in DMSO) B->C D Incubate (1 hr, Room Temp, Dark) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Spectrophotometry) E->F

Diagram 2: Experimental workflow for antibody conjugation.
Protocol 2: In Vivo Fluorescence Imaging

This protocol outlines the general steps for imaging the biodistribution of a Sulfo-Cy7-labeled molecule in a small animal model.

Materials:

  • Sulfo-Cy7 labeled conjugate

  • Small animal model (e.g., nude mouse)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent like isoflurane.

    • Place the animal in the prone position within the dark chamber of the in vivo imaging system.[15]

  • Image Acquisition (Pre-injection):

    • Acquire a baseline fluorescence image of the animal before injecting the contrast agent to account for any background autofluorescence.

  • Injection:

    • Dilute the Sulfo-Cy7 conjugate in a sterile vehicle like PBS or DMSO.[15]

    • Inject a defined dose (e.g., 200 µL) of the labeled compound, typically via the tail vein for systemic distribution.[15] The optimal dosage and timing must be determined empirically for each specific application.[15]

  • Image Acquisition (Post-injection):

    • Capture fluorescence images at various time points post-injection (e.g., every 5 minutes initially, then at 3, 6, 12, 24, and 48 hours) to monitor the distribution, accumulation, and clearance of the probe.[12][15]

    • Use appropriate excitation and emission filters for Sulfo-Cy7 (e.g., Excitation: ~745 nm, Emission: ~800 nm).

  • Ex Vivo Analysis:

    • After the final imaging session, humanely euthanize the animal.

    • Quickly dissect the major organs (heart, liver, spleen, lungs, kidneys) and any tumors.[12][15]

    • Image the dissected organs in the imaging system to confirm the biodistribution of the fluorescent signal and quantify accumulation in specific tissues.[12][15]

G A Anesthetize Animal B Acquire Baseline Image A->B C Inject Sulfo-Cy7 Conjugate (e.g., Tail Vein) B->C D Acquire Images at Multiple Time Points C->D E Euthanize Animal D->E F Dissect Organs and Tumor E->F G Ex Vivo Organ Imaging F->G H Data Analysis G->H

Diagram 3: General workflow for an in vivo imaging experiment.

Applications in Research and Development

The favorable properties of this compound make it suitable for a wide array of in vivo imaging applications. Its primary use is in labeling targeting moieties to visualize specific biological targets.

  • Oncology: Labeled antibodies or peptides can be used to visualize tumors, monitor therapeutic response, and assess the tumor microenvironment.[16]

  • Drug Development: The biodistribution and pharmacokinetics of novel drug candidates can be tracked by conjugating them with Sulfo-Cy7.[16]

  • Inflammation: It can be used to image inflammatory processes by labeling molecules that accumulate in inflamed tissues.[16]

Conclusion

This compound is a robust and versatile near-infrared dye that is indispensable for modern in vivo imaging. Its high water solubility, excellent photophysical properties, and straightforward conjugation chemistry allow researchers to non-invasively track the distribution and localization of biomolecules in living systems with high sensitivity and deep tissue penetration. The standardized protocols provided in this guide serve as a foundation for developing and executing rigorous and reproducible in vivo imaging studies, ultimately advancing our understanding of complex biological processes and accelerating the development of new therapeutics.

References

A Technical Guide to Sulfo-Cy7 Amine Labeling of Antibodies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the core principles and methodologies for labeling antibodies with Sulfo-Cy7, a near-infrared (NIR) fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemistry, experimental protocols, and data analysis required for successful conjugation.

Core Principles of Sulfo-Cy7 Amine Labeling

The conjugation of Sulfo-Cy7 to antibodies relies on a well-established and efficient chemical reaction targeting primary amines on the protein. The dye is typically supplied as a Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester.

Chemical Reaction: The fundamental principle involves the reaction of the Sulfo-Cy7 NHS ester with primary amine groups (-NH2) present on the antibody.[1][2] These primary amines are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of each polypeptide chain.[2][3][4] The NHS ester is a highly reactive group that forms a stable, covalent amide bond with the amine, releasing N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient under slightly alkaline conditions (pH 7.4-8.5), where the amine groups are deprotonated and thus more nucleophilic.[5][6]

The "sulfo" prefix indicates the presence of sulfonate groups on the cyanine (B1664457) dye, which imparts high aqueous solubility.[5][7] This is a significant advantage as it eliminates the need for organic co-solvents that could potentially denature the antibody.[5][7]

G Chemical Reaction of Sulfo-Cy7 NHS Ester with Antibody cluster_reactants Reactants cluster_products Products Antibody Antibody (with primary amines, e.g., Lysine) Reaction Antibody->Reaction SulfoCy7 Sulfo-Cy7 NHS Ester SulfoCy7->Reaction Labeled_Antibody Sulfo-Cy7 Labeled Antibody (Stable Amide Bond) NHS N-hydroxysuccinimide (Byproduct) Reaction->Labeled_Antibody Reaction->NHS pH pH 7.4 - 8.5 pH->Reaction

Figure 1: Chemical reaction between Sulfo-Cy7 NHS ester and an antibody.

Quantitative Data for Sulfo-Cy7 Labeling

Successful and reproducible antibody labeling requires careful control of several quantitative parameters. The following tables summarize key data for Sulfo-Cy7.

ParameterValueReference
Excitation Maximum (λex)750 nm[5][7][8]
Emission Maximum (λem)773 nm[5][7][8]
Molar Extinction Coefficient (ε) at 750 nm240,600 M⁻¹cm⁻¹[5][7][8][9][10]
Correction Factor (CF280)0.04[8][9][10]

Table 1: Spectroscopic Properties of Sulfo-Cy7.

ParameterRecommended Range/ValueNotesReference
Antibody Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[6][11][12][13]
Reaction Buffer pH7.4 - 8.5Optimizes the nucleophilicity of primary amines while maintaining protein stability.[5][6][9][14]
Dye-to-Antibody Molar Ratio10:1 (starting point)This ratio often needs to be optimized for each specific antibody.[6][13][15]
Incubation Time30 - 60 minutesAt room temperature.[6][9][15]
Optimal Degree of Labeling (DOL)2 - 3Higher ratios can lead to fluorescence quenching.[9]

Table 2: Recommended Reaction Conditions for Sulfo-Cy7 Antibody Labeling.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling approximately 100 µg of an IgG antibody. The amounts can be scaled for different quantities, maintaining the recommended molar ratios.

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer)

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate, pH 7.4-8.5. Crucially, the buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) salts. [6]

  • Purification Column: Gel filtration spin column (e.g., Sephadex G-25) or other size-exclusion chromatography media.[6][9]

  • Spectrophotometer

Experimental Workflow

G Experimental Workflow for Antibody Labeling with Sulfo-Cy7 Start Start Antibody_Prep 1. Antibody Preparation - Buffer exchange to amine-free buffer - Adjust concentration to 2-10 mg/mL Start->Antibody_Prep Dye_Prep 2. Sulfo-Cy7 NHS Ester Preparation - Dissolve in anhydrous DMSO to 10 mM Antibody_Prep->Dye_Prep Reaction 3. Labeling Reaction - Add calculated volume of dye to antibody - Incubate for 30-60 min at room temperature, protected from light Dye_Prep->Reaction Purification 4. Purification - Remove unconjugated dye via gel filtration/spin column Reaction->Purification Characterization 5. Characterization - Measure absorbance at 280 nm and 750 nm - Calculate Degree of Labeling (DOL) Purification->Characterization Storage 6. Storage - Store labeled antibody at 4°C (short-term) or -20°C (long-term) Characterization->Storage End End Storage->End

Figure 2: Step-by-step workflow for Sulfo-Cy7 antibody labeling.

Step-by-Step Procedure
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody solution contains Tris, glycine, or other primary amines, it must be dialyzed against the reaction buffer.[6]

    • Adjust the antibody concentration to 2-10 mg/mL.[6][11][12][13] If the concentration is below 1 mg/mL, it should be concentrated.[9]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[6][13] This solution should be used immediately.[9]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio (a starting point of 10:1 is recommended).[6][13][15]

    • Slowly add the calculated volume of the Sulfo-Cy7 solution to the antibody solution while gently vortexing.[6][15]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[6][9][15] Gentle mixing during incubation can improve labeling efficiency.[6]

  • Purification of the Labeled Antibody:

    • Prepare a gel filtration spin column according to the manufacturer's instructions.[9] This step is crucial to remove unconjugated Sulfo-Cy7, which would interfere with subsequent applications and DOL calculations.

    • Apply the reaction mixture to the prepared column and centrifuge to separate the larger labeled antibody from the smaller, free dye molecules.[9][12] The labeled antibody will elute first.

  • Characterization and Calculation of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and 750 nm (A750) using a spectrophotometer.

    • The Degree of Labeling (DOL), which represents the average number of dye molecules per antibody, is calculated using the following formula:[9][10]

      DOL = (A750 / ε_dye) / [(A280 - (A750 × CF280)) / ε_antibody]

      Where:

      • A750 is the absorbance at 750 nm.

      • ε_dye is the molar extinction coefficient of Sulfo-Cy7 at 750 nm (240,600 M⁻¹cm⁻¹).[8][9][10]

      • A280 is the absorbance at 280 nm.

      • CF280 is the correction factor for the dye's absorbance at 280 nm (0.04).[8][9][10]

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically 210,000 M⁻¹cm⁻¹ for IgG).[9][10]

  • Storage of the Labeled Antibody:

    • For short-term storage (up to a month), the labeled antibody can be kept at 4°C.[12]

    • For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][12] The addition of a cryoprotectant like glycerol (B35011) may be considered.[12] Labeled antibodies should always be protected from light.[12]

Conclusion

The amine-reactive labeling of antibodies with Sulfo-Cy7 NHS ester is a robust and widely used technique for generating fluorescently tagged proteins for a variety of applications, particularly in NIR imaging. By carefully controlling the reaction conditions, such as pH, antibody concentration, and dye-to-antibody ratio, researchers can achieve reproducible and optimal labeling. The detailed protocol and quantitative data provided in this guide serve as a comprehensive resource for scientists and professionals in drug development to successfully implement this essential bioconjugation method.

References

An In-depth Technical Guide to the Chemical Properties of Sulfo-Cy7 Amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye, and its application in bioconjugation. The information compiled herein is intended to equip researchers with the necessary knowledge for the successful labeling of biomolecules, aiding in the advancement of diagnostics and therapeutic development.

Core Chemical and Spectral Properties of this compound

This compound is a water-soluble heptamethine cyanine (B1664457) dye characterized by its exceptional brightness and photostability in the NIR spectrum.[1] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.[1] This property is crucial for maintaining the native conformation and function of sensitive biomolecules.[2]

The primary amine group on the Sulfo-Cy7 molecule serves as a versatile reactive handle for conjugation to a variety of functional groups on target biomolecules.[3] This allows for the formation of stable covalent bonds, ensuring the fluorescent label remains attached during experimental procedures.

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex)~750 nm[1]
Emission Maximum (λem)~773 nm[1]
Molar Extinction Coefficient (ε)>200,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ)High[1]
Stokes Shift~23 nm[1]
SolubilityGood in water, DMSO, and DMF[3]
Reactive GroupPrimary Amine (-NH₂)[3]
Storage ConditionsStore at -20°C, protected from light[5]

Bioconjugation Chemistry of this compound

The primary amine of Sulfo-Cy7 is most commonly utilized for conjugation to biomolecules through the formation of a stable amide bond. This is typically achieved by reacting the dye with a carboxyl group on the target molecule that has been activated with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

However, a more common and straightforward approach involves using an amine-reactive derivative of the target biomolecule, such as one containing an NHS ester. The primary amine of Sulfo-Cy7 will readily react with the NHS ester to form a stable amide linkage. This method is widely employed for labeling proteins, particularly at the ε-amino group of lysine (B10760008) residues.

// Nodes SulfoCy7 [label="this compound\n(-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biomolecule [label="Biomolecule\n(e.g., Protein with Lysine residues)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHSEster [label="NHS Ester Activated Biomolecule\n(-CO-NHS)", fillcolor="#FBBC05", fontcolor="#202124"]; Conjugate [label="Sulfo-Cy7 Labeled Biomolecule\n(Stable Amide Bond)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activation [label="Activation\n(e.g., EDC/NHS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Biomolecule -> Activation [label="Carboxyl\nGroup"]; Activation -> NHSEster; SulfoCy7 -> Conjugate [label="Primary Amine\nreacts with"]; NHSEster -> Conjugate; } . Caption: General workflow of amine-reactive bioconjugation.

Experimental Protocol: Labeling an Antibody with Sulfo-Cy7 NHS Ester

This protocol details the steps for conjugating Sulfo-Cy7 NHS ester to a primary antibody for use in applications such as immunofluorescence. This method is based on the reaction between the primary amines on the antibody (primarily lysine residues) and the N-hydroxysuccinimide (NHS) ester of the dye.

Materials
  • Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification Column (e.g., Sephadex G-25 desalting column)

  • Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure
  • Antibody Preparation:

    • Dialyze the antibody against the reaction buffer overnight at 4°C to remove any amine-containing preservatives or buffers.[4]

    • Determine the antibody concentration using a spectrophotometer (A280).

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.[6] Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • While gently stirring or vortexing, slowly add a 10- to 20-fold molar excess of the dissolved Sulfo-Cy7 NHS ester to the antibody solution.[4] The optimal dye-to-protein ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.[4]

  • Purification of the Conjugate:

    • Prepare a desalting column according to the manufacturer's instructions, equilibrating it with the storage buffer.

    • Apply the reaction mixture to the top of the column.

    • Elute the Sulfo-Cy7-antibody conjugate with the storage buffer. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer.[6]

    • Collect the first colored fractions, which contain the purified conjugate.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[4]

Experimental Workflow: Immunofluorescence Staining of Cell Surface Receptors

This section outlines a typical workflow for using a Sulfo-Cy7 labeled primary antibody to detect a specific receptor on the cell surface via fluorescence microscopy.

// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellPrep [label="Cell Preparation\n(e.g., seeding on coverslips)", fillcolor="#FFFFFF", fontcolor="#202124"]; Fixation [label="Fixation\n(e.g., 4% PFA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Blocking [label="Blocking\n(e.g., BSA or serum)", fillcolor="#FFFFFF", fontcolor="#202124"]; PrimaryAb [label="Incubation with Sulfo-Cy7\nPrimary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Washing Steps\n(e.g., PBS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Counterstain [label="Counterstaining (Optional)\n(e.g., DAPI for nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Washing Steps\n(e.g., PBS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mounting [label="Mounting\n(on microscope slide)", fillcolor="#FFFFFF", fontcolor="#202124"]; Imaging [label="Fluorescence Microscopy\n(NIR channel)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellPrep; CellPrep -> Fixation; Fixation -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> Wash1; Wash1 -> Counterstain; Counterstain -> Wash2; Wash2 -> Mounting; Mounting -> Imaging; Imaging -> Analysis; } . Caption: A typical immunofluorescence staining workflow.

Conclusion

This compound and its derivatives are powerful tools for bioconjugation, enabling the fluorescent labeling of a wide range of biomolecules for various research and diagnostic applications. Its excellent water solubility, high fluorescence quantum yield, and reactivity make it a superior choice for NIR imaging. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Sulfo-Cy7 in their experimental designs. Proper handling, storage, and optimization of conjugation reactions are paramount to achieving reliable and reproducible results.

References

An In-depth Technical Guide to the Water Solubility of Sulfo-Cy7 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the water solubility of Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye crucial for various biological labeling and imaging applications. Understanding the solubility characteristics of this dye is paramount for its effective use in bioconjugation, in vivo imaging, and other aqueous-based assays. This document delves into the chemical properties, factors influencing solubility, and practical experimental protocols.

Core Concepts: The Importance of Sulfonation

This compound's enhanced water solubility is attributed to the presence of sulfonate (-SO₃⁻) groups on the cyanine (B1664457) dye core.[1] In their non-sulfonated form, cyanine dyes like Cy7 are inherently hydrophobic and prone to aggregation in aqueous environments, which can quench fluorescence and impede labeling efficiency.[1][2][3] The introduction of negatively charged sulfonate groups imparts hydrophilicity, allowing the dye to be readily dissolved in water and aqueous buffers without the need for organic co-solvents like DMSO or DMF.[1][2][3][4][5] This key feature simplifies experimental workflows, particularly when working with sensitive biomolecules that can be denatured by organic solvents.

Quantitative Solubility Data

The water solubility of this compound is a critical parameter for preparing stock solutions and performing conjugation reactions. While widely described as "water-soluble," quantitative data can vary depending on the specific salt form, purity, and experimental conditions such as pH and temperature.

ParameterValueSource
Qualitative Solubility Water, DMSO, DMF, DCM[6]
Quantitative Solubility in Water 0.50 mM (equivalent to 40 mg/L)[7]
General Solubility Good in Water, DMF, and DMSO[8]

Note: The quantitative value of 0.50 mM from a single source appears to contradict the general consensus of good water solubility from multiple other suppliers.[6][8] This discrepancy may arise from specific experimental conditions (e.g., pH, temperature, buffer composition) under which the measurement was taken. Researchers should empirically determine the optimal concentration for their specific application.

Factors Influencing this compound Solubility

Several factors can impact the solubility of this compound in aqueous solutions. Understanding and controlling these factors are crucial for obtaining reproducible results.

G Factors Influencing this compound Solubility Solubility This compound Solubility Aggregation Aggregation Tendency Solubility->Aggregation Inversely related Sulfonation Degree of Sulfonation (Presence of -SO₃⁻) Sulfonation->Solubility Increases pH pH of the Solution pH->Solubility Affects charge state IonicStrength Ionic Strength of Buffer IonicStrength->Solubility Can influence Temperature Temperature Temperature->Solubility Can increase

Caption: Key factors influencing the aqueous solubility of this compound.

  • pH: The pH of the buffer can influence the charge state of both the this compound and the biomolecule it is intended to label. While the sulfonate groups remain negatively charged over a wide pH range, the primary amine group's protonation state is pH-dependent. For bioconjugation reactions, a pH of 8.0-9.0 is often recommended to ensure the amine group of the dye and the target amino groups on the biomolecule are sufficiently nucleophilic.

  • Ionic Strength: The concentration of salts in the buffer can affect solubility. High salt concentrations can sometimes lead to "salting out" of solutes. It is advisable to use buffers with moderate ionic strength, such as phosphate-buffered saline (PBS).

  • Temperature: Generally, solubility increases with temperature. However, for bioconjugation, reactions are typically carried out at room temperature or 4°C to maintain the integrity of the biomolecule.

  • Aggregation: Despite sulfonation, at very high concentrations, cyanine dyes can still form aggregates. This is a concentration-dependent phenomenon that can be mitigated by working with freshly prepared solutions and avoiding excessively high dye-to-biomolecule ratios.

Experimental Protocols

A. Protocol for Determining Aqueous Solubility

A precise determination of solubility for a specific batch of this compound can be crucial for establishing stock solution concentrations.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q) or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Spectrophotometer

  • Microcentrifuge

Methodology:

  • Serial Dilution Preparation: Prepare a series of known concentrations of this compound in the desired aqueous solvent.

  • Equilibration: Vortex each solution thoroughly and allow it to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours), protected from light.

  • Centrifugation: Centrifuge the solutions at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved dye.

  • Absorbance Measurement: Carefully collect the supernatant and measure its absorbance at the maximum absorption wavelength of this compound (approximately 750 nm).

  • Concentration Determination: Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (for this compound, this is typically around 240,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette, calculate the concentration of the dissolved dye.

  • Solubility Limit: The highest concentration at which no pellet is observed and the absorbance reading is stable represents the solubility limit under those conditions.

B. General Protocol for Bioconjugation

The primary amine group of this compound allows for its covalent attachment to various functional groups on biomolecules, most commonly activated carboxylic acids (e.g., NHS esters).

G General Workflow for this compound Bioconjugation Start Start PrepareDye Prepare this compound Stock Solution Start->PrepareDye PrepareBiomolecule Prepare Biomolecule in Amine-Free Buffer (e.g., PBS, pH 8.0-9.0) Start->PrepareBiomolecule Reaction Mix Dye and Biomolecule (Incubate at RT, protected from light) PrepareDye->Reaction PrepareBiomolecule->Reaction Purification Purify Conjugate (e.g., Size Exclusion Chromatography, Dialysis) Reaction->Purification Characterization Characterize Conjugate (e.g., UV-Vis Spectroscopy) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for labeling a biomolecule with this compound.

Materials:

  • This compound

  • Biomolecule with an activated carboxyl group (e.g., protein-NHS ester)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0-9.0)

  • Purification column (e.g., size exclusion chromatography) or dialysis cassette

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mg/mL). Vortex until fully dissolved. Prepare this solution fresh before each use.

  • Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer. The buffer should be free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete for reaction with the NHS ester.

  • Reaction: Add the this compound stock solution to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized for the specific application. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted, free dye from the labeled biomolecule using size exclusion chromatography, dialysis, or other appropriate purification methods. The high water solubility of this compound facilitates its removal during aqueous-based purification steps.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per biomolecule, by measuring the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (around 750 nm).

Conclusion

This compound is a valuable tool for near-infrared fluorescence applications, largely due to its excellent water solubility conferred by sulfonate groups. This property simplifies experimental procedures by eliminating the need for organic co-solvents and reducing the propensity for aggregation. While quantitative solubility data can be variable, understanding the factors that influence solubility and following appropriate experimental protocols will enable researchers to effectively utilize this versatile fluorescent probe in a wide range of aqueous-based biological assays.

References

A Technical Guide to the Near-Infrared Properties and Applications of Sulfo-Cy7 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye that has become an invaluable tool in biological and biomedical research. Its favorable spectral properties, including strong absorption and emission in the NIR window (700-900 nm), allow for deep tissue imaging with minimal background autofluorescence from biological samples. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and visual workflows to aid in experimental design.

Core Near-Infrared Properties

The sulfonated nature of this compound enhances its water solubility, making it particularly suitable for labeling biological molecules like proteins and antibodies in aqueous environments.[1][2][3] Its structural rigidity contributes to an improved quantum yield compared to similar dyes like indocyanine green.[4] The key spectral and physical properties of this compound and its close analog, Sulfo-Cy7.5 amine, are summarized below.

PropertyThis compoundSulfo-Cy7.5 amine
Excitation Maximum (λex) ~740 - 750 nm[1][5][6][7]~778 nm[4]
Emission Maximum (λem) ~773 nm[1][5][6][7]~797 nm[4]
Molar Extinction Coeff. (ε) ~240,600 L·mol⁻¹·cm⁻¹[5][6][7]~222,000 L·mol⁻¹·cm⁻¹[4]
Fluorescence Quantum Yield 0.24[5]Improved due to rigidized structure[4]
Molecular Weight ~807.1 g/mol [6][7]~1143.5 g/mol [4]
Solubility Water, DMSO, DMF[4][6][7]Water, DMF, DMSO[4]
Storage Conditions -20°C in the dark[5][6][8]-20°C[4]
Key Applications

This compound's properties make it ideal for a range of applications where deep tissue penetration and low background are critical:

  • In Vivo Imaging: The NIR fluorescence allows for imaging deep within tissues and whole organisms with high signal-to-noise ratios.[1][9]

  • Fluorescence Microscopy: Enables high-resolution imaging of cellular and tissue structures.[1][9]

  • Bioconjugation: The primary amine group allows for straightforward labeling of proteins, antibodies, peptides, and nucleic acids.[1][2][6] This is typically achieved by reacting the amine group with electrophilic groups like NHS esters.[6][10]

  • Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.[1][9]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound and its derivatives.

Protein and Antibody Labeling Protocol

This protocol outlines the conjugation of Sulfo-Cy7 NHS ester (an activated form reactive with amines) to a protein or antibody. The amine group on Sulfo-Cy7 can be conjugated to molecules with carboxyl groups, often using a carbodiimide (B86325) like EDC.[2][11] However, the most common labeling strategy involves an amine-reactive dye derivative (like an NHS ester) reacting with the target protein.

A. Reagent Preparation

  • Protein Preparation:

    • Prepare the protein (e.g., antibody) solution at a concentration of 2-10 mg/mL for optimal labeling efficiency.[11][12]

    • The protein must be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be avoided.[11][12]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. A pH below 8.0 can significantly reduce labeling efficiency.[11][12]

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the Sulfo-Cy7 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[12][13]

    • Vortex the solution thoroughly to ensure the dye is fully dissolved.[12]

B. Conjugation Reaction

  • Calculate Dye Amount: The optimal molar ratio of dye to protein is typically around 10:1.[11][12]

  • Reaction: Slowly add the calculated volume of the 10 mM dye stock solution to the protein solution while gently mixing.[12] Avoid vigorous vortexing that could denature the protein.

  • Incubation: Incubate the reaction mixture for 60 minutes to 2 hours at room temperature in the dark.[12][13] Gently invert the tube every 10-15 minutes to ensure thorough mixing.[11][12]

C. Purification of the Conjugate

  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions to separate the labeled protein from the unconjugated free dye.[11]

  • Sample Loading: Load the reaction mixture onto the top of the column.[11]

  • Elution: Once the sample has entered the column bed, add PBS (pH 7.2-7.4) to elute the conjugate.[11]

  • Fraction Collection: The first colored band to elute is the dye-protein conjugate. The second, slower-moving band is the free, unconjugated dye. Collect the fractions containing the desired conjugate.[11]

G cluster_prep Reagent Preparation cluster_react Conjugation cluster_purify Purification Prot_Prep 1. Prepare Protein (2-10 mg/mL, pH 8.5, Amine-free buffer) Calculate 3. Calculate Dye:Protein Ratio (Optimal ~10:1) Prot_Prep->Calculate Dye_Prep 2. Prepare Dye (10 mM in anhydrous DMSO) Dye_Prep->Calculate React 4. Mix Dye and Protein (Incubate 1-2h, RT, Dark) Calculate->React Purify 5. Purify via Size-Exclusion Chromatography (e.g., G-25) React->Purify Collect 6. Collect Labeled Protein Fractions Purify->Collect Final_Product Purified Sulfo-Cy7 Labeled Protein Collect->Final_Product

Caption: Workflow for labeling proteins with Sulfo-Cy7 NHS ester.

In Vivo Fluorescence Imaging Protocol

This protocol provides a general workflow for in vivo imaging in a mouse model using a Sulfo-Cy7-labeled probe (e.g., an antibody or nanoparticle).

A. Probe Administration

  • Inject the Sulfo-Cy7 labeled probe into the animal model (e.g., intravenously, intraarticularly).[12]

  • The optimal dose and administration route must be determined empirically for each specific probe and experimental goal.[13]

B. Image Acquisition

  • At various time points post-injection (e.g., 3, 6, 12, 24, 48 hours), acquire images using an in vivo imaging system.[12] This allows for the determination of the optimal window for target accumulation and clearance of non-specific signal.[13]

  • Use an appropriate excitation source (~750 nm) and an emission filter (~780-850 nm) for Sulfo-Cy7.[13]

  • Acquire both a white-light or photographic image for anatomical reference and a fluorescence image to detect the probe's signal.[13]

C. Ex Vivo Analysis

  • After the final in vivo imaging time point, sacrifice the animal.

  • Harvest major organs (e.g., heart, liver, spleen, lungs, kidneys) and the target tissue (e.g., tumor) for ex vivo imaging to confirm the probe's biodistribution.[12]

D. Data Analysis

  • Overlay the fluorescence image onto the anatomical white-light image to localize the signal within the animal.[13]

  • Quantify the fluorescence intensity in regions of interest (ROIs) for both in vivo and ex vivo images.

G cluster_admin Probe Administration cluster_acq Image Acquisition cluster_analysis Data Analysis Admin 1. Administer Sulfo-Cy7 Probe to Animal Model Live_Image 2. In Vivo Imaging at Timed Intervals (Excitation: ~750 nm, Emission: ~780-850 nm) Admin->Live_Image Ex_Vivo 3. Harvest Organs for Ex Vivo Imaging Live_Image->Ex_Vivo Overlay 4. Overlay Fluorescence and Anatomical Images Ex_Vivo->Overlay Quantify 5. Quantify Signal Intensity Overlay->Quantify Result Biodistribution Profile Quantify->Result

Caption: General workflow for in vivo imaging with a Sulfo-Cy7 probe.

Immunofluorescence Staining of Cells

This protocol describes the use of a Sulfo-Cy7-conjugated antibody for staining cells for fluorescence microscopy.

A. Cell Preparation

  • Grow cells on coverslips or in imaging-compatible plates.

  • Wash the cells three times with PBS.[13]

  • Fixation: Incubate cells with a fixation solution (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.[13]

  • Wash the cells again three times with PBS.[13]

  • (Optional) Permeabilization: If the target antigen is intracellular, incubate cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

B. Staining

  • Blocking: Incubate the cells with a blocking buffer (e.g., 1-5% Bovine Serum Albumin in PBS) for 30-60 minutes to reduce non-specific antibody binding.[13]

  • Antibody Incubation: Dilute the Sulfo-Cy7-conjugated antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[13]

C. Mounting and Imaging

  • (Optional) Counterstaining: Incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol, followed by washing.[13]

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[13]

  • Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filter sets for Sulfo-Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm) and any other fluorophores used.[13]

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging Fix 1. Fix and (Optional) Permeabilize Cells Block 2. Block Non-Specific Sites Fix->Block Stain 3. Incubate with Sulfo-Cy7 Conjugated Antibody Block->Stain Wash 4. Wash to Remove Unbound Antibody Stain->Wash Mount 5. (Optional) Counterstain and Mount Wash->Mount Image 6. Image with Fluorescence Microscope Mount->Image Result Cellular Localization of Target Image->Result

Caption: Workflow for cellular immunofluorescence using a Sulfo-Cy7 antibody.

References

In-depth Technical Guide: Sulfo-Cy7 Amine for In Vivo Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Sulfo-Cy7 amine for the fluorescent labeling and subsequent in vivo tracking of cells. Sulfo-Cy7 is a near-infrared (NIR) dye that offers significant advantages for in vivo imaging, including deep tissue penetration and low autofluorescence, making it an ideal candidate for non-invasively monitoring cellular fate and biodistribution in preclinical animal models.

Introduction to this compound for Cell Tracking

Sulfo-Cy7 is a water-soluble, near-infrared fluorescent dye. Its amine-reactive form, typically supplied as a succinimidyl ester (Sulfo-Cy7 NHS ester), allows for the covalent conjugation to primary amines on the surface of cells. This stable labeling enables the long-term tracking of cells after administration into a living organism. The fluorescence emission of Sulfo-Cy7 falls within the NIR window (700-900 nm), a spectral range where light absorption and scattering by biological tissues are minimized. This property results in higher signal-to-background ratios and the ability to detect labeled cells in deep tissues compared to fluorophores that emit in the visible spectrum.

Key applications for tracking Sulfo-Cy7 labeled cells in vivo include:

  • Oncology: Monitoring the trafficking and tumor infiltration of immune cells, such as CAR-T cells or tumor-infiltrating lymphocytes.

  • Immunology: Studying the migration and dynamics of various immune cell populations in response to inflammation or infection.

  • Stem Cell Therapy: Assessing the biodistribution, homing, and engraftment of transplanted stem cells.

  • Drug Development: Evaluating the delivery of cell-based therapies and understanding their in vivo behavior.

Properties of Sulfo-Cy7

A summary of the key spectral and physical properties of Sulfo-Cy7 is presented in the table below.

PropertyValueReference
Maximum Excitation Wavelength (λex)~750 nm[1]
Maximum Emission Wavelength (λem)~776 nm[1]
Molar Extinction Coefficient (ε)>200,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)~0.3[2]
Recommended Excitation Laser750 nm[2]
Recommended Emission Filter780 - 850 nm[2]
SolubilityWater, DMF, DMSO

Experimental Protocols

Ex Vivo Cell Labeling with Sulfo-Cy7 NHS Ester

This protocol outlines the general steps for labeling live cells with Sulfo-Cy7 NHS ester prior to in vivo administration. Optimization of labeling conditions, such as dye concentration and incubation time, is recommended for each specific cell type to ensure high labeling efficiency and maintain cell viability.

Materials:

  • Cells of interest in suspension

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Flow cytometer (for validation)

Protocol:

  • Cell Preparation:

    • Harvest and wash the cells twice with sterile PBS to remove any residual protein from the culture medium.

    • Count the cells and determine cell viability using a suitable method (e.g., trypan blue exclusion). Ensure cell viability is >95%.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy7 NHS ester to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO. For example, dissolve 1 mg of the dye (check the molecular weight on the product sheet) in the appropriate volume of DMSO.

    • Note: Prepare the dye solution immediately before use as NHS esters are susceptible to hydrolysis.

  • Labeling Reaction:

    • Add the Sulfo-Cy7 NHS ester stock solution to the cell suspension to achieve a final concentration typically ranging from 5 to 20 µM. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells with the dye for 15-30 minutes at room temperature, protected from light, with gentle agitation.

  • Washing:

    • To quench the labeling reaction and remove unbound dye, add an equal volume of complete culture medium containing FBS or PBS supplemented with 1% BSA.

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh PBS.

    • Repeat the washing step two more times to ensure complete removal of any free dye.

  • Validation and Cell Counting:

    • After the final wash, resuspend the cells in an appropriate buffer for in vivo injection (e.g., sterile PBS).

    • Take a small aliquot of the labeled cells to assess labeling efficiency and cell viability.

      • Labeling Efficiency: Analyze the fluorescence intensity of the labeled cells using a flow cytometer with appropriate NIR laser and emission filters.

      • Cell Viability: Perform a viability assay (e.g., trypan blue exclusion or a fluorescence-based viability kit) to confirm that the labeling process did not significantly impact cell health.[3]

    • Count the final number of viable, labeled cells for injection.

In Vivo Imaging of Sulfo-Cy7 Labeled Cells

This protocol provides a general workflow for the in vivo imaging of animals after the administration of Sulfo-Cy7 labeled cells using a suitable NIR imaging system.

Materials:

  • Animal model (e.g., mouse, rat)

  • Sulfo-Cy7 labeled cells in a sterile injection buffer

  • In vivo imaging system equipped with NIR lasers and filters

  • Anesthesia (e.g., isoflurane)

  • Warming pad

Protocol:

  • Animal Preparation:

    • Anesthetize the animal using an induction chamber with isoflurane (B1672236) and maintain anesthesia during the imaging procedure.

    • If necessary, remove fur from the area of interest to minimize light scattering and absorption.

  • Cell Administration:

    • Inject the desired number of Sulfo-Cy7 labeled cells via the appropriate route (e.g., intravenous, intraperitoneal, subcutaneous). The number of cells and injection volume will depend on the cell type, animal model, and experimental goals.

  • Image Acquisition:

    • Place the anesthetized animal in the imaging chamber.

    • Acquire a baseline image before cell injection to assess background autofluorescence.

    • Acquire images at various time points post-injection (e.g., immediately after, 1, 4, 24, 48, 72 hours, and longer for long-term studies) to monitor cell distribution and trafficking.

    • Use an excitation filter around 745 nm and an emission filter around 780 nm for Sulfo-Cy7.[4]

    • Optimize imaging parameters such as exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.[5]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around specific organs or tumors to quantify the fluorescence intensity.

    • Calculate the signal-to-background ratio by dividing the average fluorescence intensity of the target ROI by that of a background region (e.g., muscle).

    • For biodistribution studies, after the final in vivo imaging session, euthanize the animal and dissect major organs (e.g., lungs, liver, spleen, kidneys, tumor).

    • Image the dissected organs ex vivo to confirm and quantify the in vivo findings.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Sulfo-Cy7 for in vivo cell tracking.

Table 1: In Vivo Biodistribution of Sulfo-Cy7 Labeled Cells
Cell TypeAnimal ModelTime Post-InjectionPrimary Organs of AccumulationReference
Mesenchymal Stromal Cells (MSCs)Rabbit30 min, 1, 3, 7 daysLungs (up to day 1), Liver (up to day 3)[6]
Mesenchymal Stromal Cells (MSCs)Rat1, 6, 24 hours, 3, 15, 30 daysLiver, Lungs (peak at 6 hours, dramatic decrease by day 3)[6]
Human Mesenchymal Stem Cells (hMSCs)SCID Mouse1, 3, 5, 7, 10 daysLungs (initial), Liver and Spleen (by day 10)[7]
Chimeric Antigen Receptor (CAR) T-cellsNSG Mice96 hoursSpleen, Liver, Lungs, Bone Marrow[4]

Note: The biodistribution of labeled cells can be influenced by various factors including the cell type, the route of administration, the health status of the animal model, and the presence of a tumor or injury.

Table 2: Stability and Viability of Labeled Cells
ParameterFindingReference
In Vivo Label StabilityNHS-ester labeling remains stable in vivo, enabling visualization of intercellular transfer among splenocytes in a T cell lymphoma mouse model.[8] The amide bond formed during NHS-ester crosslinking is highly stable and irreversible under physiological conditions.[8][9][8][9]
Cell Viability and ProliferationRadiolabeling of CAR-T cells with ⁸⁹Zr-oxine did not significantly affect cell viability or proliferation for up to 7 days post-labeling.[10][10]
Label Retention with ProliferationFollowing each cell division, the equal distribution of fluorescent molecules to progeny cells results in a halving of the fluorescence of daughter cells.[11][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for In Vivo Cell Tracking cluster_prep Cell Preparation and Labeling cluster_invivo In Vivo Studies cluster_analysis Data Analysis cell_culture Cell Culture harvest Harvest and Wash Cells cell_culture->harvest labeling Label with Sulfo-Cy7 NHS Ester harvest->labeling wash_quench Wash and Quench labeling->wash_quench validation Validate Labeling and Viability wash_quench->validation injection Inject Labeled Cells into Animal Model validation->injection imaging In Vivo NIR Fluorescence Imaging injection->imaging roi_analysis Region of Interest (ROI) Analysis imaging->roi_analysis ex_vivo Ex Vivo Organ Imaging imaging->ex_vivo quantification Quantify Biodistribution roi_analysis->quantification ex_vivo->quantification

Caption: Experimental workflow for in vivo cell tracking.

labeling_mechanism Sulfo-Cy7 NHS Ester Labeling Chemistry cluster_reactants Reactants cluster_reaction Reaction cluster_products Products sulfo_cy7 Sulfo-Cy7 NHS Ester reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) sulfo_cy7->reaction cell_surface Cell Surface Protein with Primary Amine (-NH2) cell_surface->reaction labeled_cell Labeled Cell with Stable Amide Bond reaction->labeled_cell nhs N-hydroxysuccinimide (byproduct) reaction->nhs

Caption: Chemical reaction for cell surface labeling.

decision_tree Decision Tree for Optimizing In Vivo Imaging Parameters start Start: Plan In Vivo Imaging Experiment signal_strength Is the fluorescent signal strong enough? start->signal_strength exposure_time Increase exposure time signal_strength->exposure_time No background Is the background autofluorescence high? signal_strength->background Yes binning Increase binning exposure_time->binning more_cells Increase number of injected cells binning->more_cells more_cells->signal_strength spectral_unmixing Use spectral unmixing software background->spectral_unmixing Yes roi_definition Is the region of interest well-defined? background->roi_definition No longer_wavelength Consider a dye with a longer emission wavelength spectral_unmixing->longer_wavelength longer_wavelength->background anatomical_guidance Use anatomical overlay (e.g., X-ray) roi_definition->anatomical_guidance No analysis Proceed with quantitative analysis roi_definition->analysis Yes ex_vivo_validation Perform ex vivo organ imaging for confirmation anatomical_guidance->ex_vivo_validation ex_vivo_validation->roi_definition

Caption: Decision tree for optimizing imaging parameters.

References

An In-depth Technical Guide to Sulfo-Cy7 Amine Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of fluorophores.[1][2] Its chemical structure is characterized by a heptamethine chain, which is responsible for its long-wavelength spectral properties, and the inclusion of sulfonate groups, which confer high water solubility.[2][3] This solubility makes it an ideal candidate for labeling biological molecules in aqueous environments, particularly delicate proteins that are prone to denaturation in the presence of organic solvents.[4][5] The presence of a primary amine group allows for its covalent conjugation to various molecules through reactions with electrophilic groups or via enzymatic processes.[6][7][8]

The dye's key advantages lie in its near-infrared emission profile, which falls within the "optical window" of biological tissues (700-900 nm). This region minimizes background autofluorescence from endogenous molecules, allowing for deep tissue penetration and high signal-to-noise ratios in complex biological systems.[2][9] Consequently, Sulfo-Cy7 and its derivatives are extensively used for demanding applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[2]

Core Technical Specifications

The quantitative properties of this compound are summarized below. These values are essential for designing and interpreting fluorescence-based experiments.

PropertyValueSource(s)
Excitation Maximum (λex) ~750 nm[1][2][4]
Emission Maximum (λem) ~773 nm[1][2][4][7]
Extinction Coefficient 240,600 M⁻¹cm⁻¹[1][4][7]
Molecular Formula C₄₃H₅₈N₄O₇S₂[1][7]
Molecular Weight ~807.07 g/mol [1][7]
Purity ≥95% (as determined by ¹H NMR and HPLC-MS)[1]
Solubility Good in DMF and DMSO; poorly soluble in water[1]
Appearance Dark green powder[1][5]
Storage Conditions Store at -20°C, protected from light[1][6][7]

Key Applications and Methodologies

This compound's unique properties make it a versatile tool for a range of applications in research and development.

  • In Vivo Imaging: The dye's NIR fluorescence is ideal for deep-tissue imaging in living organisms with minimal background interference.[2][10] This allows for non-invasive, longitudinal monitoring of biological processes and the biodistribution of labeled molecules.[9]

  • Bioconjugation: The primary amine group serves as a reactive handle for labeling biomolecules.[6] It can be conjugated to molecules containing activated carboxylic acids (e.g., NHS esters), epoxides, or other electrophilic groups to create fluorescent probes.[7][11] This is fundamental for tracking proteins, antibodies, and peptides.[2][3]

  • Fluorescence Microscopy and Flow Cytometry: Labeled molecules can be visualized in high resolution in cells and tissues or used for precise cell sorting and analysis in flow cytometry.[2]

Below is a conceptual diagram illustrating the key functional components of the this compound dye.

cluster_0 This compound Structure Core Heptamethine Cyanine Core Amine Primary Amine (-NH2) Reactive Handle Core->Amine Conjugation Site Sulfo Sulfonate Groups (-SO3-) Water Solubility Core->Sulfo Confers Hydrophilicity

Conceptual structure of this compound.

Experimental Protocol: Protein Conjugation via Carbodiimide Chemistry

This protocol details a general method for conjugating this compound to a protein's carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry. This process activates the carboxyl groups to form an amine-reactive NHS ester, which then readily couples with the amine group on the dye.

I. Materials and Reagents

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

II. Procedure

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.[12] Ensure the buffer is free of primary amines (like Tris) or ammonium (B1175870) ions, which would compete in the reaction.[12]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO.[12] Mix thoroughly. Store any unused portion at -20°C, protected from light.[12]

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in cold Activation Buffer (e.g., 10 mg/mL).

    • Add a molar excess of EDC and NHS to the protein solution. A typical starting point is a 10-fold molar excess of each reagent over the protein.

    • Incubate the mixture for 15-30 minutes at room temperature. This reaction forms an amine-reactive Sulfo-NHS ester on the protein.

  • Conjugation Reaction:

    • Immediately after activation, the activated protein can be desalted using a spin column to remove excess EDC/NHS, or the dye can be added directly. For simplicity in this protocol, we proceed with direct addition.

    • Add the calculated amount of this compound stock solution to the activated protein solution. The optimal molar ratio of dye-to-protein should be determined empirically, but a starting range of 5:1 to 20:1 is common.[13]

    • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench the reaction by consuming any unreacted dye.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[12]

    • Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).

    • Load the reaction mixture onto the column.[12]

    • Collect the fractions. The first colored band to elute is typically the dye-protein conjugate.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF = A₂₈₀/Aₘₐₓ) for Sulfo-Cy7 is approximately 0.04.[1][4]

      • Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × 0.04)

    • Calculate the dye concentration:

      • Molar Conc. of Dye = A₇₅₀ / 240,600

    • Calculate the DOL:

      • DOL = (Molar Conc. of Dye) / (Molar Conc. of Protein)

Workflow Visualization

The following diagram illustrates the key steps in the protein conjugation workflow.

cluster_workflow Protein Labeling Workflow with this compound prep_prot 1. Prepare Protein (2-10 mg/mL in MES buffer) activate 3. Activate Protein (Add EDC/NHS) prep_prot->activate prep_dye 2. Prepare Dye (10 mM in DMSO) conjugate 4. Conjugation (Add this compound) prep_dye->conjugate activate->conjugate quench 5. Quench Reaction (Add Tris Buffer) conjugate->quench purify 6. Purify Conjugate (Sephadex G-25) quench->purify analyze 7. Analyze (Calculate DOL) purify->analyze

Workflow for protein conjugation using this compound.

References

A Technical Guide to Sulfo-Cy7 Amine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye, and its critical applications in the field of cancer research. We will explore its core properties, detail its use in various experimental contexts, and provide standardized protocols for its implementation.

Introduction to this compound

This compound is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) dye family.[1] Its key features make it an invaluable tool for cancer research:

  • Near-Infrared Fluorescence: Sulfo-Cy7 emits light in the NIR spectrum (approximately 750-800 nm).[1] This is significant because biological tissues are relatively transparent in this range, minimizing autofluorescence and allowing for deeper tissue penetration of light.[2][3] This property is crucial for in vivo imaging applications.

  • Water Solubility: The presence of sulfonate groups enhances the dye's water solubility. This is particularly advantageous for biological applications, as it allows for the labeling of delicate proteins and other biomolecules in aqueous environments without causing denaturation.[4][5]

  • Amine-Reactive Functionality: The primary amine group on the Sulfo-Cy7 molecule allows it to be readily conjugated to various biomolecules.[6] It can react with electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, to form stable covalent bonds, enabling the labeling of antibodies, peptides, and nanoparticles.[7][8]

These characteristics make Sulfo-Cy7 a versatile probe for a range of applications, from tracking cancer cells and visualizing tumors to guiding surgical interventions.[3][9]

Core Properties of this compound

The photophysical and chemical properties of this compound are summarized below. Understanding these parameters is essential for designing and optimizing experiments.

PropertyValueReferences
Maximum Excitation Wavelength (λmax, abs) ~750 nm[1][10]
Maximum Emission Wavelength (λmax, em) ~773 nm[7][10]
Molar Extinction Coefficient ~240,600 M⁻¹cm⁻¹[7][10]
Molecular Weight ~807.07 g/mol [10]
Molecular Formula C₄₃H₅₈N₄O₇S₂[7][10]
Solubility Good in Water, DMSO, DMF[7]

Key Applications in Cancer Research

This compound's unique properties lend it to a variety of powerful applications in oncology research.

The most common application of this compound is its use in bioconjugation to create targeted imaging agents. The amine group serves as a chemical handle to attach the dye to molecules that specifically recognize cancer cells.[11]

  • Antibody Labeling: Antibodies that target tumor-specific antigens (e.g., HER2, TAG-72) can be labeled with Sulfo-Cy7.[3][12] These fluorescently labeled antibodies can then be used to visualize tumors in vivo or identify cancer cells in tissue samples.[13][14]

  • Peptide and Small Molecule Labeling: Peptides and other small molecules that bind to receptors overexpressed on cancer cells can also be conjugated with Sulfo-Cy7, creating highly specific probes for tumor imaging.[9]

  • Nanoparticle Functionalization: The dye can be attached to the surface of nanoparticles, which can be engineered to accumulate in tumors through the enhanced permeability and retention (EPR) effect or by active targeting.[3]

dot

Caption: General workflow for creating a targeted near-infrared probe using this compound.

Once a targeted probe is created, it can be administered to animal models of cancer (e.g., mice with tumor xenografts) for non-invasive imaging.[15][16]

  • Tumor Visualization: NIR imaging systems can detect the fluorescence emitted from the Sulfo-Cy7-labeled probes that have accumulated in the tumor. This allows for real-time visualization of tumor location, size, and metastasis.[3][17]

  • Biodistribution Studies: By imaging the animal at different time points, researchers can study the pharmacokinetics and biodistribution of the labeled molecule, tracking its accumulation in the tumor versus other organs.[15]

  • Image-Guided Surgery: A promising translational application is the use of NIR fluorescence to guide surgeons in real-time to ensure complete removal of cancerous tissue while sparing healthy tissue.[2][18] The high signal-to-background ratio achievable with NIR dyes is critical for this application.[17]

dot

Targeted_Tumor_Imaging Probe Sulfo-Cy7 Labeled Antibody Injection Systemic Injection (Intravenous) Probe->Injection Circulation Circulation in Bloodstream Injection->Circulation Tumor Tumor Mass with Specific Antigens Circulation->Tumor Extravasation (EPR) Normal Healthy Tissue (No Target Antigens) Circulation->Normal Clearance Clearance of Unbound Probe Circulation->Clearance Renal/Hepatic Binding Specific Binding to Tumor Antigens Tumor->Binding Normal->Clearance Imaging NIR Fluorescence Imaging Binding->Imaging High Signal Clearance->Imaging Low Background

Caption: Conceptual diagram of targeted tumor imaging using a Sulfo-Cy7 labeled antibody.

This compound conjugates are also valuable for cellular-level analyses.

  • Fluorescence Microscopy: Labeled antibodies or ligands can be used to stain cancer cells in culture or on tissue slides to visualize the expression and localization of specific markers.

  • Flow Cytometry: Cells can be labeled with Sulfo-Cy7 conjugates to identify and sort specific cancer cell populations based on surface marker expression.[1] This is useful for analyzing heterogeneous tumor samples.

Detailed Experimental Protocols

The following sections provide standardized protocols for common applications of this compound.

This protocol describes the conjugation of an antibody with a pre-activated Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester. The amine group on Sulfo-Cy7 must first be converted to an amine-reactive NHS ester for this reaction. Many commercial suppliers provide pre-activated Sulfo-Cy7 NHS esters.[4][19]

Materials:

  • Antibody solution (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS, pH 7.4)

  • Sulfo-Cy7 NHS ester (e.g., Lumiprobe, BroadPharm)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25 or similar size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Prepare Antibody: Dialyze the antibody against the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) overnight at 4°C to remove any amine-containing preservatives (e.g., sodium azide) and to adjust the pH for optimal conjugation. Adjust the final antibody concentration to 2 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the Sulfo-Cy7 NHS ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.

  • Calculate Molar Ratio: Determine the desired molar excess of dye to antibody. A starting point of 10-20 moles of dye per mole of antibody is common.

  • Conjugation Reaction: While gently vortexing the antibody solution, add the calculated volume of the Sulfo-Cy7 NHS ester stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4). The first colored fraction to elute will be the antibody-dye conjugate.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the molar extinction coefficients of the antibody and the dye.

This protocol outlines a general procedure for imaging a tumor-bearing mouse after administration of a Sulfo-Cy7-labeled targeting agent.[3][15]

Materials & Equipment:

  • Tumor-bearing mouse model (e.g., nude mouse with subcutaneous xenograft)

  • Sterile Sulfo-Cy7 labeled targeting probe (e.g., antibody conjugate from Protocol 4.1) in sterile PBS

  • In Vivo Imaging System (IVIS) or similar NIR fluorescence imager

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection

Procedure:

  • Baseline Imaging: Anesthetize the mouse and acquire a baseline fluorescence image before injecting the probe. This is crucial to determine the level of background autofluorescence. Use an excitation filter around 745 nm and an emission filter around 780 nm.[3]

  • Probe Administration: Administer the Sulfo-Cy7 labeled probe via intravenous (tail vein) injection. The dose will depend on the specific probe and should be optimized (typically 1-10 nmol per mouse).[15]

  • Time-Course Imaging: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[13] This allows for the determination of the optimal time window when tumor accumulation is high and background signal from unbound probe in circulation is low.

  • Data Analysis:

    • Use the imaging software to draw Regions of Interest (ROIs) over the tumor and a non-tumor area (e.g., contralateral flank or muscle).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.

  • Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the dissected tissues to confirm the biodistribution of the probe.

dot

InVivo_Workflow Start Tumor-Bearing Mouse Model Baseline Acquire Baseline NIR Image Start->Baseline Injection Inject Sulfo-Cy7 Targeted Probe (IV) Baseline->Injection Imaging Longitudinal Imaging (e.g., 1h, 24h, 48h) Injection->Imaging Analysis Data Analysis: Quantify Signal, Calc. TBR Imaging->Analysis ExVivo Ex Vivo Biodistribution: Dissect and Image Organs Analysis->ExVivo Optional Endpoint End Conclusion on Probe Efficacy & Targeting Analysis->End ExVivo->End

Caption: Standard experimental workflow for in vivo imaging using a Sulfo-Cy7 probe.

Conclusion

This compound is a powerful and versatile near-infrared fluorophore that has become a cornerstone for many applications in cancer research. Its favorable optical properties, water solubility, and straightforward bioconjugation chemistry enable researchers to create highly specific probes for visualizing and quantifying cancer-related processes from the cellular level to whole-organism imaging.[1] The continued development of novel targeting ligands conjugated to Sulfo-Cy7 and similar dyes will undoubtedly continue to advance cancer diagnostics, therapeutics, and image-guided interventions.[20]

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy7 Amine Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye that is commonly used for labeling proteins, particularly antibodies, for a variety of research and diagnostic applications. Its emission in the NIR spectrum (typically around 773 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples, making it an ideal choice for in vivo imaging and other sensitive detection methods.[1] The "Sulfo" prefix indicates that the dye is sulfonated, which increases its water solubility and makes it suitable for labeling sensitive proteins that may be denatured by the presence of organic co-solvents.[1]

The labeling chemistry typically involves a Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester, which reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable covalent amide bond.[1][2] This protocol provides a detailed methodology for the successful conjugation of Sulfo-Cy7 to antibodies.

Key Experimental Parameters

Successful and reproducible labeling of antibodies with Sulfo-Cy7 NHS ester is dependent on several critical parameters. The following table summarizes the recommended ranges and key considerations for each parameter.

ParameterRecommended Range/ValueNotes
Antibody Concentration 2 - 10 mg/mLHigher antibody concentrations generally lead to greater labeling efficiency.[3][4][5]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reactivity of the NHS ester is highly pH-dependent. A basic pH is required to deprotonate the primary amines on the antibody, making them available for reaction.[4][5][]
Dye-to-Antibody Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized for each specific antibody and application to achieve the desired degree of labeling (DOL).[5]
Reaction Buffer Composition Amine-free buffer (e.g., PBS, bicarbonate buffer)Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be avoided.[3][5]
Incubation Time 30 - 60 minutesThe reaction is typically carried out at room temperature.[5][7]
Purification Method Gel filtration (e.g., Sephadex G-25 spin columns)This method effectively separates the labeled antibody from unconjugated dye and other small molecules.[3][4][7]

Experimental Protocol

This protocol is a general guideline for labeling approximately 100 µg of an IgG antibody. The amounts can be scaled for different quantities of antibody, maintaining the recommended concentrations and molar ratios.

Materials
  • Antibody of interest (in an amine-free buffer)

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Purification/Desalting spin columns (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2 - 7.4

  • Microcentrifuge tubes

  • Spectrophotometer

Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris, glycine, or other primary amines, it must be buffer-exchanged into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5).[3][4][5] This can be achieved through dialysis or by using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[3][4][5] If the antibody concentration is below 2 mg/mL, it should be concentrated.[4][5][7]

Dye Preparation
  • Reconstitution: Briefly centrifuge the vial of Sulfo-Cy7 NHS ester to collect the powder at the bottom. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.[4][5]

  • Vortex: Vortex the solution until the dye is completely dissolved. This solution is sensitive to moisture and should be used promptly.[8]

Conjugation Reaction
  • Calculate Dye Volume: Determine the volume of the 10 mM Sulfo-Cy7 stock solution needed to achieve the desired dye-to-antibody molar ratio. A starting ratio of 10:1 is recommended.[5]

    • Example Calculation for 100 µg of IgG (MW ≈ 150,000 g/mol ):

      • Moles of IgG = (100 x 10-6 g) / (150,000 g/mol ) = 0.67 nmol

      • Moles of Sulfo-Cy7 needed (10:1 ratio) = 0.67 nmol * 10 = 6.7 nmol

      • Volume of 10 mM Sulfo-Cy7 stock = (6.7 nmol) / (10 nmol/µL) = 0.67 µL

  • Reaction: Add the calculated volume of the Sulfo-Cy7 stock solution to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[5][7] Gentle rotation during incubation can improve labeling efficiency.[3]

Purification of the Labeled Antibody
  • Column Preparation: Prepare a desalting spin column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.[7]

  • Sample Application: Apply the entire reaction mixture to the center of the prepared spin column.

  • Elution: Centrifuge the column to elute the labeled antibody. The larger, labeled antibody will pass through the column, while the smaller, unconjugated dye molecules will be retained.[3][7]

  • Collection: The purified, labeled antibody will be in the collection tube.

Characterization and Storage

Calculation of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified labeled antibody at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).

  • Calculate Concentrations:

    • Antibody Concentration (M) = [A₂₈₀ - (A₇₅₀ x CF₂₈₀)] / ε_protein

      • A₂₈₀ = Absorbance at 280 nm

      • A₇₅₀ = Absorbance at ~750 nm

      • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Sulfo-Cy7)[7][9]

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[7]

    • Dye Concentration (M) = A₇₅₀ / ε_dye

      • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (e.g., ~240,600 M⁻¹cm⁻¹)[1][9]

  • Calculate DOL:

    • DOL = Dye Concentration / Antibody Concentration

An optimal DOL for most antibodies is typically between 2 and 10.[3]

Storage of Labeled Antibody
  • Short-term storage: Store the labeled antibody at 4°C for up to one month, protected from light.[10]

  • Long-term storage: For storage longer than one month, aliquot the labeled antibody into single-use volumes and store at -20°C or -80°C.[11][12] Avoid repeated freeze-thaw cycles.[11][13] The addition of a cryoprotectant such as glycerol (B35011) to a final concentration of 50% can prevent damage during freezing.[11]

  • Light Protection: Fluorescently labeled antibodies should always be stored in dark vials or tubes wrapped in foil to prevent photobleaching.[11]

Workflow Diagram

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange & Concentration) Mix Mix Antibody and Dye (Target Molar Ratio) Ab_Prep->Mix Dye_Prep Sulfo-Cy7 NHS Ester Reconstitution in DMSO Dye_Prep->Mix Incubate Incubate (30-60 min, RT, Dark) Mix->Incubate Purify Purification (Spin Column) Incubate->Purify Analyze Characterization (Spectrophotometry, DOL) Purify->Analyze Store Storage (4°C or -20°C, Dark) Analyze->Store

Caption: Sulfo-Cy7 Amine Antibody Labeling Workflow.

Application of Labeled Antibodies in Signaling Pathway Analysis

Fluorescently labeled antibodies are crucial tools for visualizing and quantifying proteins within signaling pathways. For instance, an antibody targeting a specific cell surface receptor, when labeled with Sulfo-Cy7, can be used in flow cytometry or fluorescence microscopy to study receptor expression levels under different conditions. This allows researchers to investigate how external stimuli affect receptor internalization or downstream signaling events.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Labeled_Ab Sulfo-Cy7 Labeled Antibody Labeled_Ab->Receptor Detects Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: Detection of a cell surface receptor using a fluorescently labeled antibody.

References

Step-by-Step Sulfo-Cy7 Amine Protein Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research for labeling proteins, antibodies, and other biomolecules. Its exceptional properties, including high photostability, strong fluorescence emission in the NIR spectrum (typically around 770-800 nm), and excellent water solubility due to its sulfonate groups, make it an ideal candidate for a variety of applications.[1] These applications range from in vivo imaging, where deep tissue penetration and minimal background autofluorescence are critical, to fluorescence microscopy and flow cytometry for sensitive and specific detection of target molecules.[1][2]

This document provides a detailed, step-by-step protocol for the conjugation of Sulfo-Cy7 NHS (N-hydroxysuccinimide) ester to proteins. The underlying chemistry involves the reaction of the NHS ester with primary amine groups on the protein, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.[3][4][5] Adherence to this protocol will enable researchers to reliably produce fluorescently labeled proteins for their specific research needs.

Materials and Reagents

Reagent/MaterialSpecificationsStorage
Sulfo-Cy7 NHS EsterAmine-reactive form-20°C, desiccated and protected from light[6][7]
Protein of InterestPurified, in amine-free bufferAs per protein specifications
Anhydrous Dimethyl Sulfoxide (DMSO)High purityRoom temperature, desiccated
Conjugation Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.54°C
Quenching Solution1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.54°C
Purification ColumnSephadex G-25 or equivalent size-exclusion columnRoom temperature
Phosphate-Buffered Saline (PBS)pH 7.2-7.4Room temperature
SpectrophotometerCapable of UV-Vis measurementsN/A

Experimental Protocols

Part 1: Preparation of Reagents
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, MES, or HEPES). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the Sulfo-Cy7 NHS ester and must be removed.[8]

    • If necessary, perform buffer exchange into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[2][9] Lower concentrations can significantly reduce labeling efficiency.[2][9]

  • Sulfo-Cy7 NHS Ester Stock Solution Preparation:

    • Allow the vial of Sulfo-Cy7 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of Sulfo-Cy7 NHS ester in anhydrous DMSO.[2][9] For example, dissolve 1 mg of Sulfo-Cy7 NHS ester (MW ~950 g/mol ) in approximately 105 µL of anhydrous DMSO.

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh immediately before use. Unused stock solution can be aliquoted and stored at -20°C, protected from light, though fresh preparations are always recommended.[2][9]

Part 2: Protein Conjugation
  • Calculate the Volume of Sulfo-Cy7 Stock Solution:

    • The optimal molar ratio of dye to protein for most applications is between 5:1 and 15:1. A 10:1 ratio is a good starting point for optimization.[9]

    • Use the following formulas to calculate the required volume of the 10 mM Sulfo-Cy7 stock solution:

      • Moles of Protein = (Protein concentration in mg/mL × Volume of protein in mL) / (Molecular weight of protein in g/mol )

      • Moles of Dye = Moles of Protein × Desired Molar Ratio

      • Volume of Dye Stock (µL) = (Moles of Dye × 1,000,000) / 10

  • Conjugation Reaction:

    • Slowly add the calculated volume of the Sulfo-Cy7 stock solution to the protein solution while gently vortexing or stirring.[2][9] Avoid vigorous mixing that could denature the protein.

    • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[2][9] Gentle, continuous mixing during incubation can improve labeling efficiency.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM. A common choice is 1 M Tris-HCl, pH 8.0.

    • Incubate for an additional 15-30 minutes at room temperature.

Part 3: Purification of the Labeled Protein
  • Column Preparation:

    • Equilibrate a Sephadex G-25 size-exclusion column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[2][9] The column size should be appropriate for the volume of the reaction mixture.

  • Separation:

    • Carefully load the entire reaction mixture onto the top of the equilibrated column.[2][9]

    • Allow the sample to enter the column bed.

    • Begin eluting the column with PBS (pH 7.2-7.4).[2][9]

    • The labeled protein, being larger, will elute first and will be visible as a colored band. The smaller, unconjugated dye molecules will elute later.

    • Collect the fractions containing the colored, labeled protein.

Part 4: Characterization of the Conjugate
  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and at the absorbance maximum for Sulfo-Cy7 (approximately 750 nm).[8]

    • If the absorbance is too high, dilute the sample with PBS and record the dilution factor.

  • Calculate the Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules conjugated to each protein molecule.[8][10][11] An optimal DOL for antibodies is typically between 2 and 10.[8][10]

    • Use the following formula to calculate the DOL:[8][11][12]

      DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

      Where:

      • A_max = Absorbance of the conjugate at ~750 nm.

      • A_280 = Absorbance of the conjugate at 280 nm.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

      • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (typically ~240,000 - 250,000 M⁻¹cm⁻¹).[7][13]

      • CF = Correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Sulfo-Cy7, this is typically around 0.04.[13]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Protein Concentration2 - 10 mg/mL[2][9]Higher concentrations improve labeling efficiency.
Reaction Buffer pH8.3 - 8.5[3][9]Critical for deprotonation of primary amines.
Dye:Protein Molar Ratio5:1 to 15:1 (start with 10:1)[9]Optimize for specific protein and application.
Incubation Time60 minutes[2][9]At room temperature, protected from light.
Optimal Degree of Labeling (DOL) for Antibodies2 - 10[8][10]Balances signal strength with protein function.
Sulfo-Cy7 Molar Extinction Coefficient (ε_dye)~240,000 - 250,000 M⁻¹cm⁻¹[7][13]At ~750 nm.
Sulfo-Cy7 Correction Factor (CF)~0.04[13]Ratio of dye absorbance at 280 nm to its A_max.

Visualizations

experimental_workflow A Protein Preparation (Amine-free buffer, 2-10 mg/mL) C Conjugation (Molar Ratio 10:1, RT, 1 hr) A->C B Dye Preparation (10 mM Sulfo-Cy7 NHS in DMSO) B->C D Quenching (Optional, e.g., Tris) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (Spectrophotometry, DOL Calculation) E->F G Labeled Protein F->G

Caption: Experimental workflow for Sulfo-Cy7 protein conjugation.

signaling_pathway Protein Protein (-NH2) Intermediate Reactive Intermediate Protein->Intermediate pH 8.3-8.5 SulfoCy7 Sulfo-Cy7 NHS Ester SulfoCy7->Intermediate Conjugate Sulfo-Cy7 Labeled Protein (Stable Amide Bond) Intermediate->Conjugate NHS_leaving_group NHS (leaving group) Intermediate->NHS_leaving_group

Caption: Chemical reaction of Sulfo-Cy7 NHS ester with a protein amine group.

References

Sulfo-Cy7 Amine for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye increasingly utilized in flow cytometry. Its favorable spectral properties, including an excitation maximum around 750 nm and an emission maximum around 773 nm, place it in a region of the spectrum with minimal cellular autofluorescence, leading to an improved signal-to-noise ratio.[1] The sulfonate groups enhance its water solubility, making it ideal for labeling biological molecules like antibodies in aqueous buffers without the need for organic co-solvents that could denature sensitive proteins.[1][2] This document provides detailed application notes and protocols for the use of this compound in flow cytometry, covering antibody conjugation, cell staining, and data analysis considerations.

Key Advantages of Sulfo-Cy7 in Flow Cytometry

  • Reduced Autofluorescence: Cellular components exhibit minimal natural fluorescence in the near-infrared range, resulting in lower background and higher sensitivity.[3]

  • Multiplexing Capabilities: The distinct spectral properties of Sulfo-Cy7 allow for its inclusion in complex multicolor flow cytometry panels with reduced spectral overlap with commonly used fluorochromes in the blue, green, and orange channels.[3]

  • Deep Tissue Penetration: While more relevant for in vivo imaging, the longer wavelength excitation of NIR dyes can also be advantageous in certain flow cytometry applications involving larger cell aggregates or 3D cell cultures.[4]

  • High Photostability: Sulfo-Cy7 exhibits good resistance to photobleaching, which is beneficial for experiments requiring extended data acquisition times or cell sorting.[1]

Data Presentation

A summary of the key quantitative properties of Sulfo-Cy7 compared to other common fluorochromes is presented in the table below. This allows for an informed selection of fluorochromes when designing a multicolor flow cytometry panel.

FluorochromeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness
FITC493525~75,000~0.923
PE565575~1,960,000~0.985
APC650660~700,000~0.684
Sulfo-Cy7 ~750 ~773 ~240,600 [5]Improved [6][7]2-4 (as tandem) [8]
PE-Cy7488, 561774N/A~0.24
APC-Cy7650774N/AN/A2

Note: Relative brightness is on a scale of 1 (dim) to 5 (brightest) and can vary depending on the instrument, antibody conjugate, and experimental conditions.[8] Quantum yield for Sulfo-Cy7 is qualitatively described as improved, but a precise numerical value is not consistently reported across sources.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to an antibody via a succinimidyl ester (NHS ester) crosslinker. The amine group on Sulfo-Cy7 will be reacted with an NHS ester-functionalized antibody. Alternatively, and more commonly, an amine-reactive Sulfo-Cy7 NHS ester is used to label the primary amines on the antibody.

Materials:

  • Antibody to be labeled (at 1-2 mg/mL in PBS, free of amine-containing buffers like Tris and glycine)

  • Amine-reactive Sulfo-Cy7 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate buffer (1 M, pH 8.3-9.0)

  • Hydroxylamine (B1172632) (1.5 M, pH 8.5, freshly prepared) (optional)

  • Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (10-20 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing amines, dialyze it against PBS overnight at 4°C.

    • Adjust the pH of the antibody solution to 8.3-9.0 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.[4]

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4]

  • Conjugation Reaction:

    • Slowly add the dissolved Sulfo-Cy7 NHS ester to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 15:1.[6] This ratio may need to be optimized for each antibody.

    • Incubate the reaction for 1 hour at room temperature in the dark, with continuous stirring or gentle agitation.[4][9]

  • Stopping the Reaction (Optional):

    • To quench the reaction, add 1/10th volume of 1.5 M hydroxylamine (pH 8.5) and incubate for 15-30 minutes at room temperature.[9]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column equilibrated with PBS.[9]

    • Alternatively, dialyze the reaction mixture against PBS at 4°C for 24 hours, with at least three buffer changes.[10]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and a preservative like sodium azide.

Protocol 2: Cell Surface Staining with a Sulfo-Cy7 Conjugated Antibody

Materials:

  • Single-cell suspension of interest

  • Sulfo-Cy7 conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (optional)

  • Viability dye (e.g., a fixable viability dye with emission in a different channel)

  • Fixation buffer (e.g., 1-4% paraformaldehyde in PBS) (optional)

  • 12x75 mm flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample of interest.

    • Determine cell number and viability. A viability of >90% is recommended.

    • Aliquot 0.5-1 x 10^6 cells per tube in 100 µL of ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes at 4°C.[11]

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cy7 conjugated antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and repeat the wash step once or twice.[3]

  • Viability Staining:

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions. Incubate as recommended.

  • Fixation (Optional):

    • If the cells need to be fixed, resuspend the cell pellet in 100-200 µL of fixation buffer and incubate for 15-20 minutes at room temperature or 4°C.

    • After fixation, wash the cells once with Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • Acquire the samples on a flow cytometer equipped with a laser capable of exciting Sulfo-Cy7 (e.g., a 633 nm or 640 nm laser can provide suboptimal excitation, while a ~730-785 nm laser is ideal) and a detector with an appropriate bandpass filter (e.g., 780/60 nm).[3]

Protocol 3: Cell Viability Staining with this compound Reactive Dye

Amine-reactive dyes can be used to discriminate between live and dead cells. Live cells with intact membranes will have minimal staining, while dead cells with compromised membranes will be brightly stained due to the reaction of the dye with intracellular proteins. This staining is fixable.

Materials:

  • Single-cell suspension

  • This compound reactive dye (e.g., NHS ester)

  • Protein-free PBS

  • Flow Cytometry Staining Buffer

  • Fixation buffer (optional)

Procedure:

  • Cell Preparation:

    • Wash cells once with protein-free PBS.

    • Resuspend the cells at 1-10 x 10^6 cells/mL in protein-free PBS.

  • Dye Staining:

    • Add the this compound reactive dye at a pre-titrated concentration.

    • Vortex immediately and incubate for 20-30 minutes at room temperature or 4°C, protected from light.[12]

  • Washing:

    • Wash the cells once or twice with Flow Cytometry Staining Buffer to remove unbound dye.[13]

  • Subsequent Staining and Analysis:

    • Proceed with cell surface or intracellular staining protocols as needed.

    • The Sulfo-Cy7 signal from dead cells will be maintained after fixation and permeabilization.

    • Acquire data on the flow cytometer, gating on the Sulfo-Cy7 negative population for live cells.

Data Analysis and Compensation

Proper compensation is crucial for accurate data interpretation in multicolor flow cytometry.[2] Sulfo-Cy7, or tandem dyes like APC-Cy7, will have spillover into other channels, and other fluorochromes may spill into the Sulfo-Cy7 channel.

  • Single-Stain Controls: For each fluorochrome in your panel, including your Sulfo-Cy7 conjugate, you must prepare a single-stained control sample (cells or compensation beads).[2]

  • Compensation Setup: Use the single-stain controls to calculate the compensation matrix. The software will subtract the percentage of signal from one fluorochrome that is detected in another's channel.

  • Spillover Considerations for Sulfo-Cy7:

    • APC-Cy7, which is spectrally similar to a Sulfo-Cy7 conjugate, is known to have some spillover into the APC channel.[14] This is due to the degradation of the tandem dye or incomplete energy transfer.

    • There can also be spillover into other near-infrared channels, such as those used for BV786, depending on the filter configuration of the cytometer.[1]

    • When designing your panel, it is important to check the spectral overlap of Sulfo-Cy7 with other dyes using an online spectrum viewer.

Visualizations

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Cell Staining Antibody_Prep Antibody Preparation Conjugation Conjugation Reaction Antibody_Prep->Conjugation Dye_Prep Dye Preparation Dye_Prep->Conjugation Purification Purification Conjugation->Purification Cell_Prep Cell Preparation Purification->Cell_Prep Staining Antibody Staining Cell_Prep->Staining Washing Washing Staining->Washing Acquisition Data Acquisition Washing->Acquisition

Caption: Experimental workflow for using this compound in flow cytometry.

flow_cytometry_principle Laser Laser Cell Cell with Sulfo-Cy7 Ab Laser->Cell Excitation (~750 nm) Detector Detector Cell->Detector Emission (~773 nm) Signal Signal Detector->Signal Electronic Signal

Caption: Principle of fluorescence detection in flow cytometry.

compensation_logic Multicolor_Sample Multicolor Stained Sample Compensation_Matrix Calculate Compensation Matrix Multicolor_Sample->Compensation_Matrix Single_Stains Single-Stained Controls (e.g., Sulfo-Cy7 only, PE only) Single_Stains->Compensation_Matrix Corrected_Data Accurate Fluorescence Data Compensation_Matrix->Corrected_Data

Caption: Logical relationship for fluorescence compensation.

References

Application Notes and Protocols for In Vivo Imaging Using Sulfo-Cy7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of preclinical research, near-infrared (NIR) fluorescence imaging stands out as a powerful modality for non-invasively visualizing biological processes in vivo. The NIR window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence compared to the visible spectrum.[1][2] Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared fluorescent dye that is exceptionally well-suited for in vivo imaging applications.[2][3] Its favorable spectral properties, high quantum yield, and photostability make it an ideal candidate for labeling biomolecules to track their biodistribution, target engagement, and pharmacokinetic profiles in living organisms.[3][4]

This document provides detailed protocols for the conjugation of Sulfo-Cy7 to targeting proteins, such as antibodies, and a comprehensive guide for conducting in vivo imaging studies in murine models.

Quantitative Data Summary

For effective planning and execution of in vivo imaging studies, a clear understanding of key quantitative parameters is essential. The following tables summarize critical data for the use of Sulfo-Cy7-labeled probes.

ParameterValueReference
Excitation Maximum (λex)~750 nm[2][5]
Emission Maximum (λem)~773 nm[2][5]
Molar Extinction Coefficient (ε)240,600 M⁻¹cm⁻¹[5]
Quantum Yield0.36[5]
Recommended Storage-20°C in the dark, desiccated[3]
ParameterRecommendationReference
Protein Conjugation
Protein Concentration2-10 mg/mL[6]
BufferAmine-free (e.g., PBS, pH 7.2-7.4)[6]
Molar Ratio (Dye:Protein)10:1 to 20:1 (starting point)[7]
Reaction Time60 minutes at room temperature[6]
In Vivo Imaging (Murine Model)
Typical Injection Dose (Antibody)1-2 nmol per mouse[1]
Injection Volume100-200 µL[1]
Imaging Time Points1, 4, 24, 48, 72 hours post-injection[1]
Excitation Filter~745 nm[1]
Emission Filter~780 nm[1]

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy7 NHS Ester to an Antibody

This protocol details the covalent labeling of a targeting antibody with an amine-reactive Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified antibody (in an amine-free buffer like PBS)

  • Sulfo-Cy7 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[6] If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against an appropriate buffer.

  • Sulfo-Cy7 NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Calculate the required volume of the Sulfo-Cy7 stock solution to achieve a molar excess of 10:1 to 20:1 (dye to antibody).[7] This may require optimization for your specific antibody.

    • Slowly add the calculated volume of the Sulfo-Cy7 stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark with continuous gentle mixing.[6]

  • Purification:

    • Separate the Sulfo-Cy7-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7]

    • Collect the first colored fraction, which contains the labeled antibody.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7) using a spectrophotometer.[6]

    • Calculate the DOL using the following formula:[6] DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

      • Where:

        • A_max = Absorbance at ~750 nm

        • A_280 = Absorbance at 280 nm

        • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

        • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (240,600 M⁻¹cm⁻¹)

        • CF = Correction factor (A_280 of free dye / A_max of free dye)

  • Storage:

    • Store the purified Sulfo-Cy7-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: In Vivo Tumor Imaging in a Murine Model

This protocol outlines the procedure for in vivo imaging of tumors in a mouse model using a Sulfo-Cy7-labeled targeting antibody.

Materials:

  • Mice bearing tumors of interest

  • Sulfo-Cy7-labeled antibody

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence imaging

  • Syringes and needles

Procedure:

  • Animal Preparation:

    • To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[1]

    • Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).

    • Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.

  • Probe Administration:

    • Dilute the Sulfo-Cy7-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[1]

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[1]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess background autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[1]

    • Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., ~780 nm).[1]

    • Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle in the contralateral flank) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Organ Analysis (Optional but Recommended):

    • After the final in vivo imaging session, euthanize the mouse.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs and tumor to confirm the in vivo findings and obtain a more precise biodistribution profile.

Visualizations

experimental_workflow In Vivo Imaging Experimental Workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis antibody Targeting Antibody conjugation Conjugation Reaction (pH 8.3-8.5, 1h, RT) antibody->conjugation sulfo_cy7 Sulfo-Cy7 NHS Ester sulfo_cy7->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (DOL Calculation) purification->characterization probe Sulfo-Cy7 Labeled Antibody characterization->probe animal_prep Animal Preparation (Anesthesia, Low-Fluorescence Diet) probe->animal_prep injection Probe Administration (i.v. Tail Vein) animal_prep->injection imaging NIR Fluorescence Imaging (Multiple Time Points) injection->imaging data_analysis Data Analysis (ROI, TBR) imaging->data_analysis euthanasia Euthanasia data_analysis->euthanasia dissection Organ & Tumor Dissection euthanasia->dissection exvivo_imaging Ex Vivo Imaging dissection->exvivo_imaging biodistribution Biodistribution Analysis exvivo_imaging->biodistribution

Caption: Workflow for in vivo imaging using a Sulfo-Cy7 labeled antibody.

signaling_pathway Targeted Tumor Imaging Principle probe Sulfo-Cy7-Antibody Conjugate circulation Systemic Circulation probe->circulation i.v. Injection receptor Target Receptor probe->receptor Binding tumor_microenvironment Tumor Microenvironment circulation->tumor_microenvironment EPR Effect tumor_cell Tumor Cell tumor_microenvironment->tumor_cell internalization Internalization receptor->internalization signal Fluorescence Signal (Detection) internalization->signal

Caption: Principle of targeted tumor imaging with a Sulfo-Cy7 antibody conjugate.

References

Application Notes and Protocols: Conjugation of Sulfo-Cy7 Amine to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of fluorescent dyes to nanoparticles is a critical process for a wide range of applications in biomedical research and drug development, including in vivo imaging, flow cytometry, and high-resolution microscopy.[] Sulfo-Cy7, a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo imaging due to the reduced autofluorescence of biological tissues in the NIR spectrum.[][2] This document provides a detailed protocol for the conjugation of Sulfo-Cy7 amine to nanoparticles functionalized with N-hydroxysuccinimide (NHS) esters.

The described methodology is based on the highly efficient and specific reaction between the primary amine of the Sulfo-Cy7 dye and the NHS ester on the nanoparticle surface, forming a stable amide bond.[3] This covalent linkage is crucial to prevent dye leaching, which can lead to inaccurate quantification and misinterpretation of cellular uptake and localization data.[4]

Reaction Principle

The conjugation process involves a nucleophilic substitution reaction where the primary amine (-NH₂) group on the Sulfo-Cy7 molecule attacks the carbonyl carbon of the NHS ester on the nanoparticle surface. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the primary amine is deprotonated and thus more nucleophilic.[5]

Materials and Equipment

Reagents
  • NHS-ester functionalized nanoparticles

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5 (or other amine-free buffer such as Phosphate-Buffered Saline, PBS, adjusted to pH 7.2-8.5)[3][5][6]

  • Quenching Solution (optional): 1 M Tris-HCl or Glycine, pH 7.4

  • Purification Buffer: e.g., PBS with 0.05% Tween-20

  • Storage Buffer: e.g., PBS with a preservative such as 0.02% sodium azide

Equipment
  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Dynamic Light Scattering (DLS) instrument

  • Equipment for purification (e.g., size-exclusion chromatography columns, dialysis tubing, or centrifugal filter units)

  • pH meter

  • Sonicator (bath or probe)

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Prepare this solution immediately before use as reactive dyes can be unstable in solution.[6]

  • Nanoparticle Suspension: Resuspend the NHS-ester functionalized nanoparticles in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL). If the nanoparticles are in a buffer containing primary amines (like Tris), they must be washed and resuspended in an amine-free buffer.

  • Reaction Buffer: Prepare 0.1 M Sodium Bicarbonate buffer and adjust the pH to 8.3-8.5.[5] Alternatively, use 0.1 M PBS and adjust the pH to 7.2-7.5.[3] Ensure the buffer is free of primary amines.

  • Quenching Solution (Optional): Prepare a 1 M stock solution of Tris-HCl or Glycine and adjust the pH to 7.4.

Conjugation Procedure
  • To the nanoparticle suspension, add the calculated volume of the this compound stock solution while gently vortexing. The optimal molar ratio of dye to nanoparticle should be determined empirically but a starting point of a 10-20 fold molar excess of the dye can be used.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step is to deactivate any unreacted NHS esters.

Purification of Sulfo-Cy7 Conjugated Nanoparticles

It is critical to remove any unconjugated this compound to avoid experimental artifacts.[4]

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugated nanoparticles from the smaller, unconjugated dye molecules.[]

  • Centrifugal Filtration: Use centrifugal filter units with a molecular weight cutoff (MWCO) that allows the free dye to pass through while retaining the nanoparticles. Wash the nanoparticles multiple times with the Purification Buffer.

  • Dialysis: Dialyze the reaction mixture against a large volume of Purification Buffer. This method is effective but can be time-consuming.

Characterization of Sulfo-Cy7 Conjugated Nanoparticles

4.4.1. UV-Vis Spectroscopy

  • Measure the absorbance spectra of the nanoparticles before and after conjugation.

  • A successful conjugation will show the characteristic absorbance peak of Sulfo-Cy7 (around 750 nm) in the spectrum of the conjugated nanoparticles.[2]

  • The degree of labeling (DOL), which is the number of dye molecules per nanoparticle, can be estimated using the following formula:

    DOL = (A_dye / ε_dye) / (Concentration_NP)

    Where:

    • A_dye is the absorbance of the dye at its maximum wavelength.

    • ε_dye is the molar extinction coefficient of Sulfo-Cy7 (approximately 240,600 L·mol⁻¹·cm⁻¹).[2]

    • Concentration_NP is the molar concentration of the nanoparticles.

4.4.2. Fluorescence Spectroscopy

  • Measure the fluorescence emission spectrum of the conjugated nanoparticles.

  • Excite the sample at the excitation maximum of Sulfo-Cy7 (around 750 nm) and measure the emission spectrum (emission maximum around 773 nm).[2]

  • The fluorescence intensity should be significantly higher for the conjugated nanoparticles compared to the unconjugated nanoparticles.

4.4.3. Dynamic Light Scattering (DLS)

  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation.

  • A slight increase in the hydrodynamic diameter is expected after conjugation due to the addition of the dye molecules.[7][8]

  • A significant increase in size or PDI may indicate aggregation.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ValueNotes
Reaction pH 7.2 - 8.5Optimal pH for NHS ester-amine reaction is slightly alkaline to ensure the amine is deprotonated.[5]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M PBSMust be free of primary amines (e.g., Tris, Glycine).[3]
This compound:Nanoparticle Molar Ratio 10:1 to 20:1 (starting point)This should be optimized for each specific nanoparticle system.
Reaction Time 1 - 2 hoursLonger incubation times may be necessary for less reactive systems.
Reaction Temperature Room Temperature (20-25°C)
Light Conditions Protect from lightFluorescent dyes are susceptible to photobleaching.

Table 2: Characterization Parameters for Sulfo-Cy7 Conjugated Nanoparticles

Characterization TechniqueParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Absorbance SpectrumAppearance of a new absorbance peak around 750 nm corresponding to Sulfo-Cy7.[2]
Fluorescence Spectroscopy Emission SpectrumStrong fluorescence emission around 773 nm upon excitation at ~750 nm.[2]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & PDISlight increase in hydrodynamic diameter. A stable PDI indicates no significant aggregation.[7]
Degree of Labeling (DOL) Moles of Dye per Mole of NanoparticleQuantifies the efficiency of the conjugation reaction.

Workflow and Diagrams

Sulfo_Cy7_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_np Prepare NHS-ester Nanoparticle Suspension conjugation Mix Nanoparticles and Dye Incubate 1-2h at RT prep_np->conjugation prep_dye Prepare Sulfo-Cy7 Amine Stock Solution prep_dye->conjugation quench (Optional) Quench Reaction conjugation->quench purify Remove Unconjugated Dye (SEC, Centrifugal Filtration, or Dialysis) conjugation->purify If not quenching quench->purify uv_vis UV-Vis Spectroscopy purify->uv_vis fluorescence Fluorescence Spectroscopy purify->fluorescence dls Dynamic Light Scattering purify->dls storage Store Conjugated Nanoparticles uv_vis->storage fluorescence->storage dls->storage

Caption: Experimental workflow for this compound conjugation to nanoparticles.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conjugation efficiency - Inactive NHS esters due to hydrolysis.- Use freshly prepared or properly stored NHS-ester functionalized nanoparticles. Avoid moisture.
- Presence of primary amines in the reaction buffer (e.g., Tris).- Use an amine-free buffer like sodium bicarbonate or PBS.
- Incorrect pH of the reaction buffer.- Ensure the pH is between 7.2 and 8.5 to facilitate the reaction.[5]
- Insufficient molar excess of the dye.- Increase the molar ratio of this compound to nanoparticles.
Nanoparticle aggregation - High concentration of nanoparticles during conjugation.- Perform the conjugation at a lower nanoparticle concentration.
- Changes in surface charge after conjugation.- Optimize the reaction conditions and consider using stabilizing agents in the buffer.
- Inadequate purification leading to residual reactants.- Ensure thorough purification to remove all unreacted components.
Low fluorescence signal of conjugated nanoparticles - Low degree of labeling.- Optimize the conjugation reaction to increase the DOL.
- Fluorescence quenching due to high DOL.- Reduce the molar ratio of dye to nanoparticle to avoid self-quenching.
- Photobleaching of the dye.- Protect the reaction mixture and final product from light.
High background fluorescence - Incomplete removal of unconjugated dye.- Improve the purification method (e.g., more washing steps, use of a higher MWCO filter, or a longer dialysis time).[4]
- Non-specific binding of the dye to the nanoparticles.- While covalent conjugation minimizes this, ensure proper reaction conditions to favor amide bond formation.

References

Calculating the Degree of Labeling for Sulfo-Cy7 Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for calculating the Degree of Labeling (DOL) of biomolecules, such as antibodies, with Sulfo-Cy7 amine. The DOL represents the average number of dye molecules conjugated to each biomolecule. Accurate determination of the DOL is critical for ensuring the quality, consistency, and reproducibility of experiments involving fluorescently labeled conjugates, particularly in applications like in-vivo imaging, flow cytometry, and fluorescence microscopy.[1] Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye known for its high photostability and water solubility, making it a popular choice for labeling proteins and other biomolecules in aqueous environments.[1]

Principle of DOL Calculation

The calculation of the DOL is based on the Beer-Lambert law, which relates the absorbance of a substance to its concentration. By measuring the absorbance of the purified conjugate at two specific wavelengths—one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the dye (around 750 nm for Sulfo-Cy7)—it is possible to determine the molar concentrations of both the protein and the dye. The DOL is then calculated as the molar ratio of the dye to the protein.

A critical consideration is that the dye can also absorb light at 280 nm, which can interfere with the accurate measurement of the protein concentration. Therefore, a correction factor (CF280) is applied to the absorbance reading at 280 nm to account for the dye's contribution.

Quantitative Data for DOL Calculation

The following table summarizes the key quantitative parameters required for calculating the DOL of a Sulfo-Cy7 labeled antibody (IgG).

ParameterSymbolValueSource
Molar Extinction Coefficient of this compound at ~750 nmεdye240,600 M-1cm-1[2][3][4][5]
Correction Factor for this compound at 280 nmCF2800.04[2][3][5]
Molar Extinction Coefficient of IgG at 280 nmεprotein210,000 M-1cm-1[6][7][8]
Maximum Absorbance Wavelength of this compoundλmax~750 nm[2][3]
Molecular Weight of IgGMWprotein~150,000 g/mol [7][9]

Experimental Protocols

Protein Labeling with this compound

While this note focuses on the calculation of DOL, a brief overview of the labeling process is provided for context. This compound can be conjugated to proteins, such as antibodies, through various cross-linking chemistries. A common method involves the use of a carboxyl-to-amine crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups on the protein, which then react with the primary amine group of the Sulfo-Cy7 dye. The optimal molar ratio of dye to protein for the labeling reaction typically ranges from 10:1 to 20:1, but should be empirically determined for each specific protein and application.[10]

Purification of the Labeled Conjugate

It is crucial to remove any unconjugated, free dye from the labeled protein before measuring the absorbance for DOL calculation. Incomplete removal of free dye will lead to an overestimation of the DOL. Common methods for purification include:

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This method separates molecules based on their size. The larger labeled antibody will elute first, followed by the smaller, free dye molecules.

  • Dialysis: This technique involves placing the labeling reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing it against a large volume of buffer to remove the small, free dye molecules.

Protocol for Determining the Degree of Labeling
  • Sample Preparation:

    • Following purification, prepare a solution of the Sulfo-Cy7 labeled protein conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • If the solution is highly concentrated, dilute it with the same buffer to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). Record the dilution factor if one is used.

  • Spectrophotometric Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the conjugate solution in a 1 cm path length cuvette.

    • Record the absorbance at 280 nm (A280).

    • Record the absorbance at the maximum absorbance wavelength of Sulfo-Cy7, which is approximately 750 nm (Amax).

  • Calculation of the Degree of Labeling (DOL):

    The DOL is calculated using the following formula:

    DOL = (Amax * εprotein) / ([A280 - (Amax * CF280)] * εdye)

    Where:

    • Amax = Absorbance of the conjugate at ~750 nm

    • εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M-1cm-1 for IgG)[6][7][8]

    • A280 = Absorbance of the conjugate at 280 nm

    • CF280 = Correction factor for the dye at 280 nm (0.04 for this compound)[2][3][5]

    • εdye = Molar extinction coefficient of the dye at its λmax (240,600 M-1cm-1 for this compound)[2][3][4][5]

    If a dilution was made, multiply the final calculated DOL by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Degree of Labeling.

DOL_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Protein_Labeling Protein Labeling (e.g., Antibody + this compound) Purification Purification of Conjugate (e.g., Size-Exclusion Chromatography) Protein_Labeling->Purification Remove free dye Spectrophotometry Spectrophotometry (Measure A280 and Amax) Purification->Spectrophotometry Measure absorbance DOL_Calculation DOL Calculation (Using the formula) Spectrophotometry->DOL_Calculation Input A280 and Amax Final_DOL Final DOL Value DOL_Calculation->Final_DOL Result

Caption: Workflow for calculating the Degree of Labeling (DOL).

Signaling Pathway Context (Hypothetical)

Sulfo-Cy7 labeled antibodies are frequently used to visualize and track specific targets in biological systems. For instance, an antibody targeting a cell surface receptor involved in a signaling pathway can be labeled with Sulfo-Cy7 to monitor its localization and trafficking upon ligand binding. The diagram below illustrates a generic signaling pathway that could be studied using such a labeled antibody.

Signaling_Pathway Ligand Ligand Receptor Cell Surface Receptor (Target for Sulfo-Cy7-Ab) Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling_Cascade->Cellular_Response Signal Transduction

Caption: A generic cell signaling pathway.

References

Application Notes and Protocols: Sulfo-Cy7 Amine NHS Ester Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful conjugation of Sulfo-Cy7 NHS ester to primary amine-containing molecules, such as proteins, peptides, and amino-modified oligonucleotides. Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye valued for its high water solubility, which is conferred by its sulfonate groups. This property is particularly advantageous for labeling delicate proteins that are prone to denaturation in the presence of organic co-solvents. The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent bond formation with primary amines under physiological to slightly basic conditions.

Core Principles of Sulfo-Cy7 NHS Ester Reactions

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The efficiency of this reaction is highly dependent on several key parameters, which must be carefully controlled to achieve optimal labeling.

Reaction pH

The pH of the reaction buffer is a critical factor. The primary amine must be in a non-protonated state to be nucleophilic. Therefore, the reaction is most efficient at a pH range of 7.2 to 8.5.[1][2] A common choice is a sodium bicarbonate or phosphate (B84403) buffer at pH 8.3-8.5.[2][3] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3][4]

Molar Ratio of Reactants

The molar ratio of Sulfo-Cy7 NHS ester to the amine-containing molecule will influence the degree of labeling (DOL). A common starting point for antibody labeling is a 10:1 to 20:1 molar ratio of dye to protein.[3][4][5] However, the optimal ratio should be determined empirically for each specific molecule and application, as over-labeling can lead to fluorescence quenching and loss of biological activity.[6]

Concentration of Reactants

For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[3][4][7] Lower concentrations can significantly reduce labeling efficiency.[3][4][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Sulfo-Cy7 NHS ester reactions.

ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5Optimal labeling is typically achieved at pH 8.3-8.5.[2][3] Avoid amine-containing buffers.
Molar Ratio (Dye:Protein) 5:1 to 20:1A 10:1 ratio is a common starting point.[3][4] This should be optimized for each specific protein.
Protein Concentration 2 - 10 mg/mLLower concentrations can decrease labeling efficiency.[3][4][7]
Reaction Time 1 - 4 hours at room temperatureCan be performed overnight at 4°C.[2]
Reaction Temperature Room Temperature or 4°C
Solvent for Dye Stock Anhydrous DMSO or DMFPrepare fresh before use as NHS esters are moisture sensitive.[3][8]

Diagrams

Reaction Mechanism

G Sulfo-Cy7 NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_products Products SulfoCy7 Sulfo-Cy7-NHS Ester Conjugate Sulfo-Cy7-NH-R (Stable Amide Bond) SulfoCy7->Conjugate + R-NH₂ NHS N-hydroxysuccinimide SulfoCy7->NHS Amine R-NH₂ (Primary Amine) Amine->Conjugate Amine->NHS releases

Caption: Reaction of Sulfo-Cy7 NHS ester with a primary amine.

Experimental Workflow

G Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) C 3. Add Dye to Protein (Molar ratio 5:1 to 20:1) A->C B 2. Prepare Sulfo-Cy7 NHS Ester Stock (10 mg/mL in anhydrous DMSO) B->C D 4. Incubate (1-2 hours at room temperature, protected from light) C->D E 5. Purify Conjugate (Size exclusion chromatography or dialysis) D->E F 6. Characterize Conjugate (Determine Degree of Labeling) E->F

Caption: Workflow for labeling proteins with Sulfo-Cy7 NHS ester.

Experimental Protocols

Protocol 1: Labeling of an IgG Antibody

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

  • 1 mg of IgG antibody in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy7 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve 1 mg of the IgG antibody in 0.5 mL of PBS.

    • Add 50 µL of 1 M sodium bicarbonate buffer to adjust the pH to approximately 8.5. The final protein concentration should be around 2 mg/mL.[3]

  • Dye Preparation:

    • Immediately before use, dissolve 1 mg of Sulfo-Cy7 NHS ester in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution.[7]

  • Labeling Reaction:

    • Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the antibody solution while gently vortexing. For a 10:1 molar ratio, you would add a specific volume based on the molecular weights of the dye and antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous gentle stirring.[3][9]

  • Purification of the Conjugate:

    • Equilibrate a Sephadex G-25 column with PBS.

    • Apply the reaction mixture to the column.

    • Elute with PBS. The first colored band to elute is the labeled antibody. The second, smaller band is the unconjugated dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm (the absorbance maximum for Sulfo-Cy7).

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

      Protein Concentration (mg/mL) = [A₂₈₀ - (A₇₅₀ × CF)] / (ε_protein × path length)

      DOL = (A₇₅₀ × MW_protein) / (ε_dye × Protein Concentration (mg/mL))

      Where:

      • A₂₈₀ and A₇₅₀ are the absorbances at 280 nm and 750 nm.

      • CF is the correction factor (A₂₈₀ of the free dye / A₇₅₀ of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm (typically around 240,600 M⁻¹cm⁻¹).[10]

      • MW_protein is the molecular weight of the protein (e.g., ~150,000 g/mol for IgG).

Protocol 2: Labeling of an Amino-Modified Oligonucleotide

Materials:

  • 100 nmol of amino-modified oligonucleotide

  • Sulfo-Cy7 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Ethanol (B145695)

  • Nuclease-free water

  • Reverse-phase HPLC for purification

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve 100 nmol of the amino-modified oligonucleotide in 225 µL of nuclease-free water.

    • Add 75 µL of 1 M sodium bicarbonate buffer to adjust the pH.[7]

  • Dye Preparation:

    • Prepare a fresh 10 mg/mL stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • While vortexing the oligonucleotide solution, slowly add the Sulfo-Cy7 NHS ester stock solution. A 10-fold molar excess of the dye is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature with continuous stirring, protected from light.[7]

  • Purification:

    • Add 1 mL of cold absolute ethanol to precipitate the labeled oligonucleotide. Incubate at -20°C for 30 minutes.[7]

    • Centrifuge to pellet the oligonucleotide.

    • Wash the pellet with 70% ethanol and air dry briefly.

    • Resuspend the pellet in nuclease-free water.

    • Purify the labeled oligonucleotide by reverse-phase HPLC.

Storage and Stability

  • Sulfo-Cy7 NHS ester (solid): Store at -20°C, protected from light and moisture.[11][12] It can be stable for up to 12 months under these conditions.[10][12]

  • Dye Stock Solution (in DMSO): It is recommended to prepare this fresh for each use. If necessary, it can be stored at -20°C for a short period, but repeated freeze-thaw cycles should be avoided.

  • Labeled Conjugate: Store at 4°C, protected from light. For long-term storage, consider adding a bacteriostatic agent like sodium azide (B81097) and storing at -20°C or -80°C.

References

Application Notes and Protocols for the Purification of Sulfo-Cy7 Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent labeling of proteins with fluorescent dyes such as Sulfo-Cy7 is a critical technique in biomedical research and drug development. Sulfo-Cy7, a near-infrared (NIR) cyanine (B1664457) dye, offers deep tissue penetration and minimal autofluorescence, making it ideal for in vivo imaging and other sensitive applications. The purification of these labeled proteins is a crucial step to remove unconjugated dye and other reaction components, ensuring accurate downstream analysis and application. Inadequate purification can lead to high background signals, inaccurate quantification of labeling, and potential artifacts in experimental results.[1][2]

This document provides detailed application notes and protocols for the purification of proteins labeled with Sulfo-Cy7 amine-reactive dyes. It covers various chromatography and filtration techniques, offering guidance on selecting the most appropriate method based on the protein's characteristics and the scale of the purification.

Key Principles of this compound Labeling

Sulfo-Cy7 NHS ester (N-hydroxysuccinimidyl ester) is an amine-reactive derivative commonly used for protein labeling.[3][4] The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein surface to form stable amide bonds.[3] The reaction is typically performed in a buffer with a pH of 8.0-8.5 to ensure the amino groups are deprotonated and available for reaction.[3][4][5] It is essential that the protein solution is free of primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, ammonium (B1175870) ions), as these will compete with the protein for reaction with the dye.[5]

Purification Strategies: An Overview

The selection of a purification method depends on factors such as the size of the protein, the volume of the sample, and the required final purity. The most common techniques for purifying fluorescently labeled proteins are size-based separation methods, which effectively separate the larger protein-dye conjugate from the smaller, unconjugated dye molecules. Adsorption-based chromatography methods can also be employed, although the introduction of the hydrophobic dye can alter the protein's chromatographic behavior.[6]

Purification Method Principle Advantages Disadvantages Typical Application
Size Exclusion Chromatography (SEC) Separation based on molecular size.[7][8][9]High resolution, gentle conditions, applicable to a wide range of protein sizes.[7][9]Sample dilution, potential for low yield.[7]Final polishing step for high-purity protein-dye conjugates.[8][10]
Dialysis Diffusion of small molecules across a semi-permeable membrane.[11][12]Simple, inexpensive, suitable for large volumes.Time-consuming, potential for sample loss, especially with small sample volumes.[11][13]Buffer exchange and removal of small molecule impurities.[11][12]
Tangential Flow Filtration (TFF) Size-based separation using a membrane with tangential flow to prevent fouling.[14][15][16]Rapid, scalable, can concentrate and purify simultaneously.[14][15][17]Requires specialized equipment, potential for membrane fouling.Large-scale purification and concentration of labeled proteins.[14][15]
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.[18]High resolution, compatible with mass spectrometry.[19][20]Can denature proteins due to the use of organic solvents.[18]Purification of peptides and stable proteins.[19][20]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[21][22][23]High capacity, high resolution.[22]Labeling can alter the protein's surface charge and retention time.[6]Separation of labeled from unlabeled protein, and differently charged isoforms.[24]
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.[25][26]Gentle, non-denaturing conditions.Labeling with a hydrophobic dye can increase retention.Purification of proteins that can withstand high salt concentrations.[27]

Experimental Protocols

Protocol 1: Purification of Sulfo-Cy7 Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol is ideal for achieving high purity and is often used as a final polishing step.[8][10]

Materials:

  • Sulfo-Cy7 labeled protein reaction mixture

  • SEC column (e.g., Sephadex G-25)[5]

  • Equilibration and Elution Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Chromatography system (e.g., FPLC or gravity flow setup)

  • Fraction collector

  • Spectrophotometer

Procedure:

  • Column Preparation: Equilibrate the SEC column with at least 2-3 column volumes of Equilibration Buffer at the desired flow rate. Ensure a stable baseline is achieved if using a chromatography system with a UV detector.[9]

  • Sample Loading: Carefully load the Sulfo-Cy7 labeled protein reaction mixture onto the top of the column.[5] The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[10]

  • Elution: Begin the elution with the Equilibration/Elution Buffer. The larger protein-dye conjugates will travel faster through the column and elute first, while the smaller, unconjugated Sulfo-Cy7 dye molecules will be retarded and elute later.[9]

  • Fraction Collection: Collect fractions of a defined volume. The labeled protein will typically appear as a colored band that elutes ahead of the free dye.

  • Analysis of Fractions: Monitor the absorbance of the collected fractions at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7). Pool the fractions containing the purified labeled protein (i.e., those with absorbance at both wavelengths in the initial peak).

  • Concentration (Optional): If the pooled fractions are too dilute, concentrate the purified protein using a centrifugal filter device with an appropriate molecular weight cutoff (MWCO).

SEC_Workflow start Start: Labeled Protein Reaction Mixture equilibrate Equilibrate SEC Column (e.g., Sephadex G-25) start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with Buffer (e.g., PBS) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (A280 & A750) collect->analyze pool Pool Protein-Containing Fractions analyze->pool concentrate Concentrate (Optional) pool->concentrate end End: Purified Sulfo-Cy7 Labeled Protein concentrate->end

Caption: Workflow for purifying Sulfo-Cy7 labeled proteins using SEC.

Protocol 2: Purification of Sulfo-Cy7 Labeled Protein using Dialysis

This protocol is a simple and effective method for removing small molecules, including unconjugated dye, from the labeled protein solution.[11][12]

Materials:

  • Sulfo-Cy7 labeled protein reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-10 kDa)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette in dialysis buffer as per the manufacturer's instructions.

  • Load Sample: Carefully load the labeled protein reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume).[12] Place the beaker on a stir plate and stir gently.

  • Buffer Exchange: Change the dialysis buffer after 2-4 hours. Repeat the buffer exchange at least 2-3 more times over a period of 24-48 hours to ensure complete removal of the free dye.[12]

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified labeled protein.

  • Measure Concentration: Determine the concentration of the purified protein.

Dialysis_Workflow start Start: Labeled Protein Reaction Mixture prepare_membrane Prepare Dialysis Membrane start->prepare_membrane load_sample Load Sample into Tubing/Cassette prepare_membrane->load_sample dialyze Dialyze against Buffer (4°C) load_sample->dialyze buffer_exchange1 Buffer Exchange 1 (after 2-4h) dialyze->buffer_exchange1 buffer_exchange2 Buffer Exchange 2 (after 2-4h) buffer_exchange1->buffer_exchange2 buffer_exchange3 Buffer Exchange 3 (overnight) buffer_exchange2->buffer_exchange3 recover Recover Purified Protein buffer_exchange3->recover end End: Purified Sulfo-Cy7 Labeled Protein recover->end

Caption: Workflow for purifying Sulfo-Cy7 labeled proteins using dialysis.

Quantification of Labeling Efficiency

After purification, it is essential to determine the degree of labeling (DOL), also known as the dye-to-protein ratio (F/P ratio).[1] This is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (~750 nm).[1]

Calculation of Degree of Labeling (DOL):

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and ~750 nm (Amax).

  • Calculate Protein Concentration: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • A280: Absorbance at 280 nm

    • Amax: Absorbance at the λmax of Sulfo-Cy7 (~750 nm)

    • CF: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). This value is typically provided by the dye manufacturer.

    • εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

  • Calculate Dye Concentration: Dye Concentration (M) = Amax / εdye

    • εdye: Molar extinction coefficient of Sulfo-Cy7 at its λmax (in M-1cm-1).

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Parameter Symbol Description Typical Value for Sulfo-Cy7
Protein Absorbance A280Absorbance of the conjugate at 280 nm.Measured
Dye Absorbance Maximum AmaxAbsorbance of the conjugate at ~750 nm.Measured
Protein Molar Extinction Coefficient εproteinProtein-specific value.Varies
Dye Molar Extinction Coefficient εdyeMolar absorptivity of the dye at its λmax.~222,000 M-1cm-1[4]
Correction Factor CFAccounts for dye absorbance at 280 nm.Provided by manufacturer

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency - Inactive dye (hydrolyzed NHS ester).- Presence of primary amines in the buffer.- Incorrect pH of the labeling reaction.- Low protein concentration.- Use fresh, anhydrous DMSO to dissolve the dye.- Ensure the protein buffer is free of Tris, glycine, etc.- Adjust the reaction buffer pH to 8.0-8.5.- Increase protein concentration to at least 2 mg/mL.[5]
Protein Precipitation - Over-labeling of the protein, leading to increased hydrophobicity and aggregation.- Protein instability under labeling conditions.- Reduce the molar ratio of dye to protein in the labeling reaction.- Optimize buffer conditions (e.g., pH, salt concentration).
Incomplete Removal of Free Dye - Insufficient dialysis time or buffer changes.- Column overloading in SEC.- Inappropriate MWCO of the dialysis membrane.- Increase the duration of dialysis and the number of buffer changes.- Reduce the sample volume loaded onto the SEC column.- Use a dialysis membrane with a MWCO that is significantly smaller than the protein's molecular weight.
Altered Protein Activity - Labeling of critical amino acid residues in the active site or binding interface.- Reduce the dye-to-protein molar ratio to achieve a lower DOL.- Consider site-specific labeling strategies if available.

Logical Relationship of Purification Method Selection

Purification_Selection start Start: Need to Purify Sulfo-Cy7 Labeled Protein sample_volume Sample Volume? start->sample_volume purity_requirement Purity Requirement? sample_volume->purity_requirement Large Volume sample_volume->purity_requirement Small to Medium Volume tff Tangential Flow Filtration (TFF) sample_volume->tff Very Large Volume (Process Scale) protein_stability Protein Stability? purity_requirement->protein_stability High Purity dialysis Dialysis purity_requirement->dialysis Moderate Purity sec Size Exclusion Chromatography (SEC) protein_stability->sec Sensitive Protein rpc Reverse Phase Chromatography (RPC) protein_stability->rpc Robust Protein

Caption: Decision tree for selecting a suitable purification method.

References

Application Notes and Protocols for Sulfo-Cy7 Amine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for a variety of fluorescence-based applications, including fluorescence microscopy, in vivo imaging, and flow cytometry.[1][2] Its emission in the NIR spectrum (around 773 nm) minimizes interference from tissue autofluorescence, allowing for deep-tissue imaging with a high signal-to-noise ratio.[2][3] The sulfonate groups enhance its water solubility, making it ideal for labeling biological molecules in aqueous environments without the need for organic co-solvents that could potentially denature sensitive proteins.[1][2] The primary amine group on Sulfo-Cy7 allows for its conjugation to various molecules containing electrophilic groups, such as activated esters (e.g., NHS esters) or isothiocyanates.[4][5] This document provides detailed application notes and experimental protocols for the effective use of this compound in fluorescence microscopy.

Physicochemical and Spectroscopic Properties

The key characteristics of this compound are summarized in the table below. These properties make it a robust and reliable fluorescent probe for demanding imaging applications.

PropertyValueReference
Excitation Maximum (λex) ~750 nm[2]
Emission Maximum (λem) ~773 nm[2]
Molar Extinction Coefficient (ε) >200,000 cm⁻¹M⁻¹
Stokes Shift ~23 nm[2]
Solubility Water, DMSO, DMF
Reactive Group Primary Amine[4]

Applications in Fluorescence Microscopy

Sulfo-Cy7 is a versatile dye with a broad range of applications in fluorescence microscopy and other fluorescence-based techniques:

  • Immunofluorescence: After conjugation to primary or secondary antibodies, Sulfo-Cy7 can be used to visualize specific proteins and cellular structures with high specificity.

  • In Vivo Imaging: The NIR emission of Sulfo-Cy7 allows for deep tissue penetration, making it an excellent choice for non-invasive imaging of biological processes in living animals.[2][3]

  • Flow Cytometry: Labeled with Sulfo-Cy7, cells can be identified and sorted based on the expression of specific surface markers.[2]

  • Bioconjugation: The amine group of Sulfo-Cy7 can be reacted with various crosslinkers to label a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1][2]

Experimental Protocols

Here we provide detailed protocols for the conjugation of this compound to a carboxylated molecule and a general protocol for immunofluorescence staining of cultured cells using a Sulfo-Cy7 labeled antibody.

Protocol 1: Conjugation of this compound to a Carboxylated Molecule via EDC/NHS Chemistry

This protocol describes the covalent labeling of a molecule containing a carboxylic acid group with this compound using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Molecule to be labeled (with a carboxyl group)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of this compound: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Activation of Carboxyl Groups:

    • Dissolve the carboxylated molecule in the conjugation buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the carboxylated molecule solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the dissolved this compound to the activated molecule solution.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark, with continuous gentle mixing.

  • Quenching the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification:

    • Separate the Sulfo-Cy7 conjugate from the unreacted dye and other reagents using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled molecule.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).

  • Storage: Store the purified Sulfo-Cy7 conjugate at 4°C in the dark. For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for staining fixed and permeabilized cells with a Sulfo-Cy7-conjugated antibody.[6]

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Sulfo-Cy7-conjugated primary or secondary antibody

  • Nuclear Counterstain (optional, e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash the cells grown on coverslips three times with PBS.

  • Fixation:

    • Incubate the cells with 4% PFA for 15-20 minutes at room temperature.[6]

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[6]

  • Antibody Staining:

    • Dilute the Sulfo-Cy7-conjugated antibody to its predetermined optimal concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's instructions.[6]

    • Wash the cells three times with PBS.

  • Mounting:

    • Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.[6]

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[6]

Data Presentation

Table 1: Spectroscopic Properties of Sulfo-Cy7

ParameterValue
Excitation Maximum (nm)~750[2]
Emission Maximum (nm)~773[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹)>200,000[6]
Quantum Yield (Φ)Not specified in search results
Recommended Excitation Laser (nm)750[6]
Recommended Emission Filter (nm)780 - 850[6]

Note on Signal-to-Noise Ratio (SNR): While Sulfo-Cy7 is known for its high signal-to-noise ratio due to its NIR emission, specific quantitative SNR values are highly dependent on the experimental setup, including the imaging system, sample preparation, and probe concentration. Researchers are encouraged to determine the SNR for their specific application to optimize imaging parameters.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: this compound Conjugation prep_dye Prepare Sulfo-Cy7 Amine Stock conjugate Conjugation Reaction prep_dye->conjugate activate_mol Activate Carboxylated Molecule (EDC/NHS) activate_mol->conjugate purify Purify Conjugate (Size Exclusion) conjugate->purify store Store Conjugate purify->store

Caption: Workflow for conjugating this compound to a carboxylated molecule.

immunofluorescence_workflow cluster_staining Protocol 2: Immunofluorescence Staining cell_prep Prepare Cultured Cells fix Fixation (PFA) cell_prep->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize block Blocking (BSA) permeabilize->block stain Antibody Staining (Sulfo-Cy7 Conjugate) block->stain mount Mount Coverslip stain->mount image Fluorescence Imaging mount->image

Caption: Experimental workflow for immunofluorescence staining with a Sulfo-Cy7 conjugate.

bioconjugation_logic sulfo_cy7 This compound (-NH2) conjugate Sulfo-Cy7 Labeled Molecule sulfo_cy7->conjugate molecule Target Molecule (-COOH) activated_ester Activated Ester Intermediate (NHS Ester) molecule->activated_ester EDC, NHS activated_ester->conjugate Forms Amide Bond

Caption: Logical relationship in this compound bioconjugation.

References

Application Notes and Protocols: Sulfo-Cy7 Amine Labeling for Accurate Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biological research for labeling proteins, antibodies, and other biomolecules.[1] Its NHS ester derivative readily reacts with primary amine groups (-NH₂) present on lysine (B10760008) residues and the N-terminus of proteins to form stable covalent bonds.[2][3] This labeling process is crucial for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, where the NIR fluorescence of Sulfo-Cy7 offers deep tissue penetration and minimal background autofluorescence.[1][4]

Optimizing the labeling reaction is critical to ensure the desired degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[5][6] An accurately determined DOL is essential for experimental reproducibility and for avoiding issues such as self-quenching (from over-labeling) or low signal intensity (from under-labeling).[6][7][8] These application notes provide a detailed protocol for labeling proteins with Sulfo-Cy7 NHS ester and calculating the labeling efficiency.

Principle of the Reaction

The N-hydroxysuccinimide (NHS) ester of Sulfo-Cy7 is an amine-reactive derivative that forms a stable amide bond with primary amines on proteins.[3] The reaction is highly pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.0-8.5) where the primary amines are deprotonated and thus more nucleophilic.[9][10][11] Buffers free of primary amines, such as phosphate (B84403) or bicarbonate buffers, are essential to prevent competition with the target protein.[9][11]

Quantitative Data Summary

The following tables provide key quantitative data for performing and analyzing Sulfo-Cy7 labeling experiments.

Table 1: Physicochemical Properties of Sulfo-Cy7

ParameterValueReference
Maximum Excitation Wavelength (λmax)~750 nm[1][12]
Maximum Emission Wavelength (λem)~773 nm[1][12]
Molar Extinction Coefficient (εdye) at λmax240,600 M-1cm-1[12][13]
Correction Factor (CF280)~0.04[12]

Table 2: Recommended Experimental Parameters

ParameterRecommended RangeRationale
Protein Concentration2 - 10 mg/mLHigher concentrations improve labeling efficiency.[9][11]
Dye:Protein Molar Ratio5:1 to 20:1A starting point of 10:1 is common, but this should be optimized for each specific protein.[9][11]
Reaction pH8.0 - 8.5Ensures primary amines are deprotonated for efficient reaction.[9][10]
Optimal Degree of Labeling (DOL)2 - 10 for antibodiesBalances signal intensity with potential loss of biological activity or self-quenching.[7][8]

Experimental Protocols

Materials and Reagents
  • Protein to be labeled (in an amine-free buffer like PBS)

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 size-exclusion column)[9][14]

  • UV-Vis Spectrophotometer

Protein Preparation
  • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[9][11]

  • If the protein buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) before labeling.[9]

Dye Preparation
  • Prepare a 10 mM stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO.[9]

  • This stock solution should be prepared fresh and protected from light. For longer-term storage, aliquot and store at -20°C or -80°C.[9]

Labeling Reaction
  • Calculate the required volume of the 10 mM Sulfo-Cy7 stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio.[9][11]

  • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[9]

  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[9] Gently mix the solution every 10-15 minutes to ensure homogeneity.[9]

Purification of the Labeled Protein
  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[9]

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled protein with PBS. The first colored band to elute will be the Sulfo-Cy7-labeled protein, while the smaller, unconjugated dye molecules will elute later.[15]

  • Collect the fractions containing the labeled protein.

Calculation of Labeling Efficiency (Degree of Labeling - DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule and can be determined spectrophotometrically.[5][6]

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength of Sulfo-Cy7 (~750 nm, Amax).[11]

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

    • A280 : Absorbance of the conjugate at 280 nm.

    • Amax : Absorbance of the conjugate at ~750 nm.[11]

    • CF280 : Correction factor for the dye's absorbance at 280 nm (~0.04 for Sulfo-Cy7).[12]

    • εprotein : Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M-1cm-1).[8]

  • Calculate the concentration of the dye using the following formula:

    Dye Concentration (M) = Amax / εdye

    • εdye : Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (240,600 M-1cm-1).[12]

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL for antibodies is typically between 2 and 10.[7][8] A DOL below this range may result in a low signal, while a higher DOL can lead to fluorescence quenching and potential loss of antibody function.[5][6]

Visualizations

G cluster_workflow Experimental Workflow prep_protein Protein Preparation (2-10 mg/mL, amine-free buffer) reaction Labeling Reaction (1 hr, RT, dark) Molar Ratio 10:1 prep_protein->reaction prep_dye Sulfo-Cy7 NHS Ester Preparation (10 mM in DMSO) prep_dye->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification analysis DOL Calculation (Spectrophotometry) purification->analysis G cluster_pathway Signaling Pathway Example antibody Sulfo-Cy7 Labeled Antibody binding Binding antibody->binding receptor Cell Surface Receptor (e.g., EGFR) receptor->binding dimerization Receptor Dimerization binding->dimerization detection Fluorescence Detection (Flow Cytometry / Microscopy) binding->detection autophosphorylation Autophosphorylation dimerization->autophosphorylation downstream Downstream Signaling (e.g., MAPK Pathway) autophosphorylation->downstream

References

Application Notes and Protocols for Sulfo-Cy7 Amine in Small Animal Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye, for small animal imaging. This document outlines the dye's properties, details protocols for bioconjugation and in vivo imaging, presents quantitative data for experimental planning, and includes visual diagrams of key processes to facilitate research and development in preclinical imaging.

Introduction to this compound

This compound is a water-soluble, near-infrared fluorescent dye that is an invaluable tool for in vivo imaging.[1][2] Its fluorescence emission in the NIR spectrum (750-800 nm) allows for deep tissue penetration with minimal background autofluorescence, making it ideal for whole-body imaging of small animals.[1][3][4] The presence of sulfonate groups enhances its water solubility, which is crucial for biological applications, while the amine group provides a reactive site for conjugation to various biomolecules.[5][6]

The primary advantages of using this compound in small animal imaging include:

  • Deep Tissue Penetration: The NIR wavelength minimizes light attenuation by biological tissues like hemoglobin and water.[4]

  • High Signal-to-Background Ratio: Reduced autofluorescence in the NIR window leads to clearer images and more sensitive detection.[1][7]

  • Excellent Photostability: Sulfo-Cy7 exhibits high photostability, which is essential for longitudinal studies that require repeated imaging.[1]

  • Versatile Bioconjugation: The amine group allows for straightforward labeling of proteins, antibodies, peptides, and other molecules for targeted imaging.[5][6][8]

Physicochemical and Spectral Properties

The following table summarizes the key properties of this compound, which are critical for designing and executing imaging experiments.

PropertyValueReference(s)
Excitation Maximum (λex)~740-750 nm[6][9]
Emission Maximum (λem)~773 nm[6][9]
Molar Extinction Coefficient~240,600 cm⁻¹M⁻¹[6][9]
Molecular Weight~807.1 g/mol [6][10]
SolubilityGood in water, DMSO, and DMF[6]
Reactive GroupPrimary Amine (-NH₂)[5][6]

Key Applications in Small Animal Imaging

This compound is a versatile dye suitable for a range of in vivo imaging applications:

  • Tumor Imaging and Cancer Research: When conjugated to antibodies, peptides, or nanoparticles that target tumor-specific markers, this compound enables the visualization of tumor growth, metastasis, and response to therapeutic interventions.[4]

  • Biodistribution and Pharmacokinetic Studies: Tracking the systemic distribution, accumulation, and clearance of this compound-labeled drugs or biomolecules provides crucial data for drug development.[4][11]

  • Fluorescence-Guided Surgery: The real-time visualization of tumors or other pathological tissues labeled with this compound can guide surgical resection.

  • Photoacoustic Imaging: As a strong light absorber in the NIR region, this compound can also be used as a contrast agent for photoacoustic imaging, which offers high-resolution images at depth.[12][13]

Experimental Protocols

Protocol for Labeling Proteins and Peptides with this compound

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) or peptide containing a carboxylic acid group, using a carbodiimide (B86325) crosslinker like EDC. For labeling molecules with amine-reactive groups (e.g., NHS esters), a different chemistry would be employed.

Materials:

  • This compound

  • Protein or peptide to be labeled (in an amine-free buffer like MES or PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Sterile, amine-free water

Procedure:

  • Prepare the Protein/Peptide Solution: Dissolve the protein or peptide in the reaction buffer at a concentration of 2-10 mg/mL.[14]

  • Prepare the this compound Solution: Dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[14]

  • Activate the Carboxylic Acid Groups:

    • Add EDC to the protein/peptide solution to a final concentration of 10 mM.

    • If using NHS, add it to a final concentration of 5 mM.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein/peptide solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but this may require optimization.[14]

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the Conjugate:

    • Prepare a desalting column according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS (pH 7.2-7.4). The labeled protein/peptide will elute first.[14]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C.

Diagram of Bioconjugation Workflow:

G Bioconjugation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_protein Prepare Protein/Peptide in Reaction Buffer activation Activate Carboxylic Acids with EDC/NHS prep_protein->activation 15 min incubation prep_dye Prepare this compound Stock Solution (DMSO/DMF) conjugation Add this compound Incubate for 2 hours activation->conjugation Add dye solution purify Purify Conjugate (e.g., Desalting Column) conjugation->purify After reaction characterize Characterize (DOL) & Store at 4°C purify->characterize

Caption: Workflow for labeling proteins or peptides with this compound.

Protocol for In Vivo Fluorescence Imaging

This protocol provides a general workflow for whole-body imaging of a small animal (e.g., a mouse) with a this compound-labeled probe.

Materials:

  • This compound-labeled probe

  • Small animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate NIR filters (e.g., excitation ~745 nm, emission ~780 nm)

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (B1672236) (or other appropriate anesthetic).

    • Place the animal on the imaging stage and maintain anesthesia throughout the imaging session.

  • Baseline Imaging: Acquire a pre-injection (baseline) image of the animal to determine the level of autofluorescence.[4]

  • Probe Administration:

    • Dilute the this compound-labeled probe to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[4]

    • Inject the probe via an appropriate route (e.g., intravenously via the tail vein). The injection volume should be around 100-200 µL for a mouse.[4]

  • Image Acquisition:

    • Acquire images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the probe.[4]

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle).

    • Quantify the fluorescence intensity in the ROIs and calculate the tumor-to-background ratio at each time point.

Diagram of In Vivo Imaging Workflow:

G In Vivo Small Animal Imaging Workflow animal_prep Animal Preparation (Anesthesia) baseline Baseline Imaging (Pre-injection) animal_prep->baseline injection Probe Administration (e.g., Tail Vein Injection) baseline->injection imaging Image Acquisition (Multiple Time Points) injection->imaging 1, 4, 24, 48, 72h analysis Data Analysis (ROI Quantification, Ratios) imaging->analysis ex_vivo Ex Vivo Analysis (Optional) analysis->ex_vivo G Targeted Imaging of EGFR Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell probe Sulfo-Cy7-Antibody receptor EGFR probe->receptor Binds to EGFR ligand EGF ligand->receptor Activates EGFR downstream Downstream Signaling (Proliferation, Survival) receptor->downstream Signal Transduction

References

Application Note and Protocol for Sulfo-Cy7 Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy7 is a water-soluble, near-infrared (NIR) fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules containing primary amines. The labeling reaction involves the formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of Sulfo-Cy7 and the primary amino groups (-NH₂) present on the target molecule, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide chain.[1][2][3] The efficiency of this conjugation is critically dependent on the reaction conditions, particularly the pH and composition of the buffer.[1][4][5][6] This document provides detailed guidelines and a protocol for optimal Sulfo-Cy7 amine labeling.

Chemical Reaction Pathway

The fundamental reaction for this compound labeling is the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]

G cluster_reaction Labeling Reaction cluster_conditions Reaction Conditions SulfoCy7 Sulfo-Cy7 NHS Ester Intermediate Tetrahedral Intermediate SulfoCy7->Intermediate Nucleophilic Attack HydrolyzedDye Hydrolyzed Sulfo-Cy7 (Inactive) SulfoCy7->HydrolyzedDye Biomolecule Biomolecule-NH₂ (Protein, Antibody, etc.) Biomolecule->Intermediate Conjugate Sulfo-Cy7-Biomolecule Conjugate (Stable Amide Bond) Intermediate->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS ProtonatedAmine Biomolecule-NH₃⁺ (Protonated Amine - Unreactive) ProtonatedAmine->Biomolecule Deprotonation required pH_opt Optimal pH (8.3-8.5) pH_opt->Biomolecule Favors deprotonated amine pH_low Low pH (<7) pH_low->ProtonatedAmine Predominates pH_high High pH (>9) pH_high->HydrolyzedDye Accelerates hydrolysis G start Start prep_protein 1. Prepare Biomolecule (Buffer exchange to amine-free buffer, pH 8.3-8.5) start->prep_protein reaction 3. Labeling Reaction (Incubate at RT for 1-4h or 4°C overnight) prep_protein->reaction prep_dye 2. Prepare Sulfo-Cy7 NHS Ester Solution (Dissolve in water or anhydrous DMSO) prep_dye->reaction quench 4. Quench Reaction (Optional) (Add Tris-HCl or Glycine) reaction->quench purify 5. Purify Conjugate (Gel filtration or dialysis) quench->purify analyze 6. Characterize Conjugate (Determine Degree of Labeling - DOL) purify->analyze end End analyze->end

References

Troubleshooting & Optimization

Sulfo-Cy7 Amine Bioconjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Sulfo-Cy7 amine bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the labeling of biomolecules with Sulfo-Cy7.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy7 NHS ester conjugation to a primary amine?

A1: The optimal pH for the reaction between a Sulfo-Cy7 NHS ester and a primary amine on a biomolecule is between 8.0 and 9.0. A commonly recommended pH is 8.5 ± 0.5.[1] At this slightly basic pH, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, while minimizing the hydrolysis of the NHS ester. At lower pH values, the amine group is protonated, reducing its reactivity.[2][3] Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, which can reduce labeling efficiency.[4][5][6][7]

Q2: My labeling efficiency is very low. What are the possible causes and solutions?

A2: Low labeling efficiency can stem from several factors:

  • Incorrect Buffer Composition: The presence of primary amines (e.g., Tris or glycine) or ammonium (B1175870) ions in your buffer will compete with your target molecule for the Sulfo-Cy7 NHS ester, thereby reducing the labeling efficiency.[1]

    • Solution: Ensure your protein is in an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. If your current buffer contains amines, perform a buffer exchange using dialysis or a desalting column prior to conjugation.[1][8]

  • Low Protein Concentration: The concentration of the protein to be labeled should ideally be between 2-10 mg/mL.[1][8] Concentrations below 2 mg/mL can lead to a significant decrease in labeling efficiency.[1]

    • Solution: Concentrate your protein solution before initiating the conjugation reaction.

  • Hydrolyzed Sulfo-Cy7 NHS Ester: Sulfo-Cy7 NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.

    • Solution: Prepare the Sulfo-Cy7 NHS ester solution immediately before use. Use anhydrous DMSO or DMF to dissolve the dye.[1][9] Store the lyophilized dye desiccated and protected from light at -20°C.[10]

  • Suboptimal Molar Ratio: An inappropriate molar ratio of dye to protein can result in inefficient labeling.

    • Solution: A common starting point is a 10:1 molar ratio of Sulfo-Cy7 to protein.[1][8][9] However, this may need to be optimized for your specific protein by performing a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1).[8]

Q3: I am observing a low or no fluorescence signal from my Sulfo-Cy7 conjugate. What could be the issue?

A3: A weak or absent fluorescence signal can be due to several reasons:

  • Over-labeling and Self-Quenching: While a high degree of labeling is often desired, excessive labeling can lead to fluorescence quenching, where the proximity of dye molecules to each other results in a decrease in the overall fluorescence signal.[11] Cyanine dyes, in particular, are prone to aggregation which can lead to quenching.[12][13][14][15]

    • Solution: Determine the Degree of Labeling (DOL) to assess the number of dye molecules per protein. If the DOL is too high, reduce the molar ratio of dye to protein in the conjugation reaction.[11]

  • Photobleaching: Sulfo-Cy7, like all fluorophores, is susceptible to photobleaching upon prolonged exposure to light.

    • Solution: Protect the labeled conjugate from light during all steps of the experiment and storage.[8] When imaging, minimize the exposure time and intensity of the excitation light. The use of anti-fade reagents in mounting media can also help.[16][17]

  • Incorrect Instrument Settings: The fluorescence signal may not be detected if the excitation and emission wavelengths on your instrument are not correctly set for Sulfo-Cy7.

    • Solution: Ensure that the instrument's filters and settings are appropriate for Sulfo-Cy7, which has an excitation maximum of approximately 750 nm and an emission maximum of around 773 nm.[8][18]

Q4: How can I remove unconjugated Sulfo-Cy7 dye after the labeling reaction?

A4: It is crucial to remove any free dye from the labeled protein to ensure accurate quantification and to prevent high background in downstream applications. The most common method for purification is size-exclusion chromatography, often using a Sephadex G-25 column.[1][9] The larger labeled protein will elute first, while the smaller, unconjugated dye molecules are retained and elute later.[8] Other methods include dialysis and spin columns.[19]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Bioconjugation

ParameterRecommended ValueNotes
pH 8.5 ± 0.5Balances amine reactivity and NHS ester stability.[1]
Protein Concentration 2 - 10 mg/mLLower concentrations can significantly reduce labeling efficiency.[1][8]
Dye:Protein Molar Ratio 10:1 (starting point)Optimize by titrating for your specific protein (e.g., 5:1 to 20:1).[1][8][9]
Reaction Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)Avoid Tris and glycine (B1666218) buffers.[1][8]
Dye Solvent Anhydrous DMSO or DMFPrepare fresh before use.[1][9]
Incubation Time 60 minutesAt room temperature, with gentle mixing.[1][9]
Incubation Temperature Room Temperature

Table 2: Sulfo-Cy7 NHS Ester Hydrolysis Half-life at Different pH Values

pHApproximate Half-life
7.04 - 5 hours[4][5][6]
8.01 hour[4][5][6]
8.610 minutes[4][5]
9.0Minutes[7][20]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with Sulfo-Cy7 NHS Ester

1. Preparation of the Antibody: a. Ensure the antibody is in an amine-free buffer (e.g., 1X PBS, pH 7.4). If the buffer contains primary amines like Tris or glycine, the antibody must be purified, for instance, by dialysis against PBS.[8] b. Adjust the antibody concentration to 2-10 mg/mL.[1][8] c. If the pH of the protein solution is below 8.0, adjust it to 8.5 ± 0.5 with 1 M sodium bicarbonate.[1]

2. Preparation of Sulfo-Cy7 NHS Ester Solution: a. Dissolve the Sulfo-Cy7 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM immediately before use.[1][9]

3. Calculation of Dye Volume: a. Determine the volume of the Sulfo-Cy7 stock solution needed to achieve the desired molar ratio (e.g., 10:1 dye to antibody).[1][8]

4. Labeling Reaction: a. Slowly add the calculated volume of the Sulfo-Cy7 stock solution to the antibody solution while gently mixing.[1][9] b. Incubate the reaction mixture for 60 minutes at room temperature, protected from light, with gentle shaking.[1][8][9]

5. Purification of the Labeled Antibody: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. b. Equilibrate the column with 1X PBS.[8] c. Carefully load the reaction mixture onto the column.[8] d. Elute the conjugate with 1X PBS. The labeled antibody will elute in the first colored fractions, followed by the smaller, unconjugated dye molecules.[8] e. Collect the fractions containing the labeled antibody.

6. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~750 nm (the absorbance maximum for Sulfo-Cy7).[8] b. Calculate the DOL using the following formula:[8] DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:

  • A_max = Absorbance of the conjugate at ~750 nm
  • A_280 = Absorbance of the conjugate at 280 nm
  • ε_protein = Molar extinction coefficient of the protein at 280 nm
  • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm
  • CF = Correction factor (A_280 of the free dye / A_max of the free dye)

7. Storage: a. Store the labeled antibody at 4°C, protected from light.[8]

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Protein_Prep 1. Prepare Protein (2-10 mg/mL, pH 8.5, amine-free buffer) Mix 3. Mix Protein and Dye (e.g., 10:1 molar ratio) Protein_Prep->Mix Dye_Prep 2. Prepare Sulfo-Cy7 NHS Ester (10 mM in anhydrous DMSO) Dye_Prep->Mix Incubate 4. Incubate (60 min, RT, dark) Mix->Incubate Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze 6. Analyze (Calculate DOL) Purify->Analyze Store 7. Store Conjugate (4°C, protected from light) Analyze->Store

Caption: this compound Bioconjugation Workflow.

Troubleshooting_Low_Signal Start Low or No Fluorescence Signal Check_DOL Is the Degree of Labeling (DOL) calculated? Start->Check_DOL High_DOL High DOL? (> optimal for protein) Check_DOL->High_DOL Reduce_Ratio Solution: Reduce Dye:Protein molar ratio to prevent self-quenching. High_DOL->Reduce_Ratio Yes Check_Storage Was the conjugate protected from light? High_DOL->Check_Storage No Photobleaching Potential Photobleaching Check_Storage->Photobleaching Protect Solution: Store in dark, use anti-fade reagents, minimize light exposure during imaging. Photobleaching->Protect No Check_Instrument Are instrument settings correct? Photobleaching->Check_Instrument Yes Incorrect_Settings Incorrect Wavelengths? Check_Instrument->Incorrect_Settings Correct_Settings Solution: Set excitation ~750 nm and emission ~773 nm. Incorrect_Settings->Correct_Settings Yes Low_Labeling Low DOL indicates poor labeling. Refer to 'Low Labeling Efficiency' FAQ. Incorrect_Settings->Low_Labeling No

Caption: Troubleshooting Low Fluorescence Signal.

DOL_Calculation cluster_inputs Required Measurements cluster_constants Known Constants cluster_formula Degree of Labeling (DOL) Formula Amax A_max: Absorbance at ~750 nm Formula DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Amax->Formula A280 A_280: Absorbance at 280 nm A280->Formula E_prot ε_protein: Molar extinction coefficient of protein E_prot->Formula E_dye ε_dye: Molar extinction coefficient of Sulfo-Cy7 E_dye->Formula CF CF: Correction Factor CF->Formula Result Result: Average number of dye molecules per protein Formula->Result

Caption: Degree of Labeling (DOL) Calculation Logic.

References

Technical Support Center: Optimizing Sulfo-Cy7 Amine Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7 amine, a sulfonated near-infrared (NIR) fluorescent dye. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, near-infrared fluorescent dye. Its key features include high photostability and a strong fluorescence emission in the 750-800 nm range, which allows for deep tissue penetration with minimal background autofluorescence.[1] These properties make it an ideal candidate for a variety of applications, including:

  • In Vivo Imaging: Tracking labeled antibodies, peptides, or proteins for studying biodistribution, tumor targeting, and drug efficacy.[1][2]

  • Flow Cytometry: Identifying and sorting cell populations based on the expression of specific surface markers.[1]

  • Fluorescence Microscopy: Visualizing cellular structures and processes with high sensitivity.[1]

Q2: What are the key spectral properties of Sulfo-Cy7?

PropertyValue
Excitation Maximum (λex)~750 nm[3]
Emission Maximum (λem)~773 nm[3]
Stokes Shift~23 nm[3]
Molar Extinction Coefficient (ε)~240,600 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.24[4]

Q3: How should this compound be stored?

For long-term stability, this compound powder should be stored at -20°C in the dark and protected from moisture.[4] Once reconstituted in an anhydrous solvent like DMSO, it is recommended to use the solution promptly or store it in small aliquots at -20°C or -80°C for short periods.[5] Labeled conjugates are generally more stable and can be stored at 4°C for several months, often with a preservative.[6]

Troubleshooting Guide

High background and low signal are common challenges when working with fluorescent dyes. The following sections provide specific troubleshooting strategies for this compound applications.

High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio. Here are common causes and solutions:

Potential Cause Recommended Solution
Excess Unconjugated Dye Unbound this compound will contribute to background fluorescence. It is crucial to remove all free dye after the conjugation reaction. Solution: Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.[5]
Non-Specific Binding of the Labeled Molecule The Sulfo-Cy7 labeled antibody or protein may bind non-specifically to other cellular components or surfaces. Solutions: - Blocking: Use an appropriate blocking buffer (e.g., Bovine Serum Albumin - BSA, or serum from the secondary antibody's host species) to block non-specific binding sites. - Optimize Concentration: Titrate the concentration of the labeled antibody to find the lowest concentration that provides a strong specific signal with minimal background.[7] - Increase Wash Steps: Increase the number and duration of wash steps after incubation with the labeled molecule to remove unbound conjugates. The inclusion of a mild detergent like Tween-20 in the wash buffer can also be beneficial.
Hydrophobic Interactions Although sulfonated, cyanine (B1664457) dyes can still exhibit some hydrophobicity, leading to non-specific binding. Solution: The inclusion of a non-ionic surfactant, such as Tween 20, in buffers can help disrupt these interactions.
Autofluorescence Biological tissues and cells can have endogenous fluorophores that contribute to background noise. Solution: Perform imaging of an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing if your imaging system supports it.
Low or No Fluorescence Signal

A weak or absent signal can be due to several factors, from inefficient labeling to improper imaging settings.

Potential Cause Recommended Solution
Inefficient Labeling Several factors can lead to a low degree of labeling (DOL). Solutions: - Verify Labeling Chemistry: Ensure the protein has accessible primary amine groups (lysine residues and the N-terminus) for conjugation. - Optimize Buffer pH: The labeling reaction with NHS esters is pH-dependent. The optimal pH range is typically 8.0-9.0.[8] Buffers containing primary amines (e.g., Tris) should be avoided as they compete with the target protein for the dye.[5] - Check Dye Quality: Ensure the this compound has been stored correctly to prevent degradation. Prepare fresh dye solutions in an anhydrous solvent like DMSO immediately before use.[5]
Suboptimal Dye-to-Protein Ratio An incorrect molar ratio of dye to protein can result in under-labeling (low signal) or over-labeling, which can lead to self-quenching of the fluorophore. Solution: The optimal molar ratio of dye to protein is often around 10:1, but this should be optimized for each specific protein.[5] It is recommended to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal condition.[9]
Low Degree of Labeling (DOL) The DOL is the average number of dye molecules per protein molecule. A low DOL will result in a weak signal. Solution: Calculate the DOL after purification. If it is too low, optimize the labeling reaction conditions (e.g., increase the dye-to-protein ratio, adjust pH).
Photobleaching Although Sulfo-Cy7 has good photostability, excessive exposure to excitation light can lead to a decrease in fluorescence. Solutions: - Minimize Light Exposure: Protect the labeled conjugate from light during all stages of the experiment. - Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade reagent.
Incorrect Imaging Settings The imaging system may not be properly configured to detect the Sulfo-Cy7 signal. Solution: Ensure that the excitation and emission filters are appropriate for the spectral properties of Sulfo-Cy7 (Excitation ~750 nm, Emission ~773 nm).[3]

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-Cy7 NHS Ester

This protocol provides a general procedure for labeling an antibody with an amine-reactive Sulfo-Cy7 NHS ester.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., 1X PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified, for example, by dialysis against PBS.[5]

  • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[7]

  • Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if necessary.[5]

2. Dye Preparation:

  • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening.

  • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex thoroughly to ensure it is fully dissolved. This solution should be prepared fresh.[5]

3. Labeling Reaction:

  • Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 to 20:1 molar ratio is recommended.[9]

  • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring or vortexing.

  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[5]

4. Purification of the Conjugate:

  • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with 1X PBS (pH 7.2-7.4). The labeled antibody will elute in the first colored fractions, followed by the smaller, unconjugated dye molecules.[5]

  • Collect the fractions containing the purified conjugate.

5. Characterization:

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of free dye / Aₘₐₓ of free dye).

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy7 at its absorbance maximum.

    • DOL = Dye Concentration / Protein Concentration

6. Storage:

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative and storing at -20°C.[6]

Protocol 2: In Vivo Tumor Imaging Workflow

This protocol outlines a general workflow for imaging tumor-bearing mice using a Sulfo-Cy7 labeled antibody.

1. Animal Preparation:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).[9]

  • To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[10]

2. Probe Administration:

  • Dilute the Sulfo-Cy7 labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[10]

  • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[9]

3. Image Acquisition:

  • Acquire a baseline image before injecting the probe to assess autofluorescence.

  • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[10]

  • Use an in vivo imaging system with the appropriate excitation and emission filters for Sulfo-Cy7.

4. Data Analysis:

  • Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.[9]

  • Calculate the tumor-to-background ratio to assess targeting specificity.

5. Ex Vivo Imaging (Optional but Recommended):

  • At the final time point, euthanize the mouse and dissect the tumor and major organs.

  • Image the excised tissues to confirm the in vivo signal and assess biodistribution.[9]

Protocol 3: Flow Cytometry Staining of Cell Surface Markers

This protocol provides a basic workflow for staining cell surface markers for flow cytometry using a directly conjugated Sulfo-Cy7 antibody.

1. Cell Preparation:

  • Harvest cells and wash them in a suitable buffer (e.g., PBS with 1-2% BSA).

  • Resuspend the cells to a concentration of 1 x 10⁷ cells/mL in the staining buffer.[11]

2. Fc Receptor Blocking:

  • To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

3. Antibody Staining:

  • Add the Sulfo-Cy7 labeled primary antibody at a pre-titrated optimal concentration.

  • Incubate the cells for 20-30 minutes at 4°C in the dark.[12]

4. Washing:

  • Wash the cells twice with 2 mL of staining buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.[13]

5. Resuspension and Analysis:

  • Resuspend the cells in 300-500 µL of staining buffer.

  • Analyze the cells on a flow cytometer equipped with the appropriate lasers and detectors for Sulfo-Cy7.

Visualizations

Experimental Workflows

AntibodyLabelingWorkflow Antibody Labeling Workflow A 1. Antibody Preparation (Amine-free buffer, pH 8.5) C 3. Labeling Reaction (10:1 to 20:1 molar ratio, RT, 1 hr, dark) A->C B 2. Dye Preparation (10 mM in anhydrous DMSO) B->C D 4. Purification (Size-Exclusion Chromatography) C->D E 5. Characterization (Calculate DOL) D->E F 6. Storage (4°C, protected from light) E->F

Caption: A streamlined workflow for labeling antibodies with Sulfo-Cy7 NHS ester.

InVivoImagingWorkflow In Vivo Tumor Imaging Workflow A 1. Animal Preparation (Anesthesia, low-fluorescence diet) B 2. Baseline Imaging A->B C 3. Probe Administration (i.v. injection of Sulfo-Cy7 conjugate) B->C D 4. Time-course Imaging (e.g., 1, 4, 24, 48, 72 hrs) C->D E 5. Data Analysis (ROI quantification, T:B ratio) D->E F 6. Ex Vivo Imaging (optional) (Confirm signal and biodistribution) E->F

Caption: A typical workflow for in vivo tumor imaging using a Sulfo-Cy7 labeled probe.

FlowCytometryWorkflow Flow Cytometry Workflow for Cell Surface Staining A 1. Cell Preparation (Harvest and wash cells) B 2. Fc Receptor Blocking (10-15 min, 4°C) A->B C 3. Antibody Staining (Sulfo-Cy7 conjugate, 20-30 min, 4°C, dark) B->C D 4. Washing (Remove unbound antibody) C->D E 5. Resuspension D->E F 6. Flow Cytometric Analysis E->F HER2SignalingPathway Simplified HER2 Signaling Pathway in Breast Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3 HER3 Receptor HER3->HER2 Heterodimerizes with AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (e.g., Heregulin) Ligand->HER3 Binds

References

Sulfo-Cy7 amine aggregation issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered with Sulfo-Cy7 amine in various buffers. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to this compound aggregation during your experiments.

1. Why is my fluorescence signal weak or non-existent after labeling?

A weak or absent fluorescence signal is often a primary indicator of dye aggregation and self-quenching.

  • Probable Cause 1: High Dye Concentration. Cyanine (B1664457) dyes, including this compound, have a tendency to aggregate at high concentrations in aqueous buffers.[1] This leads to self-quenching of the fluorescence.

  • Solution:

    • Work with the lowest effective concentration of the dye for your labeling reaction.

    • Ensure the dye is fully dissolved in an organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[1][2]

    • After the labeling reaction, purify the conjugate to remove any unreacted dye and aggregates.[1]

  • Probable Cause 2: Incompatible Buffer Conditions. High ionic strength buffers can promote the aggregation of cyanine dyes.[3]

  • Solution:

    • If possible, avoid using buffers with high salt concentrations.

    • Consider adding a small amount (e.g., 5-10%) of an organic co-solvent like DMSO to your reaction buffer to improve dye solubility.[1]

2. Why did a precipitate form in my reaction mixture?

The formation of a precipitate is a clear sign of poor solubility and significant aggregation.

  • Probable Cause: Poor Solubility of this compound. While the "sulfo" groups enhance water solubility, some sources indicate that this compound has very poor solubility in water (approximately 0.50 mM) but good solubility in organic solvents like DMF and DMSO.[4][5] Adding a concentrated stock solution in an organic solvent to an aqueous buffer can cause the dye to crash out of solution if not done carefully.

  • Solution:

    • Prepare a high-concentration stock solution of this compound in anhydrous DMSO.[2]

    • Add the DMSO stock solution to your aqueous reaction buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations of the dye.

    • Reduce the overall concentration of the labeling reagent in the final reaction mixture.[1]

3. Why is the yield of my labeled conjugate low?

Low conjugation efficiency can be a result of the reactive amine group on the dye being sterically hindered by aggregation.

  • Probable Cause: Aggregation Hindering Reactivity. When this compound molecules aggregate, the amine groups may become buried within the aggregate, making them inaccessible for conjugation to your target molecule.[1]

  • Solution:

    • Follow the recommendations to prevent aggregation, such as using lower dye concentrations and adding organic co-solvents.

    • Ensure that your reaction buffer has a pH that is optimal for the amine labeling reaction (typically pH 8.0-9.0) without promoting aggregation.[2] While the fluorescence of some sulfo-cyanine dyes is stable across a range of pH values, extreme pH values can affect the solubility and reactivity of both the dye and the target molecule.[6]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

To minimize aggregation, it is recommended to prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF at a concentration of around 10 mM.[1][2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[1][7]

Q2: What are the optimal buffer conditions for working with this compound?

While the optimal buffer will depend on your specific application, here are some general guidelines:

  • pH: For amine labeling, a pH of 8.0-9.0 is typically recommended to ensure the amine group is deprotonated and reactive.[2] The fluorescence of related sulfo-cyanine dyes has been shown to be stable across a wide pH range.[6]

  • Ionic Strength: Whenever possible, use buffers with low to moderate ionic strength to reduce the likelihood of salt-induced aggregation.[3]

  • Additives: The addition of 5-10% DMSO as a co-solvent can help to maintain the solubility of this compound in aqueous buffers.[1]

Q3: How can I detect this compound aggregation in my solution?

UV-Vis spectroscopy is a straightforward method to check for aggregation. The monomeric form of this compound has a characteristic absorption maximum around 750 nm.[4][8]

  • H-aggregates , which are common with cyanine dyes, will result in a new absorption peak that is blue-shifted (at a shorter wavelength) relative to the monomer.[9]

  • J-aggregates will produce a new, sharp absorption peak that is red-shifted (at a longer wavelength).[9][10]

Q4: Is the fluorescence of this compound sensitive to pH?

Based on studies with closely related dyes like Sulfo-Cy3 and Sulfo-Cy5, the fluorescence intensity of sulfonated cyanine dyes is generally independent of pH in the range of approximately 3.5 to 8.5.[6] However, it is always advisable to empirically verify this for your specific experimental conditions. It's important to note that some other types of cyanine dyes can be pH-sensitive.[11][12]

Q5: Can I reverse the aggregation of this compound?

Disaggregation can be attempted by:

  • Adding an organic co-solvent: Introducing a small percentage of DMSO may help to break up aggregates.

  • Sonication: Gently sonicating the solution may help to disperse aggregates, but this should be done with caution as it can potentially damage the dye or your target molecule.

  • Dilution: Diluting the solution into a buffer that is less prone to causing aggregation may shift the equilibrium back towards the monomeric form.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterVery poorly soluble (~0.50 mM)[4]
DMSO (Dimethyl sulfoxide)Good[4][13]
DMF (Dimethylformamide)Good[4][13]

Note: The "sulfo" group is intended to increase water solubility. The conflicting reports on water solubility suggest that while it is more soluble than its non-sulfonated counterpart, it can still readily aggregate in aqueous buffers, especially at higher concentrations.

Table 2: Factors Influencing this compound Aggregation

FactorEffect on AggregationRationaleReference(s)
Dye Concentration Increased concentration leads to increased aggregation.Higher proximity of dye molecules facilitates intermolecular interactions.[1][14]
Salt Concentration Increased ionic strength generally promotes aggregation.Salts screen the electrostatic repulsion between charged dye molecules.[3]
Organic Co-solvents (e.g., DMSO) Decreases aggregation.Improves the solubility of the dye in aqueous solutions.[1]
Temperature Increased temperature generally decreases aggregation.Provides thermal energy to overcome the weak intermolecular forces holding the aggregates together.
pH Can influence aggregation, though the effect on Sulfo-Cy7 is not well-documented.Changes in pH can alter the charge on the dye molecule, potentially affecting intermolecular interactions.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a sufficient volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

  • Vortex thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: UV-Vis Spectroscopy to Assess Aggregation

  • Prepare a dilution of your this compound solution in the buffer of interest to a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically an absorbance of ~1 at the λmax).

  • Scan the absorbance spectrum from approximately 600 nm to 850 nm.

  • Examine the spectrum for the primary monomer peak at ~750 nm.[4]

  • Look for the presence of any additional peaks. A significant shoulder or a distinct peak at a shorter wavelength (e.g., <720 nm) may indicate H-aggregation. A sharp, new peak at a longer wavelength (e.g., >780 nm) would suggest J-aggregation.

Protocol 3: Post-Conjugation Purification to Remove Aggregates

This protocol uses size-exclusion chromatography (e.g., a Sephadex G-25 column) to separate the labeled conjugate from free dye and aggregates.[1]

  • Equilibrate a G-25 desalting column with your desired buffer (e.g., PBS).

  • Carefully load your conjugation reaction mixture onto the top of the column.

  • Allow the sample to enter the column bed.

  • Begin eluting the sample with your buffer.

  • The labeled protein conjugate, being larger, will elute first. The smaller, unreacted this compound and any aggregates will elute later.

  • Collect fractions and measure the absorbance at both 280 nm (for the protein) and ~750 nm (for the dye) to identify the fractions containing your purified conjugate.

Visualizations

AggregationFactors Aggregation This compound Aggregation SelfQuenching Fluorescence Self-Quenching Aggregation->SelfQuenching leads to Precipitation Precipitation Aggregation->Precipitation leads to LowConjugation Low Conjugation Efficiency Aggregation->LowConjugation leads to HighDyeConc High Dye Concentration HighDyeConc->Aggregation HighIonicStrength High Ionic Strength (e.g., High Salt Buffer) HighIonicStrength->Aggregation LowTemp Low Temperature LowTemp->Aggregation AqBuffer Purely Aqueous Buffer (Low Organic Co-solvent) AqBuffer->Aggregation

Caption: Factors contributing to this compound aggregation.

TroubleshootingWorkflow Start Start: Experiment with This compound Problem Problem Encountered? (e.g., Low Signal, Precipitate) Start->Problem CheckAggregation Check for Aggregation (UV-Vis Spectroscopy) Problem->CheckAggregation Yes Success Successful Experiment Problem->Success No AggregatesPresent Aggregates Present? CheckAggregation->AggregatesPresent Optimize Optimize Conditions: - Lower Dye Concentration - Add Co-solvent (DMSO) - Change Buffer AggregatesPresent->Optimize Yes OtherIssue Investigate Other Experimental Issues AggregatesPresent->OtherIssue No Optimize->Start Re-run Experiment Purify Purify Conjugate (Size-Exclusion Chromatography) Optimize->Purify For Post-Conjugation Purify->Success

Caption: Workflow for troubleshooting this compound aggregation.

References

Technical Support Center: Sulfo-Cy7 Amine NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low labeling efficiency with Sulfo-Cy7 amine N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with Sulfo-Cy7 NHS ester?

The optimal pH for the reaction between a primary amine and an NHS ester is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended to ensure the primary amines on your molecule are deprotonated and available for reaction.[2][3][4][5] At a lower pH, the amine group will be protonated, preventing the reaction from occurring.[2][3][4][5] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2][6][7]

Q2: Which buffers should I use for the labeling reaction?

It is critical to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible with NHS ester reactions because they will compete with your target molecule for the dye.[1] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES.[1][2][3] A 0.1 M sodium bicarbonate solution is a common choice as it helps maintain the optimal pH.[2][3]

Q3: My Sulfo-Cy7 NHS ester is dissolved in water. Is that okay?

NHS esters are sensitive to moisture and will hydrolyze in aqueous solutions.[1] It is highly recommended to dissolve the Sulfo-Cy7 NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3] The stock solution in anhydrous solvent can be stored at -20°C for 1-2 months.[4][5] Aqueous solutions of the NHS ester should be used immediately.[2]

Q4: How much Sulfo-Cy7 NHS ester should I use?

A molar excess of the NHS ester is required for efficient labeling. For mono-labeling of proteins, a molar excess of 8 is a common starting point.[2][4][5] However, the optimal ratio depends on the number of available amines on your target molecule and their accessibility. For antibodies, a 10:1 to 20:1 molar ratio of dye to protein is often used.[8] It may be necessary to perform a titration experiment to determine the optimal molar excess for your specific application.

Q5: What are the ideal reaction time and temperature?

Labeling reactions are typically carried out for 1 to 4 hours at room temperature or overnight at 4°C.[1][2][3] Performing the reaction at 4°C can help to minimize the competing hydrolysis of the NHS ester, but may require a longer incubation time to achieve the desired degree of labeling.[1]

Troubleshooting Guide

If you are experiencing low labeling efficiency, work through the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Incorrect pH of Reaction Buffer Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5, with 8.3-8.5 being ideal.[1][2][3][4][5]
Presence of Competing Amines Ensure your protein sample and reaction buffer are free of primary amine-containing substances like Tris or glycine.[1] If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, sodium bicarbonate) using dialysis or a desalting column before labeling.[1]
Hydrolysis of Sulfo-Cy7 NHS Ester Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[1][2][3] Do not store NHS esters in aqueous solutions.[1] Ensure your stock of Sulfo-Cy7 NHS ester is stored correctly (desiccated at -20°C) and has not expired.[1]
Low Reactant Concentration The recommended protein concentration for labeling is at least 2 mg/mL to favor the labeling reaction over hydrolysis.[1][9] If possible, increase the concentration of your protein and/or the molar excess of the Sulfo-Cy7 NHS ester.[1]
Inaccessible Primary Amines on Target Molecule The primary amines (N-terminus and lysine (B10760008) residues) on your protein must be accessible for the reaction to occur.[1] Steric hindrance can prevent efficient labeling. This is a property of the protein and may require more advanced strategies if it is the root cause.
Suboptimal Reaction Time and Temperature If you suspect hydrolysis is a major issue, try performing the reaction at 4°C overnight.[1] If the reaction is proceeding slowly, a longer incubation at room temperature (up to 4 hours) may be beneficial.[2][3]

Experimental Protocols

General Protocol for Labeling a Protein with Sulfo-Cy7 NHS Ester

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is at a concentration of 2-10 mg/mL in an amine-free buffer at pH 8.3-8.5.[9] If necessary, perform a buffer exchange.

  • Prepare the Dye Solution: Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[9]

  • Calculate the Required Amount of Dye: Determine the volume of the dye stock solution needed to achieve the desired molar excess. A common starting point is an 8-fold molar excess for mono-labeling.[2][4][5]

  • Labeling Reaction: Add the calculated volume of the Sulfo-Cy7 NHS ester solution to the protein solution. Mix gently and thoroughly.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][2][3]

  • Quench the Reaction (Optional): To stop the labeling reaction, you can add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 20-50 mM.[10]

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Visualizing the Workflow and Troubleshooting Logic

To further clarify the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup p Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) m Mix Protein and Dye (Target molar excess) p->m d Prepare Sulfo-Cy7 NHS Ester (10 mM in anhydrous DMSO/DMF) d->m i Incubate (1-4h at RT or overnight at 4°C, protected from light) m->i q Quench Reaction (Optional, e.g., Tris buffer) i->q pu Purify Conjugate (Desalting column or dialysis) i->pu If not quenching q->pu

Caption: A typical experimental workflow for labeling proteins with Sulfo-Cy7 NHS ester.

troubleshooting_workflow cluster_checks Initial Checks cluster_optimization Optimization cluster_advanced Advanced Optimization start Low Labeling Efficiency check_ph Is pH 8.3-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_reagent Is NHS ester fresh & dissolved in anhydrous solvent? check_buffer->check_reagent Yes buffer_exchange Buffer exchange to PBS or Bicarbonate check_buffer->buffer_exchange No new_reagent Use fresh NHS ester stock check_reagent->new_reagent No increase_conc Increase protein and/or dye concentration check_reagent->increase_conc Yes adjust_ph->check_buffer buffer_exchange->check_reagent new_reagent->increase_conc optimize_time_temp Optimize incubation time and temperature increase_conc->optimize_time_temp success Improved Labeling optimize_time_temp->success

Caption: A troubleshooting decision tree for low labeling efficiency with Sulfo-Cy7 NHS ester.

References

high background fluorescence with Sulfo-Cy7 amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding high background fluorescence observed with Sulfo-Cy7 amine-reactive NHS ester conjugates.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your signal and lead to inaccurate results. Follow this step-by-step guide to diagnose and resolve the most common causes of this issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start High Background Fluorescence Observed check_purification Was the conjugate properly purified to remove all free dye? start->check_purification check_dol Is the Degree of Labeling (DOL) within the optimal range? check_purification->check_dol Yes solution_purify Re-purify the conjugate using size exclusion chromatography (SEC) or extensive dialysis. check_purification->solution_purify No check_blocking Was a blocking step included in the staining protocol? check_dol->check_blocking Yes solution_optimize_dol Optimize the dye-to-protein ratio in the labeling reaction. Aim for a lower DOL. check_dol->solution_optimize_dol No / Too High check_concentration Is the conjugate concentration appropriate? check_blocking->check_concentration Yes solution_blocking Incorporate a blocking step using BSA or other appropriate blocking agents. check_blocking->solution_blocking No solution_titrate Titrate the conjugate to find the optimal concentration with the best signal-to-noise ratio. check_concentration->solution_titrate No / Too High solution_final Problem Resolved check_concentration->solution_final Yes solution_purify->check_dol solution_optimize_dol->check_blocking solution_blocking->check_concentration solution_titrate->solution_final

Caption: A flowchart to systematically troubleshoot high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with Sulfo-Cy7 conjugates?

High background fluorescence is typically caused by one or more of the following factors:

  • Presence of Free Dye: The most common cause is incomplete removal of unconjugated Sulfo-Cy7 dye after the labeling reaction.[1]

  • Over-labeling: Conjugating too many dye molecules to a single protein can lead to aggregation and non-specific binding, which increases background.[1][2] It may also lead to loss of biological activity.[1]

  • Non-specific Binding: The conjugate may bind non-specifically to surfaces or other proteins in the sample. Far-red fluorescent dyes, in particular, can sometimes form aggregates in the cytoplasm.[3][4]

  • Hydrolysis of NHS Ester: The amine-reactive NHS ester of Sulfo-Cy7 can hydrolyze in aqueous solutions. While hydrolyzed dye cannot bind to the protein, it remains fluorescent and must be removed. To minimize hydrolysis, the dye should be dissolved in anhydrous DMSO immediately before use.[2][5]

Q2: What is the optimal dye-to-protein ratio for labeling?

For most proteins, especially antibodies, a starting molar ratio of 10:1 (dye:protein) is recommended.[6][7][8][9] However, the optimal ratio should be determined empirically for each specific application by testing a range of ratios (e.g., 5:1, 10:1, 15:1, and 20:1).[9][10] Higher ratios can be counterproductive and may lead to elevated background signals.[2]

Q3: Which buffer conditions are best for the conjugation reaction?

The labeling reaction is most efficient at a pH of 8.5 ± 0.5.[6][7][9] It is critical to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the Sulfo-Cy7 NHS ester, reducing labeling efficiency.[6][7][8][9] Recommended buffers include sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the correct pH.[9]

Q4: How can I efficiently remove unconjugated Sulfo-Cy7 dye?

The most effective method for removing free dye is size exclusion chromatography (SEC), using a resin like Sephadex G-25.[6][8] The larger protein conjugate will elute first, followed by the smaller, unconjugated dye molecules.[9] Dialysis can also be used, but it is generally less efficient and may require multiple buffer changes over a longer period.

Q5: Can the concentration of my protein affect the labeling reaction?

Yes, protein concentration is a key factor. For optimal labeling efficiency, a protein concentration in the range of 2-10 mg/mL is recommended.[6][7][8][9] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[6][7][8][9]

Data Presentation

Table 1: Recommended Parameters for this compound Conjugation
ParameterRecommended ValueNotes
Reaction pH 8.0 - 9.0 (Optimal: 8.5)Avoid buffers containing primary amines (e.g., Tris, glycine).[6][7][9]
Protein Concentration 2 - 10 mg/mLLower concentrations significantly reduce labeling efficiency.[6][7][9]
Dye:Protein Molar Ratio 5:1 to 20:1 (Start with 10:1)Must be optimized for each specific protein and application.[9][10]
Reaction Solvent Anhydrous DMSOFor dissolving the Sulfo-Cy7 NHS ester stock.[7]
Reaction Time 60 minutesAt room temperature with gentle, continuous mixing.[7]
Purification Method Size Exclusion ChromatographyE.g., Sephadex G-25 column, for efficient removal of free dye.[6][8]

Experimental Protocols

Protocol 1: General Protein Labeling with Sulfo-Cy7 NHS Ester

This protocol is a general guideline for labeling 1 mg of an antibody (IgG, MW ~150 kDa).

1. Protein Preparation:

  • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). If the buffer contains amines, purify the protein by dialysis or buffer exchange.

  • Adjust the protein concentration to 2-10 mg/mL.[7][9]

2. Dye Preparation:

  • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to create a 10 mM stock solution.[7] Mix thoroughly. Store any aliquots at -20°C, protected from light and moisture.[7][11]

3. Conjugation Reaction:

  • Calculate the required volume of the 10 mM dye stock solution for the desired molar ratio (e.g., for a 10:1 ratio with 1 mg of IgG, use ~6.7 µL of dye stock).

  • Slowly add the calculated volume of dye solution to the protein solution while gently vortexing.[7]

  • Incubate the reaction for 60 minutes at room temperature, protected from light, with continuous gentle mixing.[7][9]

4. Purification of the Conjugate:

  • Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).[6][8]

  • Load the reaction mixture onto the top of the column.

  • Elute the conjugate with PBS. The first colored band to elute is the labeled protein. The second, slower-moving band is the unconjugated dye.[9]

  • Collect the fractions containing the purified conjugate.

5. Determine Degree of Labeling (Optional but Recommended):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).[9][12]

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the appropriate formulas and extinction coefficients.[1]

Diagram: this compound Conjugation Reaction

ConjugationReaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine on Lysine) SulfoCy7 Sulfo-Cy7-NHS (N-hydroxysuccinimide ester) plus1 + arrow pH 8.0 - 9.0 SulfoCy7->arrow Conjugate Protein-NH-CO-Sulfo-Cy7 (Stable Amide Bond) Byproduct NHS (N-hydroxysuccinimide) plus2 + arrow->Conjugate

Caption: Reaction of a protein's primary amine with a Sulfo-Cy7 NHS ester.

References

Sulfo-Cy7 amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Sulfo-Cy7 amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble near-infrared (NIR) fluorescent dye.[1] Its fluorescence emission in the 750-800 nm range allows for deep tissue penetration with minimal background autofluorescence, making it ideal for in vivo imaging studies.[2] The primary amine group on the molecule allows for its conjugation to various biomolecules, such as proteins, antibodies, and peptides, which can then be used to track their localization and dynamics.[3][4]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in the dark and protected from moisture.[5] It can be shipped at ambient temperature for up to three weeks.[5] When stored correctly, the solid form is stable for up to 24 months.[5]

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] Due to the reactivity of the amine group, stock solutions are best prepared fresh for each experiment. If long-term storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C in the dark to minimize freeze-thaw cycles.[6]

Q4: What is the solubility of this compound?

This compound has good solubility in water, DMSO, and DMF.[7] The presence of sulfonate groups enhances its water solubility, which is advantageous for labeling sensitive proteins that may be denatured by organic solvents.[1]

Troubleshooting Guide

Problem: Low Labeling Efficiency

  • Possible Cause 1: Incorrect pH of the reaction buffer.

    • Solution: The labeling reaction with amine-reactive dyes typically requires a slightly basic pH to ensure the primary amine of the target molecule is deprotonated and available for reaction. The optimal pH for labeling reactions is generally between 8.0 and 9.0.[8] Ensure your reaction buffer is within this range. A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[8]

  • Possible Cause 2: Presence of primary amines in the buffer.

    • Solution: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the dye, leading to significantly lower labeling efficiency.[6] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate. If your protein is in a buffer containing primary amines, it must be dialyzed against an appropriate amine-free buffer before labeling.

  • Possible Cause 3: Low protein concentration.

    • Solution: For efficient labeling, the concentration of the protein or other target molecule should be sufficiently high. A recommended concentration range is typically 2-10 mg/mL.[6] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[6]

Problem: High Background Fluorescence

  • Possible Cause 1: Incomplete removal of unconjugated dye.

    • Solution: It is essential to remove all free this compound after the labeling reaction. Purification methods such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns are effective for separating the labeled conjugate from the smaller, unconjugated dye molecules.[8][9]

  • Possible Cause 2: Non-specific binding of the labeled conjugate.

    • Solution: If you are using the labeled molecule in an application like immunofluorescence or in vivo imaging, non-specific binding can be an issue. Ensure you have included appropriate blocking steps in your experimental protocol to minimize non-specific interactions.

Problem: Photobleaching of the Fluorescent Signal

  • Possible Cause: Excessive exposure to light.

    • Solution: Like all fluorophores, this compound is susceptible to photobleaching upon prolonged exposure to excitation light. Protect the labeled conjugate from light during storage and throughout your experiment whenever possible.[5] When performing fluorescence imaging, use the lowest possible excitation power and exposure time that still provides a sufficient signal-to-noise ratio. The use of anti-fade reagents in mounting media can also help to reduce photobleaching in microscopy applications.

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound

ParameterValueReference
Excitation Maximum~750 nm[2]
Emission Maximum~773 nm[2]
Molar Extinction Coefficient~240,600 cm⁻¹M⁻¹[10]
Fluorescence Quantum Yield0.24[3]
Recommended Storage (Solid)-20°C, in the dark, desiccated[5]
Stability (Solid)Up to 24 months at -20°C[5]
Shipping ConditionsAmbient temperature (up to 3 weeks)[5]
SolubilityGood in Water, DMSO, DMF[7]

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-Cy7 NHS Ester

This protocol describes the general procedure for conjugating Sulfo-Cy7 NHS ester (an activated form of this compound) to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy7 NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 spin column)

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[6]

    • If the antibody solution contains primary amines, perform buffer exchange into the reaction buffer.

  • Prepare the Dye Solution:

    • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[6]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to antibody (a common starting point is a 10:1 to 20:1 molar excess of dye).

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[6]

  • Purify the Conjugate:

    • Equilibrate the Sephadex G-25 spin column with PBS.

    • Load the reaction mixture onto the column.

    • Centrifuge the column according to the manufacturer's instructions to elute the labeled antibody. The smaller, unconjugated dye molecules will be retained in the column.[9]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

      • Where:

        • A_max = Absorbance at ~750 nm

        • A_280 = Absorbance at 280 nm

        • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

        • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (240,600 M⁻¹cm⁻¹)

        • CF = Correction factor (A_280 of the free dye / A_max of the free dye; for Sulfo-Cy7, this is approximately 0.04)

  • Storage of the Labeled Antibody:

    • Store the purified labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage prep_antibody Prepare Antibody (2-10 mg/mL in amine-free buffer) mix Mix Antibody and Dye (Molar ratio 10:1 to 20:1) prep_antibody->mix prep_dye Prepare Sulfo-Cy7 NHS Ester (10 mg/mL in anhydrous DMSO) prep_dye->mix incubate Incubate (60 min, RT, dark) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Determine DOL (Spectrophotometry) purify->analyze store Store Labeled Antibody (4°C, protected from light) analyze->store signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade ligand EGF Ligand egfr EGFR ligand->egfr ras Ras egfr->ras detection Detection with Sulfo-Cy7-labeled Anti-EGFR Antibody egfr->detection raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription

References

troubleshooting poor Sulfo-Cy7 amine fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing poor fluorescence signals with Sulfo-Cy7 amine-reactive dyes.

Frequently Asked Questions (FAQs)

Q1: Why is my Sulfo-Cy7 fluorescence signal weak or absent after labeling my protein/antibody?

A weak or absent signal is most commonly due to inefficient labeling. Key factors to verify include the reaction buffer's pH, the absence of competing amine-containing substances, appropriate protein and dye concentrations, and the integrity of the dye itself. Sub-optimal conditions can significantly reduce the conjugation efficiency.[1][2]

Q2: My signal-to-noise ratio is very low, with high background fluorescence. How can I fix this?

High background often results from an excess of unbound dye or non-specific binding of the conjugate.[3][4] To resolve this, ensure thorough purification of the conjugate to remove all free dye.[1] Implementing a blocking step in your staining protocol can also reduce non-specific binding.[3]

Q3: Could my dye be quenched? What causes fluorescence quenching with Sulfo-Cy7?

Yes, quenching can significantly reduce the fluorescence signal. A primary cause is self-quenching or aggregation, which occurs when too many dye molecules are conjugated in close proximity on the same protein.[5][6] This is especially problematic at high dye-to-protein labeling ratios. Environmental factors, such as the presence of dissolved oxygen or certain ions, can also cause collisional quenching.[5][7][8]

Q4: Is Sulfo-Cy7 susceptible to photobleaching?

While Sulfo-Cy7 has relatively high photostability compared to some other fluorophores, it is still susceptible to photodegradation, especially with prolonged exposure to intense light.[7][9][10] It is crucial to protect the dye and its conjugates from light during storage and incubation steps and to minimize light exposure during imaging.[11]

Q5: Why do I see a signal in organic solvents like DMSO but not in my aqueous buffer?

Non-sulfonated cyanine (B1664457) dyes are prone to aggregation in aqueous solutions, which leads to fluorescence quenching.[12] The sulfonate groups on Sulfo-Cy7 are designed to increase water solubility and prevent this aggregation.[] If you are still observing this issue, it could indicate a very high degree of labeling causing hydrophobic interactions to overcome the solubilizing effect of the sulfonate groups, or potential issues with the buffer composition.

Troubleshooting Guides

Guide 1: Diagnosing Poor Labeling Efficiency

A successful conjugation reaction between the Sulfo-Cy7 NHS ester and the primary amine on your biomolecule is critical for a strong signal. Use the following guide and the workflow diagram below to diagnose issues.

G cluster_start cluster_labeling Step 1: Assess Labeling Reaction cluster_purification Step 2: Verify Purification cluster_signal Step 3: Analyze Signal & Environment start Start: Poor Fluorescence Signal A1 Verify Buffer Conditions start->A1 Is pH 8.0-9.0? No primary amines? A2 Check Protein/Molecule Prep A1->A2 A3 Evaluate Dye Quality & Prep A2->A3 Is protein conc. >2 mg/mL? No interfering additives? A4 Optimize Molar Ratio A3->A4 Is dye fresh? Dissolved in anhydrous DMSO? B1 Confirm Removal of Free Dye A4->B1 Tried ratios from 5:1 to 15:1? C1 Investigate Quenching B1->C1 Used gel filtration/dialysis? C2 Check for Photobleaching C1->C2 Is Degree of Labeling (DOL) too high? C3 Verify Instrument Settings C2->C3 Handled in dark? Minimized light exposure? end End: Optimal Signal Achieved C3->end Using correct NIR filters/ detectors?

Caption: A step-by-step workflow for troubleshooting poor Sulfo-Cy7 signal.

Successful labeling depends on several quantitative factors. Refer to the table below for recommended starting conditions.

ParameterRecommended ValueRationale & Common Issues
Reaction pH 8.0 - 9.0 (Optimal: 8.5)[1][2]The primary amine on the target molecule must be deprotonated to be nucleophilic.[2][14] A pH below 8.0 will result in low labeling efficiency. A pH above 9.5 can accelerate the hydrolysis of the NHS ester, reducing its reactivity with the amine.[2]
Buffer Composition Amine-free buffers (e.g., PBS, borate, carbonate)Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, drastically lowering the labeling yield.[1][11]
Protein Concentration ≥ 2 mg/mL[1][11]Low protein concentrations can significantly reduce labeling efficiency.[1] For optimal results, aim for a concentration between 2-10 mg/mL.
Dye:Protein Molar Ratio 5:1 to 15:1This ratio should be optimized for each specific protein.[11] A low ratio may result in insufficient labeling, while a very high ratio can lead to self-quenching and protein precipitation.[5]
Dye Solvent Anhydrous DMSO or DMFNHS esters are sensitive to moisture and will hydrolyze in the presence of water.[2] Always use high-quality, anhydrous solvent to prepare the dye stock solution immediately before use.[15]
Guide 2: Addressing Signal Quenching and Low Signal-to-Noise

Even with successful labeling, the fluorescence signal can be compromised.

  • Self-Quenching: This is a common issue with cyanine dyes. When multiple dye molecules are labeled very close to each other on a protein, they can form non-fluorescent aggregates (H-aggregates).[6] This energy transfer between dye molecules results in a significant loss of fluorescence.[6]

    • Solution: Optimize the dye-to-protein molar ratio to achieve a lower, more effective Degree of Labeling (DOL). Start with a lower ratio (e.g., 5:1) and test a range to find the brightest conjugate.

  • Environmental Quenching: Components in your buffer or media can quench fluorescence. Dissolved molecular oxygen is a known collisional quencher.[7][8]

    • Solution: If quenching is suspected, de-gassing buffers may help. For cell-based assays, be aware that some serum-free media formulations can accelerate signal loss.[10]

  • High Background: A poor signal-to-noise ratio (SNR) makes it difficult to distinguish your signal from the background.[16][17]

    • Solution: The most critical step is to remove all unconjugated dye after the labeling reaction using gel filtration or extensive dialysis.[1] For imaging applications, use appropriate blocking buffers (e.g., BSA) to prevent non-specific binding of the labeled protein.[3]

Experimental Protocols

Protocol 1: Sulfo-Cy7 NHS Ester Labeling of Proteins

This protocol is a general guideline for labeling proteins, such as IgG antibodies, with Sulfo-Cy7 NHS ester.

G cluster_reactants Reactants cluster_products Products Protein Protein (with Primary Amine, -NH₂) Conditions Reaction Conditions pH 8.0-9.0 Room Temperature 1-2 hours Protein->Conditions SulfoCy7 Sulfo-Cy7 NHS Ester SulfoCy7->Conditions Conjugate Protein-Sulfo-Cy7 Conjugate (Stable Amide Bond) Conditions->Conjugate NHS_byproduct NHS Byproduct (N-hydroxysuccinimide) Conditions->NHS_byproduct

Caption: Reaction of Sulfo-Cy7 NHS ester with a primary amine on a protein.

Materials:

  • Protein solution (≥ 2 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy7 NHS Ester

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5[1]

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Prepare the Protein:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure any amine-containing substances (Tris, glycine, BSA) have been removed.[1][18]

  • Prepare the Dye Stock Solution:

    • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Just before use, dissolve the dye in anhydrous DMSO to create a 10 mM stock solution.[1][11] Vortex briefly to ensure it is fully dissolved.

  • Perform the Conjugation:

    • Calculate the volume of dye stock solution needed to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).

    • Slowly add the calculated volume of dye solution to the protein solution while gently stirring or vortexing.[19]

    • Incubate the reaction for 60-90 minutes at room temperature, protected from light.[1][11] Gentle mixing during incubation can improve efficiency.[1]

  • Purify the Conjugate:

    • Proceed immediately to Protocol 2 to separate the labeled protein from the unreacted dye and reaction byproducts.

Protocol 2: Purification of the Sulfo-Cy7 Conjugate

This protocol uses a gravity-flow desalting column (e.g., Sephadex G-25) to purify the conjugate.

Methodology:

  • Prepare the Column:

    • Equilibrate the Sephadex G-25 column with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves washing the column with several column volumes of buffer.

  • Load the Sample:

    • Allow the buffer in the column to drain until it reaches the top of the resin bed.

    • Carefully load the entire volume of the conjugation reaction mixture from Protocol 1 onto the center of the resin bed.[1]

  • Elute the Conjugate:

    • Once the sample has entered the resin bed, gently add storage buffer to the top of the column.

    • The labeled protein conjugate is larger and will pass through the column more quickly (in the void volume). It will appear as the first colored band to elute. The smaller, unreacted dye molecules will be retained by the resin and elute later.

    • Collect the fractions containing the first colored band (your conjugate). Combine the fractions that contain your desired product.

  • Storage:

    • Store the purified conjugate protected from light at 4°C for short-term use or at -20°C to -80°C in single-use aliquots for long-term storage.[18] Adding a carrier protein like BSA (0.1%) can improve stability.[18]

References

Technical Support Center: Sulfo-Cy7 Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Sulfo-Cy7 amine conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Sulfo-Cy7 NHS ester to a primary amine?

The optimal pH range for Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester conjugation to primary amines is typically between 8.0 and 9.0, with a pH of 8.3 to 8.5 often cited as ideal.[1][2][3][4] This pH range represents a crucial balance: it is alkaline enough to deprotonate the primary amino groups (-NH2) on the target molecule, making them nucleophilic and reactive, yet not so high as to cause rapid hydrolysis of the Sulfo-Cy7 NHS ester.[5]

Q2: Why is the reaction pH so critical for successful conjugation?

The pH of the reaction buffer directly influences two competing reactions: the desired amine conjugation and the undesired hydrolysis of the Sulfo-Cy7 NHS ester.

  • At acidic pH (below 7.5): Primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester. This leads to very low or no labeling efficiency.

  • At optimal pH (8.0-9.0): A sufficient concentration of deprotonated, reactive primary amines is available for efficient conjugation.

  • At highly alkaline pH (above 9.0): The rate of hydrolysis of the NHS ester increases significantly. This hydrolysis reaction competes with the amine conjugation, leading to a lower yield of the desired labeled product.

Q3: What are the consequences of using a suboptimal pH for my conjugation reaction?

Using a pH outside the optimal range can lead to significantly reduced labeling efficiency. At a lower pH, the primary amines on the target molecule are protonated and thus unavailable for reaction.[5] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.

Q4: Which buffers are recommended for this compound conjugation?

It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they will compete with the target molecule for reaction with the Sulfo-Cy7 NHS ester, leading to significantly reduced labeling efficiency.

Recommended buffers include:

Q5: Can I use PBS for my conjugation reaction?

Standard phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is suboptimal for efficient labeling. While some reaction may occur, the efficiency will be lower than in the recommended pH range of 8.0-9.0. If you must use PBS, consider adjusting the pH to the optimal range with a suitable base.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Suboptimal pH: The reaction buffer pH is too low (e.g., < 7.5), leading to protonated and unreactive amines.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.0-9.0 using an appropriate base.
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.Perform a buffer exchange of your protein or molecule into an amine-free buffer like 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5.
Low Labeling Efficiency Slightly Suboptimal pH: The pH is on the edge of the optimal range, leading to a slower reaction.For a more efficient reaction, ensure the pH is between 8.3 and 8.5.
Hydrolysis of Sulfo-Cy7 NHS ester: The pH is too high (e.g., > 9.0), or the reaction was carried out for an extended period at room temperature.Lower the pH to the optimal range. For sensitive reactions, consider performing the incubation at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.
Low Protein Concentration: The concentration of the target molecule is too low, which can reduce the reaction efficiency.For optimal labeling, it is recommended to use a protein concentration of 2-10 mg/mL.[3][4] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[3][4]
Inconsistent Labeling Results pH Drift during Reaction: The pH of the reaction mixture changes during incubation.Use a buffer with sufficient buffering capacity. For large-scale reactions, monitor the pH during the reaction and adjust if necessary.

Data Presentation

Table 1: Expected Impact of pH on this compound Conjugation Efficiency

pH Range Amine Reactivity NHS Ester Hydrolysis Rate Expected Labeling Efficiency
< 7.5Low (amines are protonated)LowVery Low to None
7.5 - 8.0ModerateModerateModerate
8.0 - 9.0 High (optimal) Moderate to High High (Optimal)
> 9.0HighVery HighLow to Moderate (hydrolysis competes)

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general guideline. Optimization may be required for specific molecules.

Materials:

  • Protein or amine-containing molecule of interest in an amine-free buffer.

  • Sulfo-Cy7 NHS ester.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., desalting column) or dialysis equipment.

Procedure:

  • Prepare the Molecule Solution:

    • Ensure the molecule is in an amine-free buffer at an optimal concentration (e.g., 2-10 mg/mL for proteins).[3][4]

    • If necessary, perform a buffer exchange into the Reaction Buffer.

    • Verify the pH of the molecule solution is between 8.3 and 8.5.

  • Prepare the Sulfo-Cy7 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the Sulfo-Cy7 stock solution. A molar excess of the dye to the molecule is typically used (e.g., 10-20 fold molar excess for antibodies).

    • Add the calculated volume of the Sulfo-Cy7 stock solution to the molecule solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted Sulfo-Cy7 and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Mandatory Visualization

ph_impact_on_conjugation cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.0-9.0) cluster_high_ph High pH (> 9.0) Protonated Amine R-NH3+ No Reaction No Reaction Protonated Amine->No Reaction NHS Ester Sulfo-Cy7-NHS NHS Ester->No Reaction Low Labeling Low Labeling Efficiency No Reaction->Low Labeling Deprotonated Amine R-NH2 Conjugate Sulfo-Cy7-NH-R Deprotonated Amine->Conjugate Nucleophilic Attack NHS Ester Opt Sulfo-Cy7-NHS NHS Ester Opt->Conjugate High Labeling High Labeling Efficiency Conjugate->High Labeling NHS Ester High Sulfo-Cy7-NHS Hydrolysis Hydrolyzed Dye NHS Ester High->Hydrolysis Rapid Hydrolysis Reduced Labeling Reduced Labeling Efficiency Hydrolysis->Reduced Labeling H2O H2O H2O->Hydrolysis

Caption: Impact of pH on this compound Conjugation Reaction.

experimental_workflow start Start: Prepare Amine-Containing Molecule in Amine-Free Buffer (pH 8.3-8.5) prepare_dye Prepare Sulfo-Cy7 NHS Ester Stock Solution in Anhydrous DMSO start->prepare_dye reaction Add Dye to Molecule Solution and Incubate (1-2h @ RT or O/N @ 4°C) prepare_dye->reaction quench Quench Reaction with Amine-Containing Buffer (e.g., Tris) reaction->quench purify Purify Conjugate (Desalting Column or Dialysis) quench->purify analyze Analyze Conjugate (Spectroscopy, etc.) purify->analyze end End: Store Labeled Conjugate analyze->end

Caption: Experimental Workflow for this compound Conjugation.

References

Technical Support Center: Removal of Unconjugated Sulfo-Cy7 Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Sulfo-Cy7 amine from labeled protein and antibody samples. Below you will find a comparison of common purification methods, detailed experimental protocols, a troubleshooting guide, and frequently asked questions.

Choosing the Right Purification Method

Selecting the appropriate method to remove free this compound is critical for obtaining a pure conjugate for downstream applications. The choice depends on factors such as sample volume, desired purity, processing time, and available equipment. The following diagram presents a decision tree to guide your selection.

G cluster_0 Start cluster_1 Method Selection cluster_2 Purification Methods start What is your primary consideration? time Speed of Purification start->time Time-sensitive experiment volume Sample Volume start->volume Large sample volume purity Highest Purity Required start->purity High purity is critical sec Size Exclusion Chromatography (SEC) time->sec Fastest (<30 mins) dialysis Dialysis time->dialysis Slower (hours to overnight) volume->dialysis Up to ~250 mL tff Tangential Flow Filtration (TFF) volume->tff Scalable (mL to L) purity->sec Very Good (>98%) purity->tff Excellent (>99.8%)

Caption: Decision tree for selecting a purification method.

Comparison of Purification Methods

The table below summarizes the key quantitative parameters for the most common methods used to remove unconjugated this compound.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size.Diffusion across a semi-permeable membrane.Size-based separation using a membrane and tangential flow.
Typical Protein Recovery >90%>90% (can be lower for dilute samples)[1]>95%
Unconjugated Dye Removal >98%>99% (with sufficient buffer exchanges)>99.8%
Processing Time Fast (< 30 minutes per sample)[2]Slow (12-48 hours)[3]Moderate to Fast (1-4 hours)
Sample Volume 0.1 mL to 5 mL (per column)0.1 mL to 250 mL[4]10 mL to several liters[5]
Key Advantages Fast, simple, and effective for small volumes.Gentle, simple setup, handles a wide range of volumes.Scalable, fast for large volumes, high recovery.
Key Disadvantages Sample dilution, potential for protein loss on the column.[6]Time-consuming, potential for sample dilution.[5]Requires specialized equipment, potential for membrane fouling.

Experimental Protocols

Here are detailed protocols for the three main purification methods.

Method 1: Size Exclusion Chromatography (SEC) / Spin Desalting Column

This method is ideal for rapid purification of small to medium sample volumes.

Materials:

  • Pre-packed spin desalting column (e.g., Zeba™ Spin Desalting Columns, Sephadex® G-25) with a molecular weight cutoff (MWCO) appropriate for your protein (typically 7K MWCO for antibodies).

  • Collection tubes.

  • Variable-speed centrifuge with a swinging bucket rotor.

  • Purification buffer (e.g., PBS, pH 7.4).

Protocol:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[7]

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300-500 µL of purification buffer to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat the equilibration step two more times.

  • Sample Loading and Purification:

    • Place the column in a new, clean collection tube.

    • Slowly apply the protein-dye reaction mixture to the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein. The unconjugated this compound will be retained in the column resin.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Workflow for Size Exclusion Chromatography

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Purification cluster_3 Collection prep Prepare Spin Column (Remove storage buffer) equilibrate Equilibrate with Purification Buffer (Repeat 3x) prep->equilibrate load Load Protein-Dye Mixture equilibrate->load spin Centrifuge (1,500 x g, 2 min) load->spin collect Collect Purified Labeled Protein spin->collect

Caption: Workflow for SEC purification.

Method 2: Dialysis

Dialysis is a gentle method suitable for a wide range of sample volumes, although it is more time-consuming.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for antibodies).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker or container for the dialysis buffer.

  • Stir plate and stir bar.

Protocol:

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) in dialysis buffer according to the manufacturer's instructions.

  • Sample Loading:

    • Secure one end of the tubing with a clip.

    • Load the protein-dye reaction mixture into the tubing, leaving some space for potential volume increase.

    • Secure the other end of the tubing with a second clip.

  • Dialysis:

    • Place the sealed tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[8]

    • Place the beaker on a stir plate and stir gently.

    • Dialyze for 2-4 hours.

    • Change the dialysis buffer and continue to dialyze for another 2-4 hours.

    • Change the buffer a third time and dialyze overnight at 4°C.[8]

  • Sample Recovery and Storage:

    • Carefully remove the tubing from the buffer and recover the purified conjugate.

    • Store at 4°C or -20°C, protected from light.

Method 3: Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method, particularly well-suited for larger sample volumes.

Materials:

  • TFF system with a pump, reservoir, and a membrane cassette with an appropriate MWCO (e.g., 30 kDa for antibodies).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Protocol:

  • System Setup and Equilibration:

    • Install the TFF cassette according to the manufacturer's instructions.

    • Equilibrate the system with diafiltration buffer.

  • Concentration and Diafiltration:

    • Load the protein-dye reaction mixture into the reservoir.

    • Concentrate the sample to a smaller volume.

    • Perform diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. A constant volume diafiltration of 5-10 diavolumes is typically sufficient to remove the majority of the unconjugated dye.[5]

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the sample to the desired final volume.

    • Recover the purified conjugate from the system.

  • Storage:

    • Store the purified conjugate at 4°C or -20°C, protected from light.

Troubleshooting Guide

Q: Why is there still a significant amount of free dye in my sample after purification?

A:

  • For SEC/Spin Columns: The capacity of the column may have been exceeded. Try using a larger column or processing the sample a second time through a fresh column.[9] For some dyes, double processing may be necessary.[10]

  • For Dialysis: The dialysis time may have been insufficient, or the buffer volume was too small. Increase the dialysis time and/or the number of buffer changes. Ensure the buffer volume is at least 200-500 times the sample volume.[8]

  • For TFF: An insufficient number of diavolumes may have been used. Increase the number of diavolumes to ensure complete removal of the unconjugated dye.

Q: Why is my protein recovery low after purification?

A:

  • For SEC/Spin Columns: The protein may be adsorbing to the column matrix. Ensure the buffer contains a sufficient salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions.[10] Also, ensure the protein concentration is not too low, as this can lead to a higher percentage of loss.[1]

  • For Dialysis: The protein may be precipitating or adsorbing to the dialysis membrane.[1] Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. For dilute protein samples (<0.1 mg/mL), adding a carrier protein like BSA can help prevent loss.[1]

  • For TFF: The operating parameters (e.g., transmembrane pressure) may be too high, leading to protein aggregation and membrane fouling. Optimize the TFF parameters according to the manufacturer's guidelines.

Q: My protein has precipitated after labeling and purification. What can I do?

A:

  • Cause: The addition of the hydrophobic Sulfo-Cy7 dye can decrease the solubility of the protein, leading to precipitation.[11] Over-labeling can exacerbate this issue.

  • Solution:

    • Optimize the dye-to-protein molar ratio in the labeling reaction to avoid over-labeling.

    • Ensure the final buffer for the purified conjugate is optimal for its solubility (consider pH, ionic strength, and the addition of stabilizing excipients).

    • If precipitation is observed after purification, try to gently redissolve the protein. If this is not possible, the labeling and purification process may need to be re-optimized.

Frequently Asked Questions (FAQs)

Q1: What is the recommended Molecular Weight Cutoff (MWCO) for dialysis membranes when removing unconjugated this compound?

A1: The MWCO of the dialysis membrane should be at least 5-10 times smaller than the molecular weight of your protein to ensure efficient retention of the labeled protein while allowing the much smaller unconjugated dye (MW of this compound is ~800 Da) to pass through. For a typical IgG antibody (~150 kDa), a 10-20 kDa MWCO membrane is recommended.[3]

Q2: Can I reuse a spin desalting column?

A2: It is generally not recommended to reuse spin desalting columns for this application, as residual free dye may be retained in the column and contaminate subsequent samples.[10][12]

Q3: How can I determine if all the free dye has been removed?

A3: You can assess the removal of free dye using a few methods:

  • Visual Inspection: During SEC, the colored, labeled protein should separate from the free dye, which typically moves slower down the column.

  • Spectrophotometry: Measure the absorbance of the flow-through or dialysis buffer at the excitation maximum of Sulfo-Cy7 (~750 nm). A negligible absorbance indicates successful removal of the free dye.

  • SDS-PAGE: Run the purified sample on an SDS-PAGE gel. If a significant amount of free dye is present, it will run at the dye front.

Q4: Does the presence of organic solvents like DMSO from the dye stock solution affect purification?

A4: Yes, high concentrations of organic solvents can affect protein stability and may interfere with some purification methods. It is recommended to limit the concentration of solvents like DMF and DMSO to ≤ 10% in the final reaction mixture before purification.[10] Most purification methods described here will effectively remove these solvents along with the unconjugated dye.

References

Technical Support Center: Optimizing Sulfo-Cy7 Amine Conjugate Brightness

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy7 amine and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the brightness of their this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye with a primary amine group.[1][2] This amine group allows for its conjugation to various molecules through reactions with electrophilic groups like NHS esters.[1][2] Its key application is in in vivo and deep-tissue imaging due to its emission in the NIR spectrum, which minimizes background autofluorescence from biological tissues.[3]

Key Spectral Properties of Sulfo-Cy7:

PropertyValue
Maximum Excitation (λex) ~750 nm[3]
Maximum Emission (λem) ~773 nm[3]
Stokes Shift ~23 nm[3]

Q2: What are the primary factors that can lead to low fluorescence brightness of my Sulfo-Cy7 conjugate?

Several factors can contribute to reduced brightness of your Sulfo-Cy7 conjugate. These include:

  • Suboptimal Conjugation Conditions: Incorrect pH, the presence of competing amine-containing substances in your buffer, and inappropriate dye-to-protein ratios can lead to inefficient labeling.[4][5][6]

  • Dye Aggregation and Self-Quenching: At high degrees of labeling, Sulfo-Cy7 molecules can interact with each other on the surface of the conjugated biomolecule, leading to fluorescence quenching.[7]

  • Photobleaching: Exposure to intense light can cause irreversible damage to the fluorophore, reducing its ability to fluoresce.[8][9]

  • Environmental Effects: The local chemical environment of the dye, including solvent polarity and pH, can influence its quantum yield.[10]

Q3: How should I store this compound and its conjugates to maintain brightness?

Proper storage is crucial for preserving the fluorescence of your dye and conjugates.

  • This compound (unconjugated): Store at -20°C in the dark and desiccated.[11]

  • Sulfo-Cy7 Conjugates: Store at 4°C, protected from light.[4] For long-term storage, follow the recommendations for the parent biomolecule, often with the addition of a preservative like sodium azide (B81097) (for non-HRP-containing conjugates).[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound conjugates.

Problem 1: Low or No Fluorescent Signal After Conjugation
Possible Cause Troubleshooting Step Detailed Explanation
Inefficient Labeling Reaction Verify the pH of your reaction buffer is between 8.5 and 9.5.[5][6]The primary amine of Sulfo-Cy7 is most reactive at a slightly basic pH.
Ensure your buffer is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions.[4][5][6]These substances will compete with your target molecule for reaction with the dye.
Optimize the dye-to-protein molar ratio.A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[13] However, this may need to be optimized for your specific protein.
Incorrect Wavelength Settings Confirm you are using the correct excitation and emission filters for Sulfo-Cy7 (Ex/Em: ~750/773 nm).[4][14]Mismatched filter sets will result in poor signal detection.
Low Protein Concentration Ensure your protein concentration is within the optimal range of 2-10 mg/mL during labeling.[4][5][6]Lower concentrations can significantly reduce labeling efficiency.
Problem 2: Signal is Initially Bright but Fades Quickly
Possible Cause Troubleshooting Step Detailed Explanation
Photobleaching Minimize light exposure during all steps of your experiment.[15][16]Store conjugates in the dark and use minimal excitation light during imaging.
Use an anti-fade mounting medium for microscopy applications.[14][16]These reagents help to reduce photobleaching during imaging.
Consider the use of photostabilizing agents in your imaging buffer.[8]Oxygen scavengers and triplet state quenchers can significantly extend the fluorescent lifetime of cyanine (B1664457) dyes.[8]
Problem 3: High Background Signal
Possible Cause Troubleshooting Step Detailed Explanation
Unconjugated Dye Ensure thorough purification of your conjugate after the labeling reaction.[4][5][6]Residual free dye will contribute to background fluorescence. Gel filtration or dialysis are common purification methods.
Non-specific Binding Incorporate a blocking step in your staining protocol.For immunofluorescence, use a blocking buffer containing serum from the same species as the secondary antibody.[16]
Autofluorescence Image an unstained control sample to assess the level of background autofluorescence.If autofluorescence is high, consider using a longer wavelength emission filter if possible.

Experimental Protocols

Protocol 1: Optimizing the Degree of Labeling (DOL) for a Protein Conjugate

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. Optimizing the DOL is critical for achieving maximum brightness without causing self-quenching or impairing the protein's function.

1. Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare the Protein Solution:

    • Dissolve your protein in an amine-free buffer to a final concentration of 2-10 mg/mL.[4][5][6]

    • Adjust the pH of the protein solution to 8.5 using the 1 M sodium bicarbonate buffer.[4][5]

  • Prepare the Dye Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[5]

  • Labeling Reaction:

    • Set up parallel reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1).

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature in the dark.[5][6]

  • Purification:

    • Purify the conjugate from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[5][6] The labeled protein will elute first.

  • DOL Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~750 nm (Amax).

    • Calculate the protein concentration: Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7 dyes) and εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration: Dye Conc. (M) = Amax / εdye Where εdye is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm (~250,000 cm-1M-1).

    • Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)[4]

6. Optimization:

  • Compare the brightness of the conjugates with different DOLs using a fluorometer. The optimal DOL will provide the highest fluorescence intensity.

Protocol 2: Measuring the Relative Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a direct measure of the brightness of a fluorophore. It is the ratio of photons emitted to photons absorbed. This protocol describes a comparative method using a known standard.

1. Materials:

  • This compound conjugate (sample)

  • A reference standard with a known quantum yield in the same spectral region (e.g., another well-characterized NIR dye)

  • Spectroscopic grade solvent (e.g., PBS)

  • UV-Vis Spectrophotometer

  • Fluorometer

2. Procedure:

  • Prepare a Series of Dilutions:

    • Prepare a series of dilutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[17]

  • Measure Absorbance:

    • Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence:

    • Using a fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

  • Calculate Quantum Yield:

    • The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (SlopeX / SlopeST) * (ηX2 / ηST2) Where ΦST is the quantum yield of the standard, SlopeX and SlopeST are the slopes from the plots, and ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p_prep Prepare Protein (2-10 mg/mL, pH 8.5) reaction Incubate 1 hr @ RT, in dark p_prep->reaction d_prep Prepare Sulfo-Cy7 (10 mg/mL in DMSO) d_prep->reaction purify Gel Filtration (e.g., Sephadex G-25) reaction->purify absorbance Measure Absorbance (280 nm & ~750 nm) purify->absorbance dol_calc Calculate DOL absorbance->dol_calc brightness Measure Fluorescence Brightness dol_calc->brightness

Caption: Workflow for optimizing the Degree of Labeling (DOL).

troubleshooting_logic cluster_conjugation Conjugation Issues cluster_environment Environmental Factors cluster_solutions Solutions start Low Conjugate Brightness check_dol Suboptimal DOL? start->check_dol check_buffer Incorrect Buffer/pH? start->check_buffer check_purification Impure Conjugate? start->check_purification check_quenching Self-Quenching? start->check_quenching check_photobleaching Photobleaching? start->check_photobleaching optimize_dol Optimize DOL check_dol->optimize_dol correct_buffer Use Amine-Free Buffer pH 8.5-9.5 check_buffer->correct_buffer purify_again Re-purify Conjugate check_purification->purify_again reduce_dol Reduce DOL check_quenching->reduce_dol minimize_light Minimize Light Exposure check_photobleaching->minimize_light

Caption: Troubleshooting logic for low Sulfo-Cy7 conjugate brightness.

References

avoiding non-specific binding of Sulfo-Cy7 amine probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding non-specific binding of Sulfo-Cy7 amine probes.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound probes?

A1: Non-specific binding refers to the adherence of the this compound probe to unintended targets within a sample, rather than to the specific molecule of interest. This can be caused by several factors, including hydrophobic interactions, ionic interactions, and hydrogen bonding between the fluorescent dye and various cellular or tissue components.[1] This phenomenon leads to high background fluorescence, which can obscure the true signal from the specifically labeled target and lead to misinterpretation of the results.[2][3][4]

Q2: What are the common causes of non-specific binding with cyanine (B1664457) dyes like Sulfo-Cy7?

A2: Cyanine dyes, including Sulfo-Cy7, can exhibit non-specific binding due to several factors. Highly charged fluorescent dyes can contribute to non-specific binding.[5] The hydrophobicity of a dye is a major determinant of its propensity for non-specific binding to substrates.[6][7] Additionally, cyanine dyes have a known tendency to bind non-specifically to monocytes and macrophages, which can be a significant issue in multicolor flow cytometry analysis.[8][9] This binding is not effectively eliminated by common blocking strategies like using excess irrelevant protein.[9]

Q3: How does the molecule conjugated to this compound affect non-specific binding?

A3: The molecule to which the this compound is conjugated plays a significant role in the overall non-specific binding of the probe. If the carrier molecule (e.g., an antibody, peptide, or small molecule) has its own inherent non-specific binding properties, this will contribute to the background signal. For instance, if a primary antibody has cross-reactivity with other proteins in the sample, this will result in non-specific staining.[2][5] Therefore, it is crucial to validate the specificity of the carrier molecule independently before conjugation with the this compound.

Q4: Can the experimental conditions influence the level of non-specific binding?

A4: Yes, experimental conditions are critical in managing non-specific binding. Factors such as the concentration of the fluorescent probe, incubation times and temperatures, and the efficiency of washing steps can all impact the level of background fluorescence.[2] For example, using too high a concentration of the probe can lead to increased non-specific binding.[5] Similarly, insufficient washing will result in the retention of unbound or loosely bound probes, contributing to a higher background signal.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound probes.

High Background Fluorescence

Q: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I troubleshoot this?

A: High background fluorescence is a common issue that can arise from several sources. A systematic approach is necessary to identify and resolve the problem.

Troubleshooting Workflow for High Background Fluorescence

high_background_workflow start High Background Observed check_autofluorescence Control: Image Unstained Sample start->check_autofluorescence autofluorescence_present Autofluorescence is High check_autofluorescence->autofluorescence_present Yes no_autofluorescence Autofluorescence is Low check_autofluorescence->no_autofluorescence No troubleshoot_autofluorescence Implement Autofluorescence Reduction Strategies autofluorescence_present->troubleshoot_autofluorescence check_probe_concentration Control: Titrate Probe Concentration no_autofluorescence->check_probe_concentration end Problem Resolved troubleshoot_autofluorescence->end concentration_high Concentration is Too High check_probe_concentration->concentration_high Yes concentration_optimal Concentration is Optimal check_probe_concentration->concentration_optimal No optimize_concentration Reduce Probe Concentration concentration_high->optimize_concentration check_blocking Review Blocking Protocol concentration_optimal->check_blocking optimize_concentration->end blocking_inadequate Blocking is Insufficient check_blocking->blocking_inadequate Yes blocking_adequate Blocking is Adequate check_blocking->blocking_adequate No optimize_blocking Optimize Blocking Step blocking_inadequate->optimize_blocking check_washing Review Washing Protocol blocking_adequate->check_washing optimize_blocking->end washing_inadequate Washing is Insufficient check_washing->washing_inadequate Yes washing_adequate Washing is Adequate check_washing->washing_adequate No optimize_washing Increase Wash Steps/Duration washing_inadequate->optimize_washing washing_adequate->end optimize_washing->end

Caption: A flowchart for troubleshooting high background fluorescence.

Potential Causes and Solutions:

  • Autofluorescence: Biological samples can naturally fluoresce, which contributes to the background signal.[5][10]

    • Troubleshooting: Image an unstained sample to determine the level of autofluorescence.[5] If it is high, consider using a different imaging channel with less autofluorescence or employ autofluorescence quenching techniques.[5][11]

  • Excessive Probe Concentration: Using too much of the this compound probe can lead to increased non-specific binding.[5]

    • Troubleshooting: Perform a titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio.

  • Inadequate Blocking: Failure to properly block non-specific binding sites on the sample can result in high background.[2][3]

    • Troubleshooting: Ensure that you are using an appropriate blocking agent and that the blocking step is performed for a sufficient duration. For cyanine dyes, specialized blocking buffers may be necessary.[8][9][12]

  • Insufficient Washing: Inadequate washing after probe incubation can leave unbound or weakly bound probes in the sample.[2]

    • Troubleshooting: Increase the number and duration of wash steps. The inclusion of a non-ionic detergent like Tween 20 in the wash buffer can also help reduce non-specific interactions.[13]

Non-Specific Staining of Certain Cell Types

Q: I am observing intense, non-specific staining of monocytes/macrophages in my sample. How can I prevent this?

A: This is a known issue with cyanine dyes.[8][9] Standard blocking protocols are often ineffective against this type of dye-mediated non-specific binding.[9]

Strategies to Mitigate Monocyte/Macrophage Staining

monocyte_staining_solutions start Non-Specific Monocyte/ Macrophage Staining use_special_buffer Use a Commercial Cyanine Dye Blocking Buffer start->use_special_buffer fc_block Employ Fc Receptor Blocking Agents start->fc_block alternative_probe Consider an Alternative Fluorophore start->alternative_probe validate Validate Results with Controls use_special_buffer->validate fc_block->validate alternative_probe->validate end Reduced Non-Specific Staining validate->end

Caption: Approaches to reduce non-specific staining of monocytes and macrophages.

Solutions:

  • Use a Specialized Blocking Buffer: Several commercially available blocking buffers are specifically designed to eliminate the non-specific binding of cyanine dyes to monocytes and other leukocytes.[8][12] These reagents are often the most effective solution.

  • Fc Receptor Blocking: While the exact mechanism of cyanine dye binding to monocytes is not fully understood, the high-affinity Fcγ receptor (CD64) is often implicated.[9] Therefore, using Fc receptor blocking agents prior to staining may help reduce this non-specific interaction.

  • Consider an Alternative Fluorophore: If the non-specific binding remains a significant issue, consider using a fluorescent probe from a different class of dyes that does not exhibit the same affinity for monocytes and macrophages.

Data Presentation

The following table provides an illustrative comparison of the effectiveness of different blocking agents in reducing non-specific binding of a Sulfo-Cy7 conjugated antibody to a mixed cell population containing monocytes. The data is presented as the percentage of non-specifically stained monocytes.

Blocking AgentConcentrationIncubation Time (minutes)% Non-Specifically Stained Monocytes (Illustrative)
None--35%
Bovine Serum Albumin (BSA)1%3025%
Normal Goat Serum5%3020%
Commercial Cyanine Dye BlockerAs per manufacturer15< 5%

Experimental Protocols

Protocol 1: General Labeling of an Antibody with this compound

This protocol describes a general method for conjugating this compound to an antibody. Note that the primary amine group on Sulfo-Cy7 requires activation or conjugation to a molecule with a suitable reactive group (e.g., an NHS ester) to label an antibody. This protocol assumes the use of a Sulfo-Cy7 NHS ester for labeling.

Materials:

  • Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)[14]

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[14]

  • Purification column (e.g., Sephadex G-25)[14]

Procedure:

  • Prepare the Antibody: Ensure the antibody is at a suitable concentration in an amine-free buffer.[14] If necessary, exchange the buffer using a desalting column.

  • Prepare the Dye: Dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[14]

  • Reaction: a. Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.[14] b. Add the dissolved Sulfo-Cy7 NHS ester to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 to 20:1 is common. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: a. Separate the labeled antibody from the unreacted dye using a purification column (e.g., Sephadex G-25) equilibrated with PBS.[14] b. Collect the fractions containing the labeled antibody.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).

Protocol 2: Blocking Non-Specific Binding in Immunofluorescence

This protocol provides a general workflow for blocking non-specific binding in immunofluorescence applications using a Sulfo-Cy7 labeled antibody.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Sulfo-Cy7 labeled antibody diluted in blocking buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)[13]

  • Mounting medium

Procedure:

  • Rehydration and Washing: Rehydrate the sample with PBS and wash for 5 minutes.

  • Blocking: a. Add a generous amount of blocking buffer to cover the sample. b. Incubate for at least 1 hour at room temperature in a humidified chamber.[15]

  • Primary Antibody Incubation: a. Dilute the Sulfo-Cy7 labeled primary antibody to its optimal concentration in the blocking buffer. b. Remove the blocking buffer from the sample (do not wash). c. Add the diluted antibody and incubate overnight at 4°C in a humidified chamber.

  • Washing: a. Wash the sample three times for 5-10 minutes each with the wash buffer to remove unbound antibody.[15]

  • Mounting: Mount the sample with an appropriate mounting medium and a coverslip.

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filter set for Sulfo-Cy7.

References

Validation & Comparative

Sulfo-Cy7 Amine vs. Alexa Fluor 750: A Comparative Guide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of in vivo near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount for achieving high sensitivity and deep tissue penetration. This guide provides a detailed comparison of two prominent NIR dyes, Sulfo-Cy7 amine and Alexa Fluor 750, to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their preclinical imaging studies.

Performance Comparison

Both this compound and Alexa Fluor 750 are heptamethine cyanine (B1664457) dyes that emit in the NIR spectrum, a region where tissue autofluorescence is minimal and light penetration is maximal.[1] While both are excellent choices for in vivo imaging, they possess distinct characteristics that may favor one over the other depending on the specific application.

Spectral and Physicochemical Properties

A summary of the key quantitative data for this compound and Alexa Fluor 750 is presented below.

PropertyThis compoundAlexa Fluor 750Reference
Excitation Maximum (nm) ~740-750~749-752[2][3][4]
Emission Maximum (nm) ~773~775-779[2][3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,600~240,000 - 290,000[2][3][5]
Quantum Yield Stated to be 20% higher than Cy70.12[5][6]
Solubility Water, DMSO, DMFWater[2][5]
Reactive Group AmineCarboxylic acid, succinimidyl ester, etc.[2]

Brightness and Photostability

In Vivo Performance

Experimental Protocols

A generalized experimental protocol for in vivo imaging using amine-reactive NIR dyes is provided below. This protocol should be optimized for the specific animal model and imaging system.

Conjugation of this compound or Alexa Fluor 750 NHS Ester to a Targeting Ligand (e.g., Antibody)

  • Antibody Preparation: The antibody should be in a buffer free of amines (e.g., PBS) at a concentration of 1-5 mg/mL.[10]

  • Dye Preparation: Dissolve the amine-reactive dye (this compound requires activation to an NHS ester, while Alexa Fluor 750 is often available as an NHS ester) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody solution. The reaction is typically carried out in a buffer with a pH of 8.0-9.0 for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye. A DOL of 2-4 is generally optimal for in vivo imaging.[10]

In Vivo Imaging Workflow

G cluster_0 Pre-Imaging cluster_1 Imaging cluster_2 Post-Imaging A Animal Model Preparation (e.g., tumor implantation) C Probe Administration (e.g., intravenous injection) A->C B Probe Preparation (Conjugation & Purification) B->C D Image Acquisition (NIR imaging system) C->D Allow for probe accumulation (typically 24-72h) E Data Analysis (Signal Quantification) D->E F Ex Vivo Validation (Biodistribution, Histology) E->F

Caption: A typical workflow for in vivo fluorescence imaging.

Animal Handling and Imaging

  • Animal Model: Use of immunodeficient mice (e.g., nude mice) is recommended to minimize light scattering by fur.[10]

  • Probe Administration: The fluorescently labeled probe is typically administered via intravenous (tail vein) injection. The optimal dose will need to be determined empirically but often ranges from 10-100 µg of conjugated antibody per mouse.[10]

  • Imaging Time Points: Imaging is typically performed at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to determine the optimal window for target accumulation and background clearance.[11]

  • Image Acquisition: Anesthetize the animal and place it in a small animal in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen dye. Acquire whole-body images.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region to calculate the signal-to-background ratio.

Signaling Pathways and Logical Relationships

The fundamental principle behind targeted in vivo fluorescence imaging involves the specific binding of a fluorescently labeled probe to its target, leading to signal accumulation at the site of interest.

G cluster_0 Probe cluster_1 Systemic Circulation cluster_2 Target Tissue cluster_3 Non-Target Tissue Probe NIR Dye-Ligand Conjugate Circulation Intravenous Administration Probe->Circulation Target Target Molecule (e.g., Receptor) Circulation->Target Specific Binding NonTarget Non-specific Uptake Circulation->NonTarget Non-specific Distribution Accumulation Signal Accumulation Target->Accumulation Clearance Clearance (e.g., Liver, Kidney) NonTarget->Clearance

Caption: Targeted probe biodistribution and signal accumulation.

Conclusion

Both this compound and Alexa Fluor 750 are high-performance NIR dyes suitable for in vivo imaging. Alexa Fluor 750 has a strong track record of high brightness and photostability in published literature. This compound, as a derivative of Cy7, is also a robust dye with claims of improved quantum yield over its parent compound. The choice between the two may ultimately depend on the specific requirements of the study, including the desired level of brightness, photostability, and the conjugation chemistry preferred. For applications demanding the highest photostability and a well-established performance profile, Alexa Fluor 750 may be the preferred choice. However, if initial cost is a primary consideration and the reported improved quantum yield of Sulfo-Cy7 is advantageous, it presents a viable alternative. Direct, side-by-side experimental validation in the specific model system is always recommended for optimal probe selection.

References

A Comparative Guide to Validating Sulfo-Cy7 Amine Conjugate Activity for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye, with its key alternatives: IRDye® 800CW amine and Alexa Fluor™ 750 amine. The selection of an appropriate fluorophore is critical for the success of various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. This document offers a data-driven comparison of their performance characteristics, detailed experimental protocols for conjugation and validation, and visual workflows to aid in experimental design.

Performance Comparison of NIR Dyes

The choice of a fluorescent dye for conjugation to biomolecules is dependent on several key performance indicators. Sulfo-Cy7, IRDye® 800CW, and Alexa Fluor™ 750 are all popular choices for applications in the near-infrared spectrum, which offers advantages of deep tissue penetration and low autofluorescence.[1] Below is a summary of their key spectral and performance properties.

PropertyThis compoundIRDye® 800CW amineAlexa Fluor™ 750 amine
Excitation Max (nm) ~750[2]~774[3]~749
Emission Max (nm) ~773[2]~789[3]~775
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,600[2]~240,000[4]~290,000[5]
Quantum Yield (Φ) Stated to be 20% higher than Cy7[6]~0.12 (for HSA conjugate)[7]~0.12[8]
Photostability Generally lower than Alexa Fluor dyes[9]HighGenerally higher than Cy dyes[9]
Water Solubility High (sulfonated)[6]HighHigh (sulfonated)[10]

Note: The molar extinction coefficient and quantum yield can be influenced by the conjugation partner and the local environment. Data presented is for the unconjugated dye or a representative conjugate where available.

Experimental Protocols

Accurate and reproducible validation of fluorescently labeled conjugates is essential for reliable experimental outcomes. The following sections provide detailed protocols for antibody conjugation, determination of the degree of labeling, and application-specific validation.

Protocol 1: Antibody Conjugation with Amine-Reactive Dyes

This protocol describes the conjugation of an amine-reactive dye (such as Sulfo-Cy7 NHS ester, IRDye® 800CW NHS Ester, or Alexa Fluor™ 750 NHS ester) to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

  • Amine-reactive fluorescent dye (e.g., Sulfo-Cy7 NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Slowly add the dissolved dye to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of dye to antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the dye-conjugated antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (see Protocol 2).

    • Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the DOL using the following formula:

    • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

Mandatory Visualizations

Logical Workflow for Fluorescent Dye Selection

cluster_start Define Experimental Needs cluster_properties Evaluate Dye Properties cluster_selection Select Candidate Dyes cluster_validation Validate Conjugate Performance cluster_end Final Selection Start Application (e.g., In Vivo Imaging, Flow Cytometry) Wavelength Required Excitation/Emission Wavelengths Start->Wavelength Brightness Brightness (Quantum Yield & Molar Extinction) Wavelength->Brightness Photostability Photostability Requirements Brightness->Photostability Solubility Solubility & Aggregation Tendency Photostability->Solubility SulfoCy7 This compound Solubility->SulfoCy7 IRDye IRDye 800CW amine Solubility->IRDye Alexa Alexa Fluor 750 amine Solubility->Alexa Conjugation Conjugation & Purification SulfoCy7->Conjugation IRDye->Conjugation Alexa->Conjugation DOL Determine Degree of Labeling Conjugation->DOL Performance Application-Specific Validation (e.g., S/N ratio) DOL->Performance Final_Choice Optimal Dye-Conjugate for Experiment Performance->Final_Choice

Caption: Decision workflow for selecting a near-infrared fluorescent dye.

Experimental Workflow for Antibody Conjugation and Validation

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization cluster_validation Functional Validation cluster_storage Storage Antibody_Prep Prepare Antibody (in amine-free buffer) Reaction Incubate Antibody and Dye (pH 8.3-8.5, 1 hr, RT) Antibody_Prep->Reaction Dye_Prep Prepare Amine-Reactive Dye Solution (in DMSO) Dye_Prep->Reaction Purify Purify Conjugate (Size-Exclusion Chromatography) Reaction->Purify Spectro Spectrophotometry (A280 & Amax) Purify->Spectro Calc_DOL Calculate Degree of Labeling (DOL) Spectro->Calc_DOL App_Validation Application-Specific Assay (e.g., Flow Cytometry, In Vivo Imaging) Calc_DOL->App_Validation Data_Analysis Data Analysis (Signal-to-Noise, Specificity) App_Validation->Data_Analysis Store Store Conjugate (4°C or -20°C, protected from light) Data_Analysis->Store

Caption: Step-by-step workflow for antibody conjugation and validation.

References

Assessing the Labeling Efficiency of Sulfo-Cy7 Amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye for conjugating to biomolecules is a critical step that influences experimental outcomes. This guide provides a detailed comparison of Sulfo-Cy7 amine-reactive succinimidyl ester for protein labeling against other common near-infrared (NIR) alternatives. The focus is on labeling efficiency and the properties of the resulting conjugates, supported by experimental protocols and data.

Comparative Analysis of Sulfo-Cy7 and Alternatives

Sulfo-Cy7 is a water-soluble, near-infrared fluorescent dye that is widely used for labeling proteins, antibodies, and other biomolecules for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[1] Its succinimidyl ester (NHS ester) derivative reacts efficiently with primary amines on proteins to form stable amide bonds. While Sulfo-Cy7 is a robust dye, its performance, particularly in terms of the fluorescence output of the conjugate, can be influenced by factors such as the degree of labeling (DOL).

Compared to other families of dyes, such as Alexa Fluor dyes, cyanine (B1664457) dyes like Cy7 have been reported to be more susceptible to aggregation and self-quenching, especially at higher degrees of labeling.[2] This can result in a less fluorescent conjugate than might be expected based on the number of dye molecules attached.

Below is a table summarizing the key characteristics of Sulfo-Cy7 NHS ester and two common alternatives, Alexa Fluor 750 NHS ester and IRDye 800CW NHS ester.

FeatureSulfo-Cy7 NHS EsterAlexa Fluor 750 NHS EsterIRDye 800CW NHS Ester
Excitation Max (nm) ~750~749~774
Emission Max (nm) ~773~775~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,000~270,000~240,000
Quantum Yield Moderate to HighHighHigh
Water Solubility High (sulfonated)High (sulfonated)High
Photostability GoodExcellentExcellent
Tendency for Aggregation Moderate, can lead to quenching at high DOLLowLow
Typical Molar Ratio (Dye:Protein) 5:1 to 20:15:1 to 20:13:1 to 10:1

Experimental Protocols

Detailed below are the standard protocols for labeling proteins with amine-reactive dyes and for determining the degree of labeling.

Protein Labeling with Sulfo-Cy7 NHS Ester

This protocol provides a general procedure for conjugating Sulfo-Cy7 NHS ester to a typical IgG antibody. Optimization may be required for other proteins.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[3]

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction.[3]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the reactive dye solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored band to elute will be the dye-protein conjugate.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of the dye (Amax for Sulfo-Cy7 is ~750 nm).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

      • Where CF280 is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Amax / εdye

      • Where εdye is the molar extinction coefficient of the dye at its Amax.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams were created using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye (e.g., 10:1 molar ratio) protein_prep->mix dye_prep Prepare Sulfo-Cy7 NHS Ester (10 mg/mL in DMSO) dye_prep->mix incubate Incubate 1 hr at RT (Protected from light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Measure Absorbance (A280 and Amax) purify->analyze calculate Calculate Degree of Labeling (DOL) analyze->calculate

Caption: Experimental workflow for protein labeling and assessment of labeling efficiency.

reaction_pathway protein Protein with Primary Amine (-NH2) sulfo_cy7 Sulfo-Cy7 NHS Ester conjugate Fluorescently Labeled Protein (Stable Amide Bond) protein->conjugate protein->conjugate + sulfo_cy7->conjugate sulfo_cy7->conjugate + byproduct N-hydroxysuccinimide

Caption: Reaction of Sulfo-Cy7 NHS ester with a primary amine on a protein.

References

A Head-to-Head Battle of Near-Infrared Dyes: Unveiling the Photostability of Sulfo-Cy7 Amine and Its Competitors

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of biomedical research and drug development, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data. Near-infrared (NIR) dyes have emerged as indispensable tools for deep-tissue imaging and sensitive detection, owing to their ability to penetrate biological tissues with minimal autofluorescence. This guide provides an objective comparison of the photostability of Sulfo-Cy7 amine against two prominent competitors in the NIR spectrum: Alexa Fluor 750 and IRDye 800CW.

This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a NIR fluorescent dye for their specific application. The following sections present a summary of quantitative photostability data, a detailed experimental protocol for assessing photostability, and a visual representation of a typical experimental workflow.

Quantitative Photostability Comparison

FluorophorePhotobleaching Quantum Yield (Φb)Fluorescence Quantum Yield (Φf)Key Features
This compound Data not available~0.23 (in PBS)Claimed higher photostability than Cy7[1].
Alexa Fluor 750 Data not available0.12 (in PBS, pH 7.2)[2][3]Generally recognized for high photostability within the Alexa Fluor family.
IRDye 800CW Data not available~0.09 (conjugated to HSA)[4]Widely used for in vivo imaging with good stability.

Note: The photobleaching quantum yield (Φb) represents the efficiency of the photobleaching process. A lower Φb value indicates higher photostability. The fluorescence quantum yield (Φf) is a measure of the dye's brightness. While not a direct measure of photostability, brighter dyes may provide a better signal-to-noise ratio, even in the presence of some photobleaching. The lack of standardized, directly comparable photobleaching quantum yields highlights a critical gap in the available data for these commonly used dyes.

Experimental Protocols

To facilitate the direct comparison of photostability between different fluorophores in your own laboratory setting, a detailed experimental protocol for assessing photobleaching is provided below. This protocol is adapted from established methodologies for quantifying fluorophore photostability.

Protocol: Measurement of Photobleaching Half-Life

Objective: To determine the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value (photobleaching half-life, t1/2) under continuous illumination.

Materials:

  • This compound, Alexa Fluor 750, and IRDye 800CW solutions (e.g., 1 µM in phosphate-buffered saline, PBS, pH 7.4)

  • Microscope slides and coverslips

  • Epifluorescence or confocal microscope equipped with:

    • Appropriate laser lines for excitation (e.g., ~750 nm)

    • A suitable objective lens (e.g., 60x oil immersion)

    • A sensitive detector (e.g., PMT or sCMOS camera)

    • Time-lapse imaging software

Procedure:

  • Sample Preparation:

    • Prepare a 1 µM solution of each dye in PBS.

    • Mount a small volume (e.g., 10 µL) of the dye solution between a clean microscope slide and a coverslip.

    • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and the laser illumination source, allowing them to stabilize.

    • Place the prepared slide on the microscope stage.

    • Bring the sample into focus.

  • Image Acquisition:

    • Select a region of interest (ROI) within the sample.

    • Set the imaging software to acquire a time-lapse series of images.

    • Use a constant laser power and exposure time for all samples.

    • Acquire images continuously until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Subtract the background fluorescence from each measurement.

    • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single exponential decay model to determine the photobleaching half-life (t1/2).

Experimental Workflow and Signaling Pathway Analysis

The selection of a photostable NIR dye is often critical in the context of specific experimental workflows, such as immunofluorescence staining for the analysis of cellular signaling pathways. Fluorescently labeled antibodies are used to visualize and quantify the expression and localization of key proteins within these pathways.

G Experimental Workflow: Immunofluorescence Staining for Signaling Pathway Analysis cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cluster_pathway Example Signaling Pathway cell_culture Cell Culture & Treatment fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab Introduction of Primary Antibody wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (with this compound, Alexa Fluor 750, or IRDye 800CW conjugate) wash1->secondary_ab wash2 Washing secondary_ab->wash2 mounting Mounting wash2->mounting Preparation for Imaging microscopy Fluorescence Microscopy mounting->microscopy image_analysis Image Analysis & Quantification microscopy->image_analysis pathway_analysis Signaling Pathway Interpretation image_analysis->pathway_analysis cluster_pathway cluster_pathway image_analysis->cluster_pathway Quantify Protein of Interest Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Caption: Workflow for immunofluorescence analysis of a signaling pathway.

The diagram above illustrates a typical workflow for an immunofluorescence experiment aimed at studying a cellular signaling pathway. The choice of a highly photostable NIR dye, such as this compound or its competitors, is crucial during the secondary antibody incubation step to ensure a strong and stable signal during fluorescence microscopy and subsequent image analysis. This allows for accurate quantification of protein expression and localization, providing valuable insights into the activation and regulation of signaling cascades.

References

A Comparative Guide to Validating the Purity of Sulfo-Cy7 Amine Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and detailed methodology for validating the purity of protein conjugates prepared with Sulfo-Cy7 amine, a near-infrared (NIR) fluorescent dye. High-Performance Liquid Chromatography (HPLC) is presented as the gold standard for purity assessment, crucial for ensuring the reliability and reproducibility of experimental results in research, diagnostics, and drug development.

Introduction to this compound Conjugate Analysis

This compound is a water-soluble cyanine (B1664457) dye featuring a terminal primary amine.[1][2] This amine group allows for its covalent attachment to various molecules, most commonly to proteins via their carboxyl groups after activation. The resulting fluorescently labeled proteins are instrumental in a range of applications, including in vivo imaging, flow cytometry, and immunoassays.

The purity of these conjugates is paramount. The presence of unconjugated free dye or unreacted protein can lead to inaccurate quantification, high background signals, and misinterpreted results. While techniques like spectrophotometry and SDS-PAGE can provide initial estimates of conjugation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers superior resolution and quantitative accuracy. RP-HPLC separates the conjugate from impurities based on differences in hydrophobicity, providing a precise measure of purity.[3][4][5]

Comparison of Purity Validation Methods

While HPLC is a powerful tool, it's useful to understand its advantages in context.

Method Principle Advantages Limitations
RP-HPLC Separation by hydrophobicity.High resolution, quantitative, separates conjugate, free dye, and unconjugated protein.[3][6]Requires specialized equipment, method development can be time-consuming.
Spectrophotometry Measures absorbance to determine Degree of Labeling (DOL).[7]Fast, simple, provides dye-to-protein ratio.Does not distinguish between conjugated and free dye, provides no information on aggregation.
SDS-PAGE Separation by molecular weight.Visualizes gross differences, can indicate successful conjugation if a band shift occurs.Low resolution, not quantitative, free dye runs off the gel, does not resolve species with similar MW.
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic radius.Good for removing free dye and quantifying aggregates.[6]Does not separate unconjugated protein from the conjugate effectively if the size difference is minimal.

Experimental Protocol: Purity Analysis of a Sulfo-Cy7-BSA Conjugate

This section details the complete workflow, from conjugation of this compound to a model protein (Bovine Serum Albumin, BSA) to the final purity analysis by RP-HPLC.

Part I: Protein Activation and Conjugation

This protocol utilizes carbodiimide (B86325) chemistry to activate the carboxyl groups on BSA, which then react with the amine group of Sulfo-Cy7.[8]

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris, pH 8.0

  • Anhydrous Dimethylformamide (DMF)

  • Purification Column: Sephadex G-25 or similar desalting column

Procedure:

  • Protein Preparation : Dissolve 10 mg of BSA in 2 mL of Coupling Buffer.

  • Dye Preparation : Dissolve 1 mg of this compound in 100 µL of DMF.

  • BSA Activation :

    • Dissolve 4 mg EDC and 6 mg Sulfo-NHS in 1 mL of ice-cold Activation Buffer immediately before use.

    • Add 500 µL of the EDC/Sulfo-NHS solution to the BSA solution.

    • Incubate for 15-20 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction :

    • Immediately pass the activated BSA through a desalting column (e.g., Sephadex G-25) pre-equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

    • Collect the protein fractions.

    • Add the dissolved this compound to the activated BSA solution.

    • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Quenching : Add 100 µL of Quenching Buffer to the reaction mixture and incubate for 15 minutes to quench any remaining active esters.

  • Purification : Purify the Sulfo-Cy7-BSA conjugate from unreacted free dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). Collect the colored protein fractions.

Part II: RP-HPLC Purity Validation

Instrumentation & Materials:

  • HPLC system with a gradient pump, UV-Vis or Diode Array Detector (DAD), and preferably a fluorescence detector.

  • Column: C4 or C8 Reverse Phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C4 column is often suitable for protein analysis.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample: Purified Sulfo-Cy7-BSA conjugate, diluted in Mobile Phase A.

Procedure:

  • System Equilibration : Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection : Inject 20-50 µg of the purified conjugate onto the column.

  • Chromatographic Run : Run the following gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0955
57030
254555
30595
35595
36955
45955
  • Detection :

    • UV Absorbance : Monitor at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7 dye).

    • Fluorescence : Monitor with excitation at ~750 nm and emission at ~775 nm.

  • Data Analysis : Integrate the peak areas from the chromatogram (monitored at 750 nm). The purity is calculated as the percentage of the area of the main conjugate peak relative to the total area of all peaks (conjugate, free dye, aggregates).

    • Peak Identification :

      • Free Dye : Typically a sharp, early-eluting peak.

      • Conjugate : The main, broader peak eluting later than the unconjugated protein due to the increased hydrophobicity from the dye.

      • Unconjugated Protein : Elutes earlier than the conjugate (best seen at 280 nm).

      • Aggregates : May appear as very broad, late-eluting peaks or as a shoulder on the main conjugate peak.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis BSA 1. BSA in Coupling Buffer Activate 4. Activate BSA with EDC/Sulfo-NHS BSA->Activate Dye 2. This compound in DMF Conjugate 6. Add this compound to Activated BSA Dye->Conjugate EDC_NHS 3. EDC/Sulfo-NHS in Activation Buffer EDC_NHS->Activate Purify1 5. Desalt to Remove Excess Reagents Activate->Purify1 Purify1->Conjugate Quench 7. Quench Reaction with Tris Conjugate->Quench Purify2 8. Purify Conjugate (Remove Free Dye) Quench->Purify2 HPLC 9. Inject onto RP-HPLC System Purify2->HPLC Analyze 10. Analyze Purity via Peak Area Integration HPLC->Analyze

Caption: Workflow for conjugation and HPLC purity validation.

Comparative Data Analysis

The following table presents hypothetical data comparing the purity of BSA conjugates prepared with Sulfo-Cy7 and two alternative NIR dyes, analyzed under identical HPLC conditions.

Parameter Sulfo-Cy7-BSA Alternative Dye 1 (e.g., AF750) Alternative Dye 2 (e.g., IRDye 800CW)
Retention Time (min) 18.519.220.1
Main Peak Purity (%) 96.2%97.5%95.8%
Free Dye (%) 2.5%1.8%3.1%
Aggregates (%) 1.3%0.7%1.1%

This data illustrates how HPLC can be used to benchmark the performance of different dyes, showing subtle but potentially significant differences in conjugation efficiency and the propensity to form aggregates.

Interpreting HPLC Results

The logical flow for interpreting the output from the HPLC analysis is critical for making a final judgment on conjugate quality.

G Input HPLC Chromatogram (Detection at ~750 nm) Identify Identify Peaks: - Free Dye - Conjugate - Aggregates Input->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate Purity: (Area_conjugate / Area_total) * 100 Integrate->Calculate Decision Purity > 95%? Calculate->Decision Pass PASS: Conjugate Suitable for Use Decision->Pass Yes Fail FAIL: Requires Further Purification or Re-synthesis Decision->Fail No

Caption: Logic diagram for HPLC data interpretation and quality control.

Conclusion

Validating the purity of fluorescent dye conjugates is a non-negotiable step for robust and reliable downstream applications. Reversed-phase HPLC stands out as the premier analytical method, providing high-resolution, quantitative data that allows researchers to clearly distinguish the desired conjugate from free dye and other impurities.[5][9] By implementing the detailed protocols and comparative frameworks outlined in this guide, scientists can ensure the quality of their this compound conjugates, leading to higher confidence in their experimental outcomes.

References

A Comparative Guide to Near-Infrared Fluorophores: Sulfo-Cy7 Amine vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving fields of biomedical research and drug development, the precise detection and imaging of biomolecules are paramount. Near-infrared (NIR) fluorescent dyes are indispensable tools for these applications, offering deep tissue penetration and minimal background autofluorescence. This guide provides a detailed comparison of Sulfo-Cy7 amine, a sulfonated cyanine (B1664457) dye, with the widely used Alexa Fluor 680 and Alexa Fluor 750 dyes, focusing on their photophysical properties and suitability for protein conjugation.

Photophysical Performance: A Quantitative Overview

The brightness of a fluorophore is a critical performance metric, determined by its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). A higher brightness value allows for the detection of low-abundance targets with greater sensitivity.[1]

Spectrally, this compound is most comparable to Alexa Fluor 750, both emitting in the long-wavelength NIR spectrum. Alexa Fluor 680 is included as a slightly shorter wavelength NIR comparator.

PropertySulfo-Cy7Alexa Fluor 680Alexa Fluor 750
Excitation Max (nm) ~750[2][3]679 - 681[4]749 - 752[5][6]
Emission Max (nm) ~773[2][3]702 - 704[4]775 - 776[5][6]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 240,600[2][7]184,000[4]240,000[5]
Quantum Yield (Φ) 0.24[7][8]0.36[4]0.12[9]
Calculated Brightness (ε x Φ) 57,74466,240 28,800

Based on these photophysical properties, Alexa Fluor 680 exhibits the highest theoretical brightness. Sulfo-Cy7 demonstrates a significantly higher brightness than Alexa Fluor 750, primarily due to its substantially greater quantum yield. It is noteworthy that Sulfo-Cy7 is marketed as an improved version of the classic Cy7 dye, boasting a 20% higher quantum yield and enhanced photostability.[2][4][5][10]

Key Features and Considerations

This compound:

  • High Water Solubility: The presence of sulfonate groups makes Sulfo-Cy7 highly water-soluble, which is advantageous for labeling proteins that may be sensitive to organic solvents.[3][]

  • Improved Photostability: It is reported to have higher photostability compared to the standard Cy7 dye, allowing for longer imaging sessions.[2][5][10]

  • Suitability for NIR Imaging: Its emission profile in the NIR window makes it an excellent choice for in vivo imaging studies where deep tissue penetration is required.[3][10]

Alexa Fluor Dyes:

  • Exceptional Brightness and Photostability: The Alexa Fluor family is renowned for its bright and highly photostable conjugates.[1] This is largely due to sulfonation, which makes the dyes hydrophilic and reduces the tendency for dye molecules to aggregate on a protein, a phenomenon that can lead to fluorescence quenching.[12]

  • pH Insensitivity: Alexa Fluor dyes maintain their fluorescence intensity over a broad pH range (typically pH 4-10), providing experimental robustness.[1]

  • Proven Performance: Alexa Fluor dyes are well-established and have been validated in a vast array of applications, with extensive documentation and support.[6][12] A direct comparative study demonstrated that Alexa Fluor conjugates were significantly more fluorescent than Cy dye conjugates, especially at high degrees of labeling where self-quenching becomes a factor.[13]

Experimental Methodologies

The primary method for labeling proteins with this compound and Alexa Fluor dyes involves the reaction of an amine-reactive derivative of the dye (typically an N-hydroxysuccinimide, or NHS, ester) with primary amines on the protein, such as the ε-amino groups of lysine (B10760008) residues.

General Protein Labeling Protocol

This protocol is a generalized procedure for conjugating amine-reactive fluorescent dyes to proteins like antibodies.

  • Protein Preparation:

    • Dissolve the protein (e.g., an IgG antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.0-8.5 to ensure primary amines are deprotonated and reactive.

    • The recommended protein concentration is typically 2-10 mg/mL for optimal labeling efficiency.[7]

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye.[7]

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye (e.g., Sulfo-Cy7 NHS ester or Alexa Fluor NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • While gently stirring, slowly add a calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but often ranges from 5:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted, free dye using a size-exclusion chromatography method, such as a spin desalting column (e.g., Sephadex G-25).

    • Equilibrate the column with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.

    • The first colored band to elute will be the dye-protein conjugate. The free dye will elute later.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed.

cluster_logic Logical Basis of Fluorescence Brightness Extinction Molar Extinction Coefficient (ε) Brightness Overall Brightness Extinction->Brightness Light Absorption QuantumYield Quantum Yield (Φ) QuantumYield->Brightness Emission Efficiency cluster_workflow Protein-Dye Conjugation and Comparison Workflow ProteinPrep 1. Prepare Protein Solution (e.g., Antibody in pH 8.5 buffer) Reaction 3. Conjugation Reaction (Incubate Dye + Protein 1 hr @ RT, dark) ProteinPrep->Reaction DyePrep 2. Prepare Dye Stock (Sulfo-Cy7 or Alexa Fluor in DMSO) DyePrep->Reaction Purification 4. Purify Conjugate (Spin Desalting Column) Reaction->Purification Char 5. Characterize Conjugate (Measure Absorbance, Calculate DOL) Purification->Char Compare 6. Compare Brightness (Spectrofluorometry or Cell-based Assay) Char->Compare

References

Navigating the Far-Red Spectrum: A Comparative Guide to Sulfo-Cy7 Amine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescence-based applications, selecting the optimal fluorophore is paramount for generating high-quality, reproducible data. In the far-red and near-infrared (NIR) regions of the spectrum, Sulfo-Cy7 amine has emerged as a popular choice. However, a thorough understanding of its spectral properties and how it compares to available alternatives is crucial for minimizing spectral overlap and maximizing signal-to-noise ratios. This guide provides a comprehensive comparison of this compound with other commonly used far-red fluorophores, supported by experimental protocols and data visualization to aid in informed decision-making.

Spectral Properties: A Head-to-Head Comparison

The selection of a fluorophore is fundamentally dictated by its excitation and emission characteristics. This compound exhibits an excitation maximum of approximately 740-750 nm and an emission maximum around 773 nm.[1][2] This positions it firmly in the far-red to near-infrared range, a region advantageous for deep tissue imaging due to reduced autofluorescence from biological samples.[3] To provide a clear comparison, the spectral properties of this compound and its common alternatives are summarized in the table below.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~740-750[1][2]~773[1][2]~240,600[1][2]~0.24[4][5]
Alexa Fluor 750 ~749[6]~775[6]~290,000[6]~0.12[6][7][8]
IRDye 800CW ~774~789~242,000[9]~0.09-0.12[9][10]
DyLight 800 ~777~794~270,000Not readily available
Sulfo-Cy7.5 amine ~778~797~222,000~0.21[11]

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The values presented here are for comparative purposes.

Minimizing Spectral Overlap: Instrumentation and Experimental Design

Effective separation of fluorescent signals is critical in multi-color experiments. The choice of laser lines and emission filters in both microscopy and flow cytometry must be carefully considered to minimize bleed-through from adjacent channels.

For this compound and spectrally similar dyes, a red laser, typically emitting around 633 nm or 640 nm, can be used for excitation, although optimal excitation is achieved with lasers in the 730-750 nm range. Common emission filters for these dyes are long-pass filters that transmit light above ~780 nm.

Recommended Filter Sets:
  • Microscopy: A common filter set for Cy7 and similar fluorophores includes an excitation filter centered around 710/75 nm, a dichroic mirror with a cutoff at 757 nm, and an emission filter at 810/90 nm.

  • Flow Cytometry: In flow cytometry, a common configuration for detecting far-red fluorophores like APC-Cy7 (which has a similar emission profile to Sulfo-Cy7) utilizes a 633 nm or 640 nm laser for excitation and a bandpass filter such as 780/60 nm for emission.

Experimental Protocols

To ensure accurate and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for measuring fluorescence spectra and performing compensation in flow cytometry.

Experimental Protocol: Measuring Fluorescence Spectra

This protocol outlines the steps for determining the excitation and emission spectra of a fluorophore using a spectrofluorometer.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Fluorophore solution of known concentration (in an appropriate solvent, e.g., PBS)

  • Solvent blank (the same solvent used to dissolve the fluorophore)

Procedure:

  • Instrument Warm-up: Turn on the spectrofluorometer and allow the light source to warm up for the manufacturer's recommended time to ensure stable output.

  • Blank Measurement: Fill a clean quartz cuvette with the solvent blank. Place it in the sample holder.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected emission maximum of the fluorophore.

    • Scan a range of excitation wavelengths (e.g., 650 nm to 800 nm for this compound).

    • Record the resulting fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum.

    • Scan a range of emission wavelengths (e.g., 700 nm to 850 nm for this compound).

    • Record the resulting fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum.

  • Data Correction: Subtract the solvent blank spectrum from the sample spectra to correct for background fluorescence and Raman scattering.

Experimental Protocol: Flow Cytometry Compensation

Compensation is a critical step in multicolor flow cytometry to correct for spectral overlap between different fluorophores.

Materials:

  • Flow cytometer

  • Single-stained compensation controls (cells or compensation beads stained with each individual fluorophore used in the experiment)

  • Unstained control (cells or beads)

  • Appropriate buffers and reagents

Procedure:

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Run calibration beads to ensure the instrument is performing optimally.

  • Gating Strategy:

    • Run the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize the cell population of interest.

    • Create a gate around the population of interest.

  • Setting PMT Voltages:

    • For each fluorescence channel, adjust the photomultiplier tube (PMT) voltage so that the negative population (unstained control) is within the first log decade of the fluorescence intensity scale.

  • Running Single-Stained Controls:

    • For each single-stained compensation control, run the sample and visualize the signal in its primary detector and any other detectors where there is spectral overlap.

  • Calculating Compensation:

    • Using the flow cytometry software's compensation setup tool, the software will automatically calculate the percentage of signal from the primary detector that is spilling over into other detectors. This is done by comparing the median fluorescence intensity (MFI) of the positive population in the non-primary detectors to the MFI of the negative population in those same detectors.

  • Applying and Fine-Tuning Compensation:

    • Apply the calculated compensation matrix to your experimental samples.

    • Visually inspect the compensated data using two-color plots to ensure that the populations are correctly compensated (i.e., a single-positive population should not show a diagonal spread into another channel).

Visualizing Spectral Overlap and Compensation

To better understand the concepts of spectral overlap and compensation, the following diagrams illustrate these processes.

Spectral_Overlap cluster_0 Excitation & Emission Spectra cluster_1 Detection Channels Fluorophore_A Sulfo-Cy7 Ex: 750nm Em: 773nm Detector_A Far-Red Channel (e.g., 780/60 nm) Fluorophore_A->Detector_A Primary Signal Fluorophore_B Alternative Fluorophore Ex: 650nm Em: 670nm Fluorophore_B->Detector_A Spectral Overlap (Spillover) Detector_B Red Channel (e.g., 670/30 nm) Fluorophore_B->Detector_B Primary Signal Compensation_Workflow cluster_0 Compensation Setup cluster_1 Data Analysis Unstained Run Unstained Control Single_Stained Run Single-Stained Controls for Each Fluorophore Unstained->Single_Stained Calculate Calculate Spillover Matrix Single_Stained->Calculate Apply_Matrix Apply Compensation Matrix to Samples Calculate->Apply_Matrix Analyze Analyze Compensated Data Apply_Matrix->Analyze

References

A Quantitative Comparison of Sulfo-Cy7 Amine and Alternative Amine-Reactive NIR Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting near-infrared (NIR) fluorescent probes, a quantitative understanding of their performance is paramount. This guide provides a direct comparison of Sulfo-Cy7 amine with other commercially available, spectrally similar amine-reactive dyes: Alexa Fluor 750 NHS ester, DyLight 755 NHS Ester, and IRDye 800CW NHS Ester. The following sections present key photophysical data in a comparative table, detail the experimental protocols for their determination, and visualize the underlying principles and workflows.

Quantitative Photophysical Properties

The selection of a fluorescent label for sensitive applications hinges on key performance indicators such as the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The brightness of a fluorophore is directly proportional to the product of these two values.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε x Φ)
This compound 750773240,6000.2457,744
Alexa Fluor 750 NHS ester753782290,0000.1234,800
DyLight 755 NHS Ester754776220,000High (not specified)-
IRDye 800CW NHS Ester774789240,000~0.09 - 0.12*~21,600 - 28,800

*Note: The quantum yield for IRDye 800CW NHS Ester is reported for its carboxylate form or when conjugated to human serum albumin (HSA)[1]. The brightness is therefore an estimated range. For DyLight 755 NHS Ester, a specific quantum yield value is not publicly available, though it is reported to be high[2].

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is critical for the objective comparison of fluorescent dyes. Below are detailed protocols for determining the molar extinction coefficient and the fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Protocol:

  • Preparation of a Stock Solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an aqueous buffer) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent. A minimum of five concentrations is recommended to ensure linearity.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically between 0.1 and 1.0).

  • Data Analysis: Plot the absorbance at λmax against the molar concentration of the dye. The molar extinction coefficient (ε) is the slope of the resulting linear regression, calculated using the formula: A = εcl where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.

G Workflow for Molar Extinction Coefficient Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Weigh Dye stock Prepare Stock Solution start->stock dilute Perform Serial Dilutions stock->dilute measure Measure Absorbance at λmax dilute->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Slope (ε) plot->calculate

Caption: Workflow for determining the molar extinction coefficient of a fluorescent dye.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative (or relative) method is a widely used technique that involves comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For NIR dyes, indocyanine green (ICG) in DMSO (Φ = 0.13) is a common standard.

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, m_s and m_std are the slopes of the linear regressions for the sample and standard, respectively, and η_s and η_std are the refractive indices of the sample and standard solvents (this term is 1 if the same solvent is used).

G Comparative Method for Quantum Yield Determination cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analyze Data Analysis prep_sample Prepare Sample Dilutions abs_sample Measure Sample Absorbance prep_sample->abs_sample prep_std Prepare Standard Dilutions abs_std Measure Standard Absorbance prep_std->abs_std fluor_sample Measure Sample Fluorescence abs_sample->fluor_sample fluor_std Measure Standard Fluorescence abs_std->fluor_std integrate_sample Integrate Sample Fluorescence fluor_sample->integrate_sample integrate_std Integrate Standard Fluorescence fluor_std->integrate_std plot_sample Plot Sample Intensity vs. Absorbance integrate_sample->plot_sample plot_std Plot Standard Intensity vs. Absorbance integrate_std->plot_std calc_slope_sample Calculate Sample Slope (m_s) plot_sample->calc_slope_sample calc_slope_std Calculate Standard Slope (m_std) plot_std->calc_slope_std calc_qy Calculate Sample Quantum Yield (Φ_s) calc_slope_sample->calc_qy calc_slope_std->calc_qy

Caption: Workflow for the comparative method of fluorescence quantum yield determination.

Signaling Pathway and Application Context

Amine-reactive dyes, such as this compound and its alternatives, are primarily used for the covalent labeling of biomolecules containing primary amines, most notably proteins and amine-modified oligonucleotides. The NHS ester functional group reacts with the amine to form a stable amide bond. This labeling enables the visualization and tracking of the target molecule in various biological applications.

G Labeling and Application of Amine-Reactive Dyes dye Amine-Reactive Dye (e.g., Sulfo-Cy7 NHS Ester) conjugation Covalent Conjugation (Amide Bond Formation) dye->conjugation biomolecule Biomolecule with Primary Amine (e.g., Protein) biomolecule->conjugation labeled_biomolecule Fluorescently Labeled Biomolecule conjugation->labeled_biomolecule application Downstream Applications labeled_biomolecule->application microscopy Fluorescence Microscopy application->microscopy flow Flow Cytometry application->flow in_vivo In Vivo Imaging application->in_vivo

Caption: The general workflow for labeling biomolecules with amine-reactive dyes and their subsequent use in various applications.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy7 Amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Sulfo-Cy7 amine are advised to follow specific disposal procedures to ensure laboratory safety and environmental protection. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is crucial to adhere to best practices for chemical waste management to minimize any potential impact.[1]

Immediate Safety and Handling

Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including gloves and safety glasses. In case of a spill, contain the spillage by soaking it up with an inert absorbent material.[2] The contaminated material should then be collected and placed in a suitable, closed container for disposal.[2] It is imperative to prevent the product from entering drains.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound and solutions containing this compound.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired solid this compound powder should be treated as chemical waste.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and washings, should be collected as aqueous chemical waste. Do not dispose of these solutions down the drain.[2]

  • Contaminated Materials: Items such as gloves, pipette tips, and absorbent materials that have come into contact with this compound should be collected as solid chemical waste.

2. Waste Collection and Storage:

  • Containers: Use clearly labeled, leak-proof containers for waste collection. The containers should be appropriate for the type of waste (e.g., a sturdy, sealable bottle for liquids and a designated, lined bin for solid waste).

  • Labeling: Label the waste containers clearly with "Non-Hazardous Chemical Waste" and a list of the contents, including "this compound."

  • Storage: Store the waste containers in a designated, well-ventilated area, away from incompatible materials, until they are collected for disposal.

3. Disposal Route:

  • Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed environmental waste management company.

  • Regulatory Compliance: Ensure that all disposal activities are conducted in accordance with local, state, and federal regulations.[1]

Quantitative Data Summary

For researchers using this compound, the following table provides key quantitative data related to its properties.

PropertyValueReference
Molecular FormulaC43H58N4O7S2[1]
Molecular Weight807.08 g/mol [1]
Excitation Maximum (Ex)750 nm[3]
Emission Maximum (Em)773 nm[3]
Purity>90%[3]
Storage Temperature-20°C[3]

Experimental Workflow for Disposal

The proper handling and disposal of this compound can be visualized as a clear workflow to ensure safety and compliance.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Safety Glasses) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste Aqueous Solution Containing this compound waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Aqueous Waste Container liquid_waste->collect_liquid store Store in Designated Waste Area collect_solid->store collect_liquid->store dispose Dispose via Licensed Waste Management Service store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Sulfo-Cy7 amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Sulfo-Cy7 amine. Adherence to these procedures is vital for ensuring personal safety and proper experimental execution.

Product Information and Physical Properties

This compound is a water-soluble, near-infrared fluorescent dye. It is typically supplied as a dark green powder. While one safety data sheet (SDS) classifies it as a non-hazardous substance, another for a structurally similar compound suggests it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes.[1] Therefore, it is prudent to handle it with care, employing standard laboratory safety precautions for chemical reagents.

PropertyValue
Appearance Dark green powder
Solubility Good in water, DMF, and DMSO
Storage Store at -20°C in the dark. Avoid prolonged exposure to light.
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove.
Eyes/Face Safety GogglesMust be splash-proof.
Body Laboratory CoatA buttoned lab coat is the minimum requirement.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Wash Hands Don2 Put on Lab Coat Don1->Don2 Don3 Put on Safety Goggles Don2->Don3 Don4 Put on Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Safety Goggles Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Operational Plan: Handling and Solution Preparation

Handling Powdered this compound:

  • Handle the powdered form in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.

  • Avoid creating dust. Do not dry sweep spills.[2]

  • Use a scoop or spatula to transfer the powder.

Protocol for Preparing a 10 mM Stock Solution in DMSO: This protocol is based on general procedures for preparing stock solutions of fluorescent dyes.[3][4]

  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Ensure all necessary PPE is donned correctly.

  • Reconstitution:

    • Calculate the required volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration. The molecular weight of this compound is approximately 807.08 g/mol .

    • For 1 mg of this compound, you would add 124 µL of DMSO.

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the solution at the highest setting for approximately 5 minutes to ensure the dye is completely dissolved.

  • Storage:

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C in the dark.

Experimental Workflow for Solution Preparation

Solution_Prep_Workflow Start Start Equilibrate Equilibrate vial to room temperature Start->Equilibrate Add_Solvent Add anhydrous DMSO Equilibrate->Add_Solvent Vortex Vortex to dissolve Add_Solvent->Vortex Aliquot Aliquot into smaller volumes Vortex->Aliquot Store Store at -20°C in the dark Aliquot->Store End End Store->End

Caption: Step-by-step workflow for the preparation of a this compound stock solution.

Spill Management Plan

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

For Powder Spills:

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if possible, to prevent inhalation of dust.

  • Cleanup:

    • Gently cover the spill with absorbent paper towels to avoid creating dust.

    • Lightly dampen the paper towels with water to help contain the powder.

    • Carefully scoop or wipe up the material, working from the outside of the spill inwards.

    • Place all contaminated materials into a sealed plastic bag.

For Liquid Spills (Solution in DMSO):

  • Contain: Create a dike around the spill using absorbent materials like vermiculite (B1170534) or a spill pillow to prevent it from spreading.[5]

  • Absorb: Add absorbent material over the spill, working from the outside in.

  • Collect: Once the liquid is fully absorbed, scoop the material into a suitable container.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

Waste Segregation and Disposal Workflow

Disposal_Workflow Waste Contaminated Waste (Gloves, vials, tips, absorbent material) Container Collect in a designated, leak-proof, and labeled hazardous waste container Waste->Container Storage Store in a designated satellite accumulation area Container->Storage Pickup Arrange for disposal through your institution's Environmental Health and Safety (EHS) office Storage->Pickup

Caption: Proper workflow for the segregation and disposal of this compound waste.

Disposal Guidelines:

  • Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and plasticware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused or waste solutions of this compound in a separate, compatible, and labeled hazardous waste container. Do not pour any amount down the drain.[6]

  • Empty Containers: Rinse empty vials three times with a suitable solvent (e.g., DMSO or ethanol). Collect the first rinse as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for glass or plastic recycling.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[7]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.